6-Azido-d-lysine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(2R)-2-amino-6-azidohexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O2/c7-5(6(11)12)3-1-2-4-9-10-8/h5H,1-4,7H2,(H,11,12)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFFMYRVHHNNBE-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=[N+]=[N-])CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN=[N+]=[N-])C[C@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Azido-d-lysine: A Technical Guide to its Application in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azido-d-lysine is a chemically modified, unnatural amino acid that has become an invaluable tool in modern biochemistry and chemical biology. Its utility lies in the presence of an azide moiety, which allows for bioorthogonal reactions, most notably the Nobel Prize-winning "click chemistry." This enables researchers to specifically label, visualize, and isolate proteins and other biomolecules in complex biological systems. This technical guide provides an in-depth overview of the applications of this compound, complete with experimental protocols, quantitative data, and workflow visualizations to facilitate its use in the laboratory.
Core Applications in Biochemistry
The primary application of this compound revolves around its metabolic incorporation into proteins, followed by bioorthogonal ligation. This two-step process allows for the specific tagging of newly synthesized proteins.
1. Metabolic Labeling:
When introduced to cell culture media, this compound is recognized by the cellular translational machinery as a surrogate for its natural counterpart, L-lysine (or in some contexts, other amino acids). Consequently, it is incorporated into the nascent polypeptide chains of newly synthesized proteins. This process, known as bioorthogonal non-canonical amino acid tagging (BONCAT), effectively installs a chemical "handle" (the azide group) onto proteins.
2. Bioorthogonal "Click" Chemistry:
The azide group is chemically inert within the biological milieu but reacts with high efficiency and specificity with an alkyne partner in the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) or with a strained cyclooctyne without a catalyst (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC).[1] This "click" reaction allows for the covalent attachment of various reporter molecules, such as fluorophores for imaging, biotin for affinity purification and enrichment, or other functional tags for downstream analysis.[1]
3. Peptide Synthesis and Bioconjugation:
This compound also serves as a versatile building block in solid-phase peptide synthesis.[2] Incorporating this unnatural amino acid at specific positions within a synthetic peptide allows for the precise installation of an azide handle. This enables the subsequent conjugation of the peptide to other molecules, such as polymers, nanoparticles, or other biomolecules, to create novel bioconjugates with tailored functionalities.[3]
Data Presentation
Table 1: Synthesis of Fmoc-ω-azido-L-lysine
This table summarizes the reagents and yields for a key step in the synthesis of Fmoc-protected azido-lysine, a common precursor for peptide synthesis. The data is adapted from a study on the optimized synthesis of Fmoc azido amino acids.[2]
| Starting Material | Reagents | Product | Yield (%) |
| l‐lysine·HCl | 1. Copper acetate monohydrate2. Boc2O | [Lys(Boc)]2Cu | - |
| [Lys(Boc)]2Cu | 8-quinolinol | Boc-protected lysine | - |
| Boc-protected lysine | Fmoc-OSu | Fmoc-Lys(Boc)-OH | - |
| Fmoc-Lys(Boc)-OH | TFA | Fmoc-Lys-OH·TFA | - |
| Fmoc-Lys-OH·TFA | Imidazole-1-sulfonyl azide hydrochloride, K2CO3 | Fmoc-azido-l-lysine | 92 |
Table 2: Comparison of Azide-Alkyne Cycloaddition Reactions
This table provides a qualitative comparison of the two main types of "click" chemistry reactions used with this compound.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Reaction Rate | Very Fast | Fast |
| Biocompatibility | Copper toxicity can be a concern for living cells | Generally considered more biocompatible for in vivo applications |
| Alkyne Partner | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) |
| Typical Applications | In vitro labeling, cell lysate analysis, fixed cells | Live cell imaging, in vivo studies |
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
This protocol is a general guideline for the metabolic labeling of adherent mammalian cells. Optimization of concentration and incubation time is recommended for each cell line and experimental condition.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (lysine-free medium is recommended for higher incorporation efficiency)
-
This compound hydrochloride
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
Procedure:
-
Cell Seeding: Plate mammalian cells in a suitable culture vessel and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare complete culture medium supplemented with this compound. A final concentration of 1-4 mM is a common starting point. For higher incorporation, use lysine-free medium supplemented with this compound.
-
Metabolic Labeling: Remove the standard culture medium from the cells and wash once with sterile PBS. Add the pre-warmed labeling medium to the cells.
-
Incubation: Incubate the cells for a period ranging from 1 to 24 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time depends on the protein turnover rate and experimental goals.
-
Cell Lysis: After incubation, remove the labeling medium and wash the cells twice with cold PBS.
-
Lyse the cells by adding cold lysis buffer supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Protein Harvest: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant containing the labeled proteome and determine the protein concentration using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream click chemistry applications.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Labeled Cell Lysate
This protocol describes the "clicking" of an alkyne-functionalized reporter molecule (e.g., a fluorescent dye or biotin) to the azide-modified proteins in a cell lysate.
Materials:
-
Cell lysate containing this compound labeled proteins (from Protocol 1)
-
Alkyne-reporter molecule (e.g., Alkyne-fluorophore, Alkyne-biotin)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
PBS
Procedure:
-
Prepare Click Reaction Cocktail: Prepare the following stock solutions:
-
10 mM Alkyne-reporter in DMSO
-
50 mM CuSO4 in water
-
50 mM THPTA in water
-
100 mM Sodium ascorbate in water (prepare fresh)
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
50-100 µg of this compound labeled protein lysate
-
PBS to a final volume of 90 µL
-
1 µL of 10 mM Alkyne-reporter (final concentration ~100 µM)
-
2 µL of 50 mM CuSO4 (final concentration 1 mM)
-
2 µL of 50 mM THPTA (final concentration 1 mM)
-
-
Initiate the Reaction: Add 5 µL of freshly prepared 100 mM sodium ascorbate to initiate the click reaction.
-
Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours, protected from light if using a fluorescent reporter.
-
Sample Preparation for Downstream Analysis: The protein sample is now "clicked" and can be prepared for downstream analysis such as SDS-PAGE, western blotting, or mass spectrometry. For SDS-PAGE, add an appropriate volume of loading buffer and heat at 95°C for 5 minutes.
Mandatory Visualization
Caption: Workflow for proteomic analysis of newly synthesized proteins using this compound.
Caption: Comparison of CuAAC and SPAAC click chemistry reaction mechanisms.
Conclusion
This compound has emerged as a powerful and versatile tool for the study of proteins and other biomolecules. Its ability to be metabolically incorporated into newly synthesized proteins and subsequently undergo highly specific and efficient bioorthogonal click chemistry reactions has opened up new avenues for research in proteomics, drug discovery, and fundamental cell biology. The protocols and workflows presented in this guide provide a solid foundation for researchers to harness the potential of this compound in their own investigations. As the field of chemical biology continues to evolve, the applications of this and other unnatural amino acids are sure to expand, further deepening our understanding of complex biological processes.
References
An In-depth Technical Guide to the Synthesis of (R)-2-Amino-6-azidohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
(R)-2-Amino-6-azidohexanoic acid , a non-proteinogenic amino acid, is a valuable building block in chemical biology and drug discovery. Its azide functionality allows for bioorthogonal ligation reactions, such as the Staudinger ligation and copper(I)-catalyzed or strain-promoted azide-alkyne cycloadditions ("click chemistry"). This enables the site-specific labeling and modification of biomolecules. This guide details a viable synthetic pathway for the preparation of (R)-2-Amino-6-azidohexanoic acid, providing a logical workflow, experimental protocols for key transformations, and quantitative data where available.
Retrosynthetic Analysis and Proposed Pathway
A logical retrosynthetic analysis of the target molecule, (R)-2-Amino-6-azidohexanoic acid, suggests a convergent approach. The key challenges are the stereoselective introduction of the α-amino group with the desired (R)-configuration and the incorporation of the azide moiety at the terminus of the hexanoic acid chain.
Our proposed synthetic pathway begins with the readily available and inexpensive starting material, ε-caprolactone. This is converted to 6-bromohexanoic acid, which then undergoes azidation to yield 6-azidohexanoic acid. The crucial enantioselective α-amination of a derivative of 6-azidohexanoic acid will be achieved using a well-established method to ensure high stereochemical purity of the final product. Protecting group strategies will be employed to prevent unwanted side reactions.
N-epsilon-Azido-D-lysine: A Technical Guide to its Mechanism of Action and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of N-epsilon-Azido-D-lysine, a versatile chemical tool that has become indispensable in the fields of chemical biology, proteomics, and drug discovery. This document provides a comprehensive overview of its underlying chemistry, detailed experimental protocols for its application, and a summary of key quantitative data to aid in experimental design and interpretation.
Core Mechanism of Action: The Power of Click Chemistry
N-epsilon-Azido-D-lysine is a synthetic derivative of the essential amino acid D-lysine. Its significance lies in the incorporation of a chemically bioorthogonal azide (-N₃) group at the epsilon position of the lysine side chain. This azide moiety is the linchpin of the molecule's utility, enabling its participation in the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".
The CuAAC reaction facilitates the formation of a stable triazole linkage between the azide group of N-epsilon-Azido-D-lysine and a terminal alkyne-containing molecule. This reaction is exceptionally robust, proceeding with high yields in aqueous environments and across a broad range of pH and temperature conditions, making it ideal for biological applications. The bioorthogonal nature of the azide and alkyne groups ensures that they do not react with naturally occurring functional groups in biological systems, thus providing a highly specific method for labeling and bioconjugation.
The versatility of N-epsilon-Azido-D-lysine extends to its use in peptide synthesis and as a tool for introducing azide functionalities into proteins for subsequent chemical modifications.[1][2] This allows for the precise attachment of various molecular probes, such as fluorophores, biotin tags, or drug molecules, to proteins of interest.
dot
Caption: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) mechanism.
Data Presentation: Quantitative Parameters for Bioconjugation
The success of protein labeling with N-epsilon-Azido-D-lysine and subsequent click chemistry is dependent on several key parameters. The following table summarizes important quantitative data to consider for experimental design and optimization.
| Parameter | Description | Typical Range | Method of Determination | Reference |
| Degree of Labeling (DoL) | The average number of azide groups conjugated per protein molecule. | 1 - 10 | UV-Vis Spectroscopy, Mass Spectrometry (MALDI-TOF or ESI-MS) | [3] |
| Labeling Efficiency (%) | The percentage of the initial azido-lysine derivative that is covalently attached to the protein. | 30 - 80% | UV-Vis Spectroscopy by quantifying unreacted linker in the supernatant after protein purification. | [3] |
| Protein Recovery (%) | The percentage of protein recovered after the labeling and purification steps. | > 85% | Protein concentration assays (e.g., BCA, Bradford). | [3] |
| CuAAC Reaction Time | The time required to achieve high conversion to the triazole product. | 30 - 120 minutes | LC-MS, In-gel fluorescence. | |
| CuAAC Reaction Yield | The percentage of azide-labeled protein that is successfully conjugated to the alkyne probe. | > 95% | Densitometry of fluorescent gels, Mass Spectrometry. |
Experimental Protocols
This section provides detailed methodologies for the metabolic incorporation of N-epsilon-Azido-D-lysine into cellular proteins and the subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for fluorescent labeling.
Protocol for Metabolic Labeling of Mammalian Cells with N-epsilon-Azido-D-lysine
This protocol outlines the steps for incorporating N-epsilon-Azido-D-lysine into newly synthesized proteins in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Lysine-free cell culture medium
-
N-epsilon-Azido-D-lysine hydrochloride
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Sterile cell culture plates
Procedure:
-
Cell Seeding: Plate mammalian cells at a desired density in a sterile cell culture plate and allow them to adhere and grow overnight in complete culture medium.
-
Amino Acid Starvation (Optional but Recommended): To increase the incorporation efficiency of N-epsilon-Azido-D-lysine, aspirate the complete medium, wash the cells once with sterile PBS, and incubate the cells in lysine-free medium for 1-2 hours.
-
Metabolic Labeling: Prepare a stock solution of N-epsilon-Azido-D-lysine hydrochloride in sterile water or PBS. Supplement the lysine-free medium with N-epsilon-Azido-D-lysine to a final concentration of 50-200 µM. The optimal concentration may vary depending on the cell line and should be determined empirically.
-
Incubation: Incubate the cells with the N-epsilon-Azido-D-lysine-containing medium for 4-24 hours. The incubation time can be adjusted to label proteins synthesized over a specific period.
-
Cell Lysis: After the labeling period, aspirate the medium and wash the cells twice with cold PBS. Lyse the cells directly on the plate by adding an appropriate volume of cold cell lysis buffer.
-
Lysate Collection and Clarification: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Transfer the supernatant containing the proteome to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA). The azide-labeled proteome is now ready for the CuAAC reaction.
dot
Caption: Workflow for metabolic labeling of proteins with N-epsilon-Azido-D-lysine.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to label the azide-modified proteins with an alkyne-containing fluorescent probe.
Materials:
-
Azide-labeled protein lysate (from Protocol 3.1)
-
Alkyne-fluorescent probe (e.g., Alkyne-TAMRA, Alkyne-Alexa Fluor 488)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)
-
Sodium ascorbate solution (freshly prepared, e.g., 300 mM in water)
-
PBS or lysis buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine 20-50 µg of the azide-labeled protein lysate with the alkyne-fluorescent probe. The final concentration of the probe should be in molar excess (e.g., 10-50 µM). Adjust the total volume with PBS or lysis buffer.
-
Addition of Catalyst Components:
-
Add the THPTA solution to the reaction mixture and vortex briefly. A typical final concentration is 1-2 mM.
-
Add the CuSO₄ solution and vortex briefly. A typical final concentration is 0.2-0.5 mM.
-
-
Initiation of the Click Reaction: Add the freshly prepared sodium ascorbate solution to initiate the reaction and vortex briefly. A typical final concentration is 2-5 mM.
-
Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.
-
Analysis: The fluorescently labeled proteins are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning.
dot
Caption: Workflow for CuAAC labeling of azide-modified proteins.
Application in Elucidating Signaling Pathways
The ability to specifically label and identify newly synthesized proteins makes N-epsilon-Azido-D-lysine a powerful tool for studying dynamic cellular processes, including signal transduction. By combining metabolic labeling with proteomics, researchers can gain insights into how cellular signaling pathways are regulated. For instance, this approach can be used to identify proteins that are newly synthesized in response to a specific stimulus, such as growth factor stimulation, which can reveal key components of the activated signaling cascade.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Azido-Lysine Compounds
This guide provides a comprehensive overview of the core physical and chemical properties, experimental applications, and key methodologies related to azido-lysine compounds. Tailored for researchers, scientists, and professionals in drug development, this document consolidates essential data, protocols, and workflows to facilitate the effective use of these versatile chemical tools.
Core Physical and Chemical Properties
Azido-lysine is an unnatural amino acid derivative where the terminal amine of the lysine side chain is replaced with an azide group (-N₃). This modification introduces a bioorthogonal handle that is stable under most biological conditions but can be selectively reacted through "click chemistry".[1] Various forms, including different stereoisomers (L- and D-) and protected versions (e.g., Fmoc-protected), are commercially available for diverse applications.
Quantitative Data for Common Azido-Lysine Compounds
The properties of several common azido-lysine derivatives are summarized below for easy comparison. These compounds are fundamental building blocks in peptide synthesis, bioconjugation, and drug development.[2][3]
Table 1: Properties of Nε-Azido-Lysine Variants
| Property | 6-Azido-L-lysine hydrochloride | 6-Azido-D-lysine hydrochloride | Azido Lysine (generic) |
| Synonyms | (S)-2-Amino-6-azidohexanoic acid HCl | (R)-2-Amino-6-azidohexanoic acid HCl | (2S)-6-amino-2-(2-diazohydrazinyl)hexanoic acid |
| Molecular Formula | C₆H₁₃ClN₄O₂[4] | C₆H₁₂N₄O₂ *HCl[5] | C₆H₁₃N₅O₂ |
| Molecular Weight | 208.6 g/mol | 208.64 g/mol (172.19 + 36.45) | 187.20 g/mol |
| Appearance | White crystalline powder | White crystalline powder | Not specified |
| Melting Point | 163 - 176 °C | Not specified | Not specified |
| Purity | ≥ 99% (HPLC, Titration) | ≥ 98% (HPLC) | Not specified |
| Optical Rotation | [a]D20 = 14.0 - 16.5° (c=1 in H₂O) | Not specified | Not specified |
| Storage Conditions | 0 - 8 °C | 2 - 8 °C, dry | Not specified |
| CAS Number | 1454334-76-9 | 2098497-01-7 | Not specified |
Table 2: Properties of Fmoc-Protected Azido-Lysine
| Property | Nα-Fmoc-Nε-Azido-D-Lysine |
| Synonyms | Fmoc-D-Lys(N3)-OH, Fmoc-D-azidolysine |
| Molecular Formula | C₂₁H₂₂N₄O₄ |
| Molecular Weight | 394.4 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 90 - 97 °C |
| Purity | 98.0 - 100.5% (Titration) |
| Optical Rotation | [a]D20 = 12 - 14° (C=1 in DMF) |
| Storage Conditions | 0 - 8 °C |
| CAS Number | 1198791-53-5 |
Chemical Reactivity and Applications
The primary utility of azido-lysine stems from the azide group's ability to undergo highly specific and efficient bioorthogonal reactions, collectively known as click chemistry. These reactions allow for the precise covalent labeling of azido-lysine-containing molecules in complex biological mixtures without interfering with native biochemical processes.
Click Chemistry Reactions
The two main types of click chemistry reactions involving azides are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of an azide and a terminal alkyne, catalyzed by a Cu(I) species, to form a stable 1,4-disubstituted 1,2,3-triazole. It is known for its rapid kinetics and high yields.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC utilizes strained cyclooctynes (e.g., DBCO, BCN). The high ring strain of the alkyne component allows the reaction to proceed rapidly without a catalyst, making it ideal for in vivo applications.
The azide group is exceptionally stable under typical physiological conditions and orthogonal to most functional groups found in biological systems, ensuring that the click reaction occurs only between the intended partners.
Core Applications
The unique properties of azido-lysine make it a valuable tool in various research and development areas:
-
Bioconjugation: Attaching molecules like fluorophores, biotin, or drug payloads to proteins and peptides.
-
Peptide Synthesis: Incorporating a reactive handle for post-synthesis modification, cyclization, or stapling.
-
PROTAC Development: Serving as a component in the synthesis of linkers for Proteolysis-Targeting Chimeras (PROTACs).
-
Protein Labeling and Imaging: Enabling the visualization and tracking of proteins within living cells.
Experimental Protocols
This section provides detailed methodologies for the synthesis, incorporation, and reaction of azido-lysine.
Synthesis of Fmoc-Protected Azido-Lysine
A common method for synthesizing azido amino acids is through a diazotransfer reaction on the corresponding primary amine.
Protocol: On-Resin Conversion of Lysine to Azido-Lysine
-
Peptide Synthesis: Assemble the desired peptide sequence on a solid support using standard Fmoc-SPPS chemistry, incorporating an amine-bearing amino acid (e.g., Fmoc-Lys(Boc)-OH).
-
Boc Deprotection: After completing the sequence, selectively deprotect the lysine side-chain amine by treating the resin with Trifluoroacetic Acid (TFA).
-
Diazotransfer Reaction:
-
Swell the resin in a suitable solvent (e.g., a biphasic mixture of H₂O, MeOH, and CH₂Cl₂).
-
Add a copper (II) sulfate catalyst (e.g., CuSO₄·5H₂O).
-
Add the diazotransfer reagent, such as imidazole-1-sulfonyl azide hydrochloride.
-
Adjust the pH to ~9 with an aqueous potassium carbonate (K₂CO₃) solution.
-
Stir the mixture vigorously at room temperature for 18-24 hours.
-
-
Washing: After the reaction, thoroughly wash the resin with water, DMF, and DCM to remove excess reagents. The resin-bound peptide now contains an azido-lysine residue ready for cleavage or on-resin conjugation.
Incorporation into Peptides via Fmoc-SPPS
Fmoc-Nε-azido-L-lysine can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols.
Protocol: Fmoc-SPPS with Azido-Lysine
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide) and swell it in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating it with a 20% piperidine solution in DMF.
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vial, activate 3-5 equivalents of the Fmoc-azido-lysine by dissolving it with a coupling reagent (e.g., HBTU) in DMF.
-
Add an activator base (e.g., DIPEA).
-
Immediately add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates no free primary amines).
-
Washing: Wash the resin with DMF and DCM.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the sequence.
General Protocol for SPAAC Labeling
This protocol describes the labeling of an azide-modified peptide with a DBCO-containing fluorescent dye.
Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Sample Preparation: Dissolve the purified azido-lysine containing peptide in a suitable buffer (e.g., PBS, pH 7.4).
-
Reagent Preparation: Prepare a stock solution of the DBCO-functionalized molecule (e.g., DBCO-sulfo-Cy5) in an appropriate solvent like DMSO or water.
-
Reaction:
-
Add the DBCO reagent to the peptide solution. A molar excess of the DBCO reagent is often used to ensure complete labeling.
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation. The reaction can also be performed at 4°C for longer durations if the biomolecule is sensitive.
-
-
Purification: Remove the excess, unreacted DBCO reagent. This can be achieved through methods such as dialysis, size-exclusion chromatography, or HPLC, depending on the scale and nature of the conjugate.
-
Analysis: Confirm the successful conjugation using analytical techniques like LC-MS to observe the mass shift corresponding to the addition of the DBCO-reagent, or by fluorescence spectroscopy if a fluorophore was used.
Logical Relationships and Broader Context
Azido-lysine compounds are part of a larger family of bioorthogonal chemical tools that have revolutionized chemical biology, drug discovery, and materials science. Their ability to be selectively incorporated into biomolecules and subsequently modified with high precision provides a powerful platform for both basic research and applied sciences.
References
The Mirror Image of Life: A Technical Guide to the Discovery and Development of Unnatural D-Amino Acids
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of unnatural D-amino acids into peptides and small molecule drugs represents a paradigm shift in therapeutic development. Moving beyond the canonical 20 L-amino acids, the introduction of their chiral counterparts offers a powerful strategy to overcome the inherent limitations of conventional peptide-based therapies, namely their poor enzymatic stability and rapid in vivo clearance. This technical guide provides an in-depth exploration of the discovery, synthesis, and application of unnatural D-amino acids in modern drug discovery. We will delve into the profound impact of D-amino acid substitution on pharmacokinetic profiles, receptor binding, and signaling pathway modulation. Detailed experimental protocols for the synthesis, purification, and analysis of D-amino acid-containing compounds are provided, alongside a quantitative analysis of their enhanced stability and bioactivity. Furthermore, this guide visualizes key signaling pathways affected by D-amino acid-containing drugs, offering a comprehensive resource for researchers and drug development professionals seeking to harness the therapeutic potential of these unique chiral building blocks.
Introduction: The Advantages of Looking in the Mirror
For decades, the drug discovery landscape has been dominated by small molecules and biologics derived from the 20 proteinogenic L-amino acids. However, the therapeutic application of natural peptides is often hampered by their susceptibility to proteolytic degradation, leading to short half-lives and poor oral bioavailability.[1][2] The introduction of unnatural amino acids, particularly D-amino acids, has emerged as a transformative strategy to address these challenges.[2][3]
D-amino acids, the enantiomers of L-amino acids, are not readily recognized by proteases, rendering peptides containing them highly resistant to enzymatic degradation.[1] This enhanced stability translates to a longer circulating half-life in the body, a critical attribute for therapeutic efficacy. Beyond stability, the incorporation of D-amino acids can also modulate the conformational properties of peptides, leading to altered receptor binding affinities and even a switch from agonist to antagonist activity. This opens up new avenues for designing highly specific and potent therapeutics.
This guide will provide a comprehensive overview of the key aspects of unnatural D-amino acid discovery and development, from their synthesis to their impact on pharmacology and clinical applications.
Quantitative Analysis: The D-Amino Acid Advantage in Numbers
The substitution of L-amino acids with their D-enantiomers leads to significant improvements in the pharmacokinetic and pharmacodynamic properties of peptide-based drugs. The following tables summarize key quantitative data that underscores these advantages.
Table 1: Enhanced Enzymatic Stability of D-Amino Acid-Containing Peptides
| Peptide/Analog | Modification | System | Half-life (t½) | Reference |
| Native LHRH | None | Human Plasma | 2 - 4 minutes | |
| [D-Trp⁶]LHRH (Triptorelin) | D-amino acid substitution at position 6 | Human Plasma | 7.6 hours | |
| RDP215 (all L-amino acids) | - | Human Serum | ~50% degradation after 4h | |
| 9D-RDP215 (all D-amino acids) | All L-amino acids replaced with D-enantiomers | Human Serum | No degradation after 24h | |
| OM19R (all L-amino acids) | - | Trypsin (1 mg/mL) | Complete degradation in <1h | |
| OM19D (all D-amino acids) | All L-Arg and L-Lys replaced with D-enantiomers | Trypsin (10 mg/mL) | High activity retained after 8h |
Table 2: Comparative Binding Affinities of D-Amino Acid-Containing Drugs
| Compound | Receptor | Binding Affinity (IC₅₀/Kᵢ) | Reference |
| GnRH Antagonists | |||
| Cetrorelix | Human GnRH Receptor | IC₅₀: 10 nM (inhibition of Ca²⁺ signaling) | |
| Ganirelix | Human GnRH Receptor | IC₅₀: 100 nM - 1 µM (inhibition of Ca²⁺ signaling) | |
| Teverelix | Human GnRH Receptor | IC₅₀: 100 nM - 1 µM (inhibition of Ca²⁺ signaling) | |
| Somatostatin Analogs | |||
| Octreotide | Human Somatostatin Receptor 2 (SSTR2) | IC₅₀: 0.2 - 2.5 nM | |
| Octreotide | Human Somatostatin Receptor 1 (SSTR1) | IC₅₀: >1000 nM | |
| Octreotide | Human Somatostatin Receptor 4 (SSTR4) | IC₅₀: >100 nM | |
| NMDA Receptor Co-agonists | |||
| D-Serine | Rat NMDA Receptor (GluN1 subunit) | More potent than glycine | |
| Glycine | Rat NMDA Receptor (GluN1 subunit) | - |
Table 3: Pharmacokinetic Parameters of a D-Peptide in Mice
| Parameter | Intravenous (i.v.) | Intraperitoneal (i.p.) | Subcutaneous (s.c.) | Oral (p.o.) | Reference |
| RD2 (D-peptide) | |||||
| Cmax/D (µg/g)/(mg/kg) | - | 0.06 | 0.06 | 0.06 | |
| Brain/Plasma Ratio | 0.7 - 1.0 | 0.7 - 1.0 | 0.7 - 1.0 | 0.7 - 1.0 | |
| Terminal Half-life (t½) | > 2 days | > 2 days | > 2 days | > 2 days | |
| Bioavailability | - | High | High | High |
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and characterization of unnatural D-amino acid-containing peptides.
Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a peptide containing D-amino acids using the widely adopted Fmoc/tBu strategy.
Materials:
-
Fmoc-protected L- and D-amino acids
-
Rink Amide resin or other suitable solid support
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the SPPS reaction vessel.
-
Fmoc-Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid (L- or D-) and 3 equivalents of HOBt (or OxymaPure®) in a minimal amount of DMF.
-
Add the amino acid solution to the deprotected resin.
-
Add 3 equivalents of DIC to the resin slurry.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.
-
-
Washing: After complete coupling, wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
Enzymatic Stability Assay in Human Serum
This protocol describes a method to assess the stability of peptides in the presence of proteases found in human serum.
Materials:
-
Test peptide (L- or D-amino acid-containing)
-
Pooled human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) or Trichloroacetic acid (TCA) for protein precipitation
-
HPLC-MS system
Procedure:
-
Peptide Solution Preparation: Prepare a stock solution of the test peptide in a suitable solvent (e.g., water or DMSO).
-
Incubation:
-
Dilute the peptide stock solution with PBS to a working concentration.
-
Pre-warm the human serum to 37°C.
-
Initiate the assay by adding the peptide solution to the pre-warmed serum to achieve a final desired peptide concentration (e.g., 100 µg/mL).
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling and Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the incubation mixture.
-
Immediately stop the enzymatic reaction by adding two volumes of ice-cold acetonitrile or 10% TCA to the aliquot to precipitate the plasma proteins.
-
-
Sample Processing:
-
Vortex the mixture vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant containing the peptide and its degradation products.
-
-
Analysis:
-
Analyze the supernatant by reverse-phase HPLC-MS to quantify the amount of intact peptide remaining at each time point.
-
Calculate the half-life (t½) of the peptide in human serum.
-
Chiral HPLC for Determination of Enantiomeric Purity
This protocol outlines a direct method for determining the enantiomeric purity of a D-amino acid sample using a chiral stationary phase (CSP).
Materials:
-
D-amino acid sample
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., Astec CHIROBIOTIC® T)
-
Mobile phase solvents (e.g., water, methanol, formic acid)
Procedure:
-
Sample Preparation: Dissolve the D-amino acid sample in the mobile phase to a suitable concentration.
-
HPLC System Setup:
-
Install the chiral column in the HPLC system.
-
Equilibrate the column with the chosen mobile phase until a stable baseline is achieved. A common mobile phase for underivatized amino acids on a teicoplanin-based CSP is a mixture of water, methanol, and a small amount of formic acid.
-
-
Chromatographic Analysis:
-
Inject the sample onto the column.
-
Run the chromatogram and detect the eluting enantiomers using the UV detector. The D- and L-enantiomers will have different retention times on the chiral column.
-
-
Data Analysis:
-
Identify the peaks corresponding to the D- and L-enantiomers based on the retention times of known standards.
-
Integrate the peak areas of both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of D-enantiomer - Area of L-enantiomer) / (Area of D-enantiomer + Area of L-enantiomer) ] x 100
-
Signaling Pathways and Experimental Workflows
The incorporation of unnatural D-amino acids can profoundly influence the interaction of a drug with its biological target, leading to altered downstream signaling. This section provides diagrams of key signaling pathways and experimental workflows relevant to the development of D-amino acid-containing therapeutics.
Signaling Pathways
Cetrorelix is a synthetic decapeptide containing several D-amino acids that acts as a potent antagonist of the GnRH receptor. By competitively blocking the binding of natural GnRH, Cetrorelix inhibits the downstream signaling cascade that leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This mechanism is crucial in assisted reproductive technologies to prevent premature ovulation and in the treatment of hormone-sensitive cancers.
Caption: GnRH receptor signaling pathway and the inhibitory action of Cetrorelix.
Octreotide is a synthetic octapeptide analog of somatostatin that incorporates the D-amino acid D-phenylalanine. This modification significantly increases its half-life compared to the natural hormone. Octreotide preferentially binds to somatostatin receptor subtypes 2 and 5 (SSTR2 and SSTR5), which are often overexpressed in neuroendocrine tumors. Activation of these G-protein coupled receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and ultimately, the suppression of hormone secretion and tumor cell proliferation.
Caption: Somatostatin receptor signaling cascade initiated by Octreotide.
D-serine, an endogenous D-amino acid found in the brain, acts as a crucial co-agonist at the NMDA receptor, a key player in synaptic plasticity, learning, and memory. For the NMDA receptor to be activated, it requires the binding of both the primary agonist, glutamate, and a co-agonist, either D-serine or glycine, to its GluN1 subunit. The binding of both agonists leads to the opening of the ion channel, allowing for the influx of Ca²⁺, which triggers downstream signaling cascades.
Caption: D-Serine as a co-agonist in NMDA receptor activation.
Experimental Workflows
The development of a novel D-amino acid-containing peptide therapeutic follows a structured workflow, from initial design and synthesis to preclinical evaluation.
Caption: A typical workflow for the development of D-peptide therapeutics.
Conclusion and Future Directions
The strategic incorporation of unnatural D-amino acids has unequivocally demonstrated its value in overcoming the intrinsic limitations of peptide-based therapeutics. The enhanced proteolytic stability, improved pharmacokinetic profiles, and the potential for modulated receptor interactions have propelled D-amino acid-containing drugs into the clinical arena for a range of therapeutic areas. The examples of Cetrorelix and Octreotide highlight the successful translation of this chemical strategy into impactful medicines.
The future of D-amino acid research in drug discovery is promising. Advances in synthetic methodologies will continue to expand the accessible chemical space of unnatural D-amino acids, enabling the fine-tuning of pharmacological properties. Furthermore, a deeper understanding of the structural and dynamic consequences of D-amino acid incorporation will facilitate the rational design of peptides with bespoke functionalities. As our ability to manipulate the chirality of therapeutic agents grows, so too will the potential to develop novel, more effective, and safer medicines for a wide array of diseases. The mirror image of life, once a chemical curiosity, is now a cornerstone of modern drug development.
References
A Technical Guide to 6-Azido-d-lysine: Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides comprehensive technical information on 6-Azido-d-lysine, a versatile chemical tool with significant applications in peptide synthesis, metabolic labeling, and chemical proteomics. This document details its chemical properties, supplier information, experimental protocols, and its role in elucidating cellular pathways.
Core Concepts: Chemical Properties and Availability
This compound is a non-canonical amino acid characterized by an azide functional group on the side chain of d-lysine. This azide moiety serves as a bioorthogonal handle, enabling its participation in highly specific and efficient "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the precise and stable conjugation of this compound, once incorporated into biomolecules, with a wide array of reporter molecules such as fluorescent dyes, biotin tags, or polyethylene glycol (PEG).
The D-configuration of this amino acid makes it particularly useful for probing biological systems where D-amino acids play a role, such as in bacterial cell wall peptidoglycan.
Table 1: Chemical and Physical Properties of this compound and its Hydrochloride Salt
| Property | This compound (Free Acid) | This compound hydrochloride |
| Molecular Formula | C₆H₁₂N₄O₂ | C₆H₁₃ClN₄O₂ |
| Molecular Weight | 172.19 g/mol | 208.65 g/mol |
| CAS Number | 1418009-93-4[1] | 2098497-01-7[1] |
| Appearance | White crystalline powder[1] | White crystalline powder[1] |
| Purity | ≥ 98% (HPLC)[1] | ≥ 99% |
| Solubility | Not specified | H₂O: 116.67 mg/mL (559.17 mM; requires sonication) |
| Storage Conditions | 2-8 °C, dry | -20°C, protect from light, stored under nitrogen |
Table 2: Prominent Suppliers of this compound and its Derivatives
| Supplier | Product Name(s) |
| baseclick GmbH | This compound HCl |
| Jena Bioscience | This compound HCl |
| Pharmaffiliates | This compound |
| GlpBio | This compound hydrochloride |
| Sigma-Aldrich | This compound hydrochloride |
| MedchemExpress | This compound hydrochloride |
| Cenmed Enterprises | This compound hydrochloride |
| Aapptec | Fmoc-D-Lys(N3)-OH |
| ChemPep | Fmoc-Lys(N₃)-OH |
| AnaSpec (via Fisher Scientific) | FMOC-LYS(N3)-OH |
| Chem-Impex | Na-Fmoc-Ne-azide-L-Lysine |
Applications and Experimental Protocols
The unique properties of this compound make it a valuable tool in a variety of research applications. Detailed below are key experimental protocols for its use.
Solid-Phase Peptide Synthesis (SPPS)
This compound, typically in its Fmoc-protected form (Fmoc-D-Lys(N₃)-OH), can be readily incorporated into synthetic peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The azide group is stable to the basic conditions of Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions of final cleavage from the resin (e.g., trifluoroacetic acid). This allows for the synthesis of peptides containing a site-specific azide handle for subsequent modification.
Experimental Protocol: Manual Fmoc SPPS of a Peptide Containing this compound
This protocol is adapted from standard Fmoc/tBu strategies for SPPS.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-D-Lys(N₃)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Washing solvent: DMF
-
Cleavage cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5])
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the resin's linker. Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the first Fmoc-amino acid and 2.9 equivalents of HBTU/3 equivalents of HOBt in DMF.
-
Add 6 equivalents of DIPEA to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction using a ninhydrin test. Repeat the coupling if the test is positive.
-
-
Peptide Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the peptide sequence, using Fmoc-D-Lys(N₃)-OH at the desired position.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection step as described above.
-
Cleavage and Deprotection:
-
Wash the resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.
Caption: Workflow for Solid-Phase Peptide Synthesis with this compound.
Metabolic Labeling of Bacterial Peptidoglycan
D-amino acids are key components of the bacterial cell wall, specifically the peptidoglycan layer. This compound can be used as a chemical reporter to metabolically label and visualize sites of active peptidoglycan synthesis. Bacteria are cultured in the presence of this compound, which is incorporated into the peptidoglycan structure. The azide-labeled peptidoglycan can then be visualized by "clicking" a fluorescent alkyne probe to the azide handle.
Experimental Protocol: Metabolic Labeling of Lactobacillus paracasei
Materials:
-
Lactobacillus paracasei culture
-
Appropriate bacterial growth medium
-
This compound hydrochloride
-
Phosphate-buffered saline (PBS)
-
An alkyne-functionalized fluorescent dye (e.g., DBCO-sulfo-Cy5)
Procedure:
-
Labeling: Add 1 mM this compound hydrochloride to 1 mL of Lactobacillus paracasei culture medium and incubate for 1 hour.
-
Harvesting and Washing: Collect the labeled bacteria by centrifugation (3000 x g, 2 minutes) and wash three times with PBS.
-
Click Reaction: Resuspend the bacterial pellet in a solution of the alkyne-functionalized fluorescent dye in PBS. Incubate for 1 hour at room temperature with gentle shaking.
-
Final Washing: Harvest the fluorescently labeled bacteria by centrifugation and wash three times with PBS to remove excess dye.
-
Analysis: The labeled bacteria can now be analyzed by fluorescence microscopy or flow cytometry.
Caption: Metabolic labeling of bacterial peptidoglycan using this compound.
Metabolic Labeling and Proteomic Analysis in Mammalian Cells
While less common than its L-isomer counterpart for general protein labeling, this compound can be utilized in specific contexts in mammalian cells, particularly if a D-amino acid transport or metabolic pathway is being investigated. A more general approach for labeling newly synthesized proteins involves the use of L-azido-lysine or azido-homoalanine. However, the principles of labeling and subsequent proteomic analysis are transferable.
Experimental Protocol: General Workflow for Metabolic Labeling and Proteomics
This protocol provides a general framework. Specific concentrations and incubation times will need to be optimized for the cell line and experimental goals.
Materials:
-
Mammalian cell line of interest
-
Cell culture medium (lysine-free, if possible, for enhanced incorporation)
-
This compound
-
Cell lysis buffer
-
Alkyne-biotin conjugate
-
Click chemistry reagents (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper-chelating ligand like THPTA)
-
Streptavidin-agarose beads
-
Protease for digestion (e.g., trypsin)
-
Mass spectrometer
Procedure:
-
Metabolic Labeling: Culture mammalian cells in a medium supplemented with this compound for a defined period.
-
Cell Lysis: Harvest and lyse the cells to extract the proteins.
-
Click Reaction with Biotin:
-
To the protein lysate, add the alkyne-biotin conjugate and the click chemistry reagents.
-
Incubate to allow the covalent linkage of biotin to the azide-containing proteins.
-
-
Enrichment of Labeled Proteins:
-
Incubate the biotinylated protein mixture with streptavidin-agarose beads to capture the labeled proteins.
-
Wash the beads extensively to remove non-labeled proteins.
-
-
On-Bead Digestion: Digest the captured proteins into peptides using a protease like trypsin.
-
Mass Spectrometry Analysis: Elute the peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled proteins.
Caption: Workflow for proteomic analysis of metabolically labeled proteins.
Elucidating Biological Pathways: The D-Lysine Biosynthetic Pathway
While the primary use of this compound is as a chemical probe, its structural similarity to D-lysine makes it relevant to the study of pathways involving this unusual amino acid. For instance, in the hyperthermophilic bacterium Thermotoga maritima, D-lysine is a component of the peptidoglycan, and its synthesis is crucial for the bacterium's survival. The biosynthetic pathway of D-lysine in this organism has been elucidated and involves a lysine racemase.
Caption: Simplified D-lysine biosynthetic pathway in Thermotoga maritima.
This compound could potentially be used as a probe in such systems to study the substrate specificity of the lysine racemase and to track the incorporation of D-lysine analogs into the peptidoglycan.
Conclusion
This compound is a powerful and versatile tool for researchers in chemistry, biology, and drug development. Its ability to be incorporated into peptides and bacterial cell walls, combined with the specificity of click chemistry, provides a robust platform for a wide range of applications, from the synthesis of modified biotherapeutics to the visualization and analysis of biological processes. The protocols and information provided in this guide serve as a comprehensive resource for the effective utilization of this valuable chemical probe.
References
A Technical Guide to the Safe Handling and Application of 6-Azido-d-lysine HCl
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of 6-Azido-d-lysine HCl, a bioorthogonal amino acid crucial for modern chemical biology and drug development. It outlines essential safety precautions, handling procedures, and detailed experimental protocols for its application in metabolic labeling and subsequent bioconjugation via click chemistry.
Chemical and Physical Properties
This compound HCl is a synthetic amino acid analog where the epsilon-amino group of D-lysine is replaced with an azido group. This modification allows it to be incorporated into proteins and other biological molecules. The azide group serves as a chemical handle for bioorthogonal reactions. It is typically supplied as a white crystalline powder[1][2].
| Property | Data | Source(s) |
| Molecular Formula | C₆H₁₂N₄O₂ · HCl | [3] |
| Molecular Weight | 208.65 g/mol | [3] |
| Appearance | White crystalline powder | [1] |
| Purity | ≥98% to ≥99% (supplier dependent) | |
| Solubility (H₂O) | 116.67 mg/mL (559.17 mM); sonication may be required | |
| Melting Point | 163 - 176 °C |
Safety and Hazard Information
There is conflicting information regarding the hazard classification of this compound HCl. Some Safety Data Sheets (SDS) indicate that the substance does not meet the criteria for classification as hazardous under Regulation (EC) No 1272/2008 (CLP). Conversely, other suppliers classify it under GHS as a self-reactive substance (Hazard Class 5.2), signified by the GHS02 flame pictogram and the "Danger" signal word. One source also lists it as WGK 3, indicating it is highly hazardous to water in Germany.
Recommendation: Due to these discrepancies, it is imperative to handle this compound HCl with caution. Researchers should treat it as a potentially hazardous substance and adhere to the strict safety protocols outlined below. The enrichment of fine dust may lead to a danger of dust explosion.
Personal Protective Equipment (PPE)
To ensure personal safety, the following PPE should be worn at all times when handling this compound HCl:
| PPE Category | Specification | Source(s) |
| Eye/Face Protection | Safety goggles with side protection. | |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, NBR). | |
| Material Thickness: >0.11 mm. | ||
| Breakthrough Time: >480 minutes (permeation: level 6). | ||
| Respiratory Protection | Required when dust is formed. Use a particulate filter device (e.g., EN 143, P1 filter). | |
| Skin and Body | Standard laboratory coat. |
Handling and Storage
Proper handling and storage are critical to maintaining the stability and safety of the compound.
| Parameter | Recommendation | Source(s) |
| General Handling | Handle in a well-ventilated area. Avoid dust formation. Avoid contact with skin, eyes, and clothing. | |
| Storage (Solid) | Store in a dry place at 2-8 °C. Jena Bioscience recommends 4 °C. | |
| Storage (Stock Solution) | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Protect from light. | |
| Incompatibilities | Avoid strong oxidizing agents, which can cause a violent reaction. |
First Aid Measures
In case of exposure, follow these first aid guidelines:
| Exposure Route | First Aid Procedure | Source(s) |
| Inhalation | Move the person to fresh air. If symptoms persist, seek medical advice. | |
| Skin Contact | Take off contaminated clothing. Rinse skin with water/shower. If irritation persists, seek medical advice. | |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice. | |
| Ingestion | Rinse mouth. Call a doctor if you feel unwell. |
Experimental Protocols and Applications
This compound HCl is primarily used for the metabolic labeling of nascent proteins and peptidoglycans. The incorporated azide group can then be tagged with a reporter molecule (e.g., a fluorophore or biotin) via a click chemistry reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Workflow for Metabolic Labeling and Click Chemistry Detection
References
Solubility and stability of 6-Azido-d-lysine in aqueous buffers
An In-depth Technical Guide to the Solubility and Stability of 6-Azido-d-lysine in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a crucial tool in bioconjugation and chemical biology, serving as a bioorthogonal handle for the introduction of azide groups into proteins and other biological systems. Its utility is fundamentally dependent on its behavior in aqueous environments, particularly its solubility and stability under various experimental conditions. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound in aqueous buffers, details experimental protocols for assessing these properties, and discusses potential degradation pathways.
Introduction
This compound, an unnatural amino acid, has gained significant traction in the field of chemical biology. Its terminal azide group allows for highly specific and efficient covalent modification through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry"[1][2][3][4][5]. These reactions have broad applications, from peptide synthesis and protein labeling to drug development and materials science. Understanding the solubility and stability of this compound in commonly used aqueous buffers is paramount for the design and reproducibility of experiments. This guide aims to consolidate the existing knowledge and provide practical guidance for researchers.
Chemical and Physical Properties
This compound is typically available as a hydrochloride salt, which is a white crystalline powder. The hydrochloride salt enhances the compound's solubility and stability in its solid form.
Table 1: General Properties of this compound Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂N₄O₂ · HCl | |
| Molecular Weight | 208.65 g/mol | |
| Physical State | White crystalline powder | |
| Purity | ≥ 98% (by HPLC) | |
| Storage (Solid) | 2-8 °C, dry | |
| Shelf Life (Solid) | 12 months (unopened) |
Solubility of this compound
The solubility of this compound is a critical parameter for its effective use in solution-based applications. While comprehensive data across a range of buffers is limited, its zwitterionic nature at physiological pH, combined with the polar azide group, suggests good aqueous solubility.
Quantitative Solubility Data
The available quantitative data for the solubility of this compound hydrochloride is summarized below. It is important to note that solubility can be influenced by factors such as pH, temperature, and the ionic strength of the buffer.
Table 2: Solubility of this compound Hydrochloride
| Solvent | Temperature | Concentration | Method | Reference |
| Water | Not Specified | 116.67 mg/mL (559.17 mM) | Not Specified |
Note: To enhance solubility, gentle heating to 37°C and sonication may be employed.
Factors Influencing Solubility
-
pH: As an amino acid, this compound possesses both an amino group and a carboxylic acid group. Its net charge, and therefore its solubility in aqueous solutions, is pH-dependent. At its isoelectric point, the net charge is zero, and solubility is typically at its minimum. In acidic or basic solutions, the molecule will carry a net positive or negative charge, respectively, which generally increases its solubility in polar solvents like water.
-
Buffer Composition: The ionic strength and specific ions present in a buffer can affect the solubility of amino acids through mechanisms like the salting-in or salting-out effect. Common buffers used in biological research include phosphate-buffered saline (PBS), Tris-HCl, and MOPS. It is advisable to empirically determine the solubility in the specific buffer system being used for an experiment.
-
Temperature: Solubility of most solids in liquids increases with temperature. However, for compounds intended for biological applications, it is crucial to consider the stability of the molecule at elevated temperatures.
Stability of this compound
The stability of this compound in aqueous buffers is essential for ensuring its integrity and reactivity over the course of an experiment. The primary concern is the stability of the azide functional group.
General Stability and Storage
In its solid, lyophilized form, this compound hydrochloride is stable for at least 12 months when stored at 2-8°C in a dry environment. Once dissolved in an aqueous buffer, its stability is reduced.
Table 3: Recommended Storage for this compound Hydrochloride Stock Solutions
| Storage Temperature | Duration | Recommendations | Reference |
| -20°C | Up to 1 month | Protect from light, store under nitrogen | |
| -80°C | Up to 6 months | Protect from light, store under nitrogen |
Note: It is recommended to prepare and store stock solutions in aliquots to avoid repeated freeze-thaw cycles.
Chemical Stability of the Azide Group
Alkyl azides are generally stable functional groups. However, they can undergo decomposition under certain conditions:
-
Acidic Conditions: In the presence of strong acids, the azide group can be protonated to form hydrazoic acid, which is highly toxic and explosive. While the conditions in most biological buffers are not strongly acidic, prolonged exposure to low pH could potentially lead to degradation.
-
Reducing Agents: Azides can be reduced to amines in the presence of reducing agents such as dithiothreitol (DTT) or phosphines (e.g., in the Staudinger reaction). The presence of such reagents in the experimental buffer should be carefully considered.
-
Photolytic Decomposition: Some alkyl azides have been shown to undergo photodecomposition upon exposure to light, particularly UV light. This can lead to the formation of nitrenes, which can then rearrange to form imines. It is advisable to protect solutions of this compound from prolonged exposure to light.
Potential Degradation Pathway
Experimental Protocols
The following are generalized protocols for determining the solubility and stability of this compound in aqueous buffers.
Protocol for Determining Equilibrium Solubility
This method determines the solubility of a compound when the system has reached equilibrium.
-
Preparation: Prepare the desired aqueous buffer (e.g., PBS, Tris-HCl) at the target pH and temperature.
-
Addition of Compound: Add an excess amount of solid this compound hydrochloride to a known volume of the buffer in a sealed vial.
-
Equilibration: Incubate the vial at a constant temperature (e.g., 25°C or 37°C) with constant agitation (e.g., on a shaker) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant through a 0.22 µm filter.
-
Quantification: Determine the concentration of the dissolved this compound in the filtrate using a suitable analytical method, such as HPLC with UV detection or mass spectrometry. A standard curve should be prepared for accurate quantification.
Protocol for Assessing Stability by HPLC
This protocol allows for the monitoring of the degradation of this compound over time.
-
Solution Preparation: Prepare a stock solution of this compound hydrochloride of known concentration in the desired aqueous buffer.
-
Incubation: Aliquot the solution into several sealed vials and incubate them at a specific temperature (e.g., 4°C, 25°C, 37°C). Protect the vials from light.
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 3, 7, 14 days), remove one vial from incubation.
-
HPLC Analysis: Analyze the sample immediately by reverse-phase HPLC with UV detection. The mobile phase composition and gradient will need to be optimized to achieve good separation of the parent compound from any potential degradants.
-
Data Analysis: Quantify the peak area of the this compound peak at each time point. The percentage of the remaining compound can be calculated relative to the initial time point (t=0). The appearance of new peaks can indicate the formation of degradation products.
Conclusion
This compound is a valuable reagent in chemical biology and drug development. While it exhibits good solubility in water, researchers should be mindful of the potential influence of pH and buffer composition on its solubility. For optimal results, it is recommended to empirically verify its solubility in the specific buffer system being used. The stability of this compound in solution is limited, and care should be taken to store stock solutions appropriately and to minimize exposure to light and reducing agents. The experimental protocols provided in this guide offer a framework for researchers to assess the solubility and stability of this compound under their specific experimental conditions, ensuring the reliability and reproducibility of their results. Further studies are warranted to generate a more comprehensive dataset on the solubility and stability of this important compound in a wider range of aqueous buffers.
References
Methodological & Application
Application Notes & Protocols: Metabolic Labeling of Bacterial Cell Walls with 6-Azido-d-lysine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Metabolic labeling is a powerful technique for probing biological processes in living systems. The incorporation of bioorthogonal chemical reporters, such as azides, into cellular structures allows for subsequent visualization and analysis through highly specific "click chemistry" reactions. 6-Azido-d-lysine is an unnatural D-amino acid that can be metabolically incorporated into the peptidoglycan (PG) of bacterial cell walls.[1][2] Bacteria possess enzymes, specifically transpeptidases (e.g., Penicillin-Binding Proteins or PBPs), that are promiscuous enough to recognize and incorporate this modified amino acid into the PG structure during cell wall synthesis and remodeling.[3][4] Once incorporated, the azide group serves as a chemical handle for covalent ligation to a fluorescent probe or affinity tag containing a complementary alkyne group, enabling the detection of sites of active PG synthesis.[5] This method offers a non-invasive way to study bacterial growth, cell division, and cell wall dynamics with high spatiotemporal resolution.
Mechanism of Incorporation
The incorporation of this compound into the bacterial cell wall primarily occurs in the periplasmic space (in Gram-negative bacteria) or on the outer surface of the cytoplasmic membrane (in Gram-positive bacteria). The process is mediated by D,D-transpeptidases (PBPs) and L,D-transpeptidases, which are responsible for cross-linking the peptide stems of the peptidoglycan sacculus. These enzymes catalyze a reaction where an unnatural D-amino acid, like this compound, can be exchanged for the terminal D-alanine of the pentapeptide stem of a nascent or existing PG strand. This "transpeptidase swapping" mechanism covalently integrates the azido-functionalized amino acid into the cell wall structure. The incorporated azide is then available for bioorthogonal reaction.
Caption: Peptidoglycan biosynthesis and site of this compound incorporation.
Experimental Protocols
This section provides detailed protocols for the metabolic labeling of bacteria with this compound followed by fluorescent detection using strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry. SPAAC is recommended for live-cell imaging as it does not require a cytotoxic copper catalyst.
Protocol 1: Metabolic Labeling of Bacteria
This protocol describes the incorporation of this compound into actively growing bacterial cells.
Materials:
-
This compound hydrochloride (e.g., baseclick GmbH, Cat. No. BCM-AA013)
-
Bacterial strain of interest (e.g., Lactobacillus paracasei, Bacillus subtilis, Escherichia coli)
-
Appropriate liquid growth medium (e.g., LB, TSB, MRS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator shaker
-
Centrifuge and microtubes
Procedure:
-
Prepare Bacterial Culture: Inoculate 1-5 mL of the appropriate growth medium with a single colony of the desired bacterial strain. Grow overnight at the optimal temperature with shaking.
-
Subculture: The next day, dilute the overnight culture into fresh, pre-warmed medium to an optical density at 600 nm (OD₆₀₀) of ~0.1.
-
Grow to Mid-Log Phase: Incubate the culture at the optimal temperature with shaking until it reaches the mid-logarithmic growth phase (typically OD₆₀₀ = 0.4-0.6). This ensures that a majority of the cells are actively dividing and synthesizing new peptidoglycan.
-
Add this compound: Prepare a stock solution of this compound in sterile water or PBS. Add the stock solution to the bacterial culture to a final concentration of 1 mM.
-
Incubation: Continue to incubate the culture under the same growth conditions for a designated period. An incubation time of 1 hour is a good starting point. For pulse-chase experiments or to label specific growth events, this time can be shortened (e.g., 5-15 minutes).
-
Harvest Cells: Collect the labeled bacteria by centrifugation (e.g., 3000 x g for 2-5 minutes).
-
Wash Cells: Discard the supernatant. Resuspend the cell pellet in 1 mL of sterile PBS. Repeat the centrifugation and resuspension steps two more times to remove any unincorporated this compound.
-
The azide-labeled cells are now ready for the click chemistry reaction.
Protocol 2: Fluorescent Detection via SPAAC Click Chemistry
This protocol uses a DBCO (dibenzocyclooctyne)-functionalized fluorescent dye to label the azide-modified cell walls.
Materials:
-
Azide-labeled bacterial cells (from Protocol 1)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-sulfo-Cy5, DBCO-FLAG)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge and microtubes
-
Rotator or shaker
Procedure:
-
Resuspend Cells: After the final wash in Protocol 1, resuspend the bacterial pellet in 1 mL of PBS.
-
Prepare Dye Solution: Prepare a stock solution of the DBCO-fluorophore in PBS or DMSO according to the manufacturer's instructions. Dilute the stock solution in PBS to the desired final concentration (e.g., a 5 mM solution of DBCO-sulfo-Cy5 is cited in one protocol).
-
Click Reaction: Add the DBCO-fluorophore solution to the resuspended azide-modified bacteria.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle shaking or rotation, protected from light.
-
Harvest and Wash: Collect the fluorescently labeled bacteria by centrifugation (e.g., 3000 x g for 2-5 minutes).
-
Final Washes: Wash the cell pellet three times with PBS to remove excess fluorescent dye.
-
Analysis: Resuspend the final cell pellet in PBS. The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Caption: Workflow for cell wall labeling and fluorescent detection.
Data Presentation
Quantitative data for cell wall labeling can be obtained through methods like flow cytometry, which measures the fluorescence intensity of individual cells.
Table 1: Typical Experimental Parameters for Bacterial Cell Wall Labeling
| Parameter | Value/Range | Bacterial Species Example | Reference |
|---|---|---|---|
| Metabolic Label | This compound | Lactobacillus paracasei | |
| Label Concentration | 1 mM | Lactobacillus paracasei | |
| Labeling Time | 15 min - Overnight | Bacillus subtilis | |
| Growth Phase | Mid-Logarithmic | Bacillus subtilis | |
| Click Reagent | DBCO-sulfo-Cy5 | Lactobacillus paracasei |
| Click Reaction Time | 1 hour | Lactobacillus paracasei | |
Table 2: Example of Quantitative Labeling Results
| Probe | Bacterial Species | Method | Result | Reference |
|---|
| D-Lys(NBD)¹ | Bacillus subtilis | Flow Cytometry | ~20-fold increase in fluorescence vs. untreated cells | |
¹Note: D-Lys(NBD) is a fluorescent D-lysine analog that is incorporated via a similar mechanism and serves as a proxy for the expected labeling efficiency.
References
- 1. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shedding Light on Bacterial Physiology with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipeptide-Based Metabolic Labeling of Bacterial Cells for Endogenous Antibody Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-Amino Acid Probes for Penicillin Binding Protein-based Bacterial Surface Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Metabolic Labeling of Peptidoglycan using 6-Azido-d-lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidoglycan (PG) is an essential component of the bacterial cell wall, providing structural integrity and resistance to osmotic stress. Its unique composition, particularly the presence of D-amino acids, makes it an attractive target for antimicrobial agents and a subject of intense research in bacterial physiology and drug development. Metabolic labeling with bioorthogonal amino acids has emerged as a powerful tool to study the dynamics of PG synthesis and remodeling in living bacteria. This application note details the use of 6-Azido-d-lysine, a synthetic amino acid analog, for the specific labeling of PG in Gram-positive bacteria.
Lysine is a key constituent of the peptide stem in the PG of many Gram-positive bacteria, including the opportunistic pathogen Staphylococcus aureus. The enzyme MurE ligase is responsible for incorporating lysine into the UDP-N-acetylmuramic acid (UDP-MurNAc)-tripeptide precursor during PG biosynthesis. While MurE exhibits high specificity for L-lysine, studies suggest that it can tolerate some modifications, allowing for the incorporation of analogs like this compound. Once incorporated into the PG structure, the azide group serves as a chemical handle for bioorthogonal reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the visualization and analysis of newly synthesized PG.
These methods provide a non-radioactive and versatile approach to investigate bacterial cell wall biosynthesis, screen for novel antibiotics that target this pathway, and develop new diagnostic tools.
Metabolic Pathway of this compound Incorporation
The incorporation of this compound into the peptidoglycan of Gram-positive bacteria follows the natural biosynthetic pathway of this essential cell wall component. The key enzyme in this process is the MurE ligase, which catalyzes the addition of an amino acid at the third position of the UDP-MurNAc-dipeptide precursor.
Here is a simplified overview of the metabolic pathway:
-
Uptake: Exogenously supplied this compound is transported into the bacterial cytoplasm.
-
Recognition by MurE Ligase: Inside the cytoplasm, the MurE ligase recognizes this compound as a substrate, albeit potentially with lower efficiency than the natural L-lysine.
-
Incorporation into the Precursor: The MurE ligase catalyzes the ATP-dependent ligation of this compound to the UDP-MurNAc-L-Ala-D-Glu dipeptide, forming the azido-modified UDP-MurNAc-tripeptide.
-
Pentapeptide Formation: Subsequent enzymatic steps complete the formation of the UDP-MurNAc-pentapeptide containing the this compound.
-
Translocation and Polymerization: The azido-modified precursor is then translocated across the cell membrane and incorporated into the growing peptidoglycan chain by penicillin-binding proteins (PBPs) through transglycosylation and transpeptidation reactions.
The result is a bacterial cell wall where a subset of the lysine residues in the peptidoglycan is replaced by this compound, rendering the cell wall amenable to bioorthogonal ligation with alkyne- or cyclooctyne-containing probes.
Data Presentation
The following table summarizes the recommended starting conditions for metabolic labeling of various Gram-positive bacteria with this compound. Optimization may be required depending on the specific strain and experimental goals.
| Bacterial Species | This compound Concentration | Incubation Time | Expected Outcome | Reference |
| Lactobacillus paracasei | 1 mM | 1 hour | Successful labeling for optical analysis. | [1] |
| Staphylococcus aureus | 0.5 - 2 mM | 1 - 4 hours | Feasible for metabolic labeling and subsequent click chemistry.[2] Viability should be monitored. | [2] |
| Bacillus subtilis | 1 - 5 mM | 2 - 6 hours | Potential for labeling, optimization of concentration and time is recommended to minimize effects on growth. | |
| Enterococcus faecalis | 1 - 5 mM | 2 - 6 hours | Potential for labeling, optimization of concentration and time is recommended to minimize effects on growth. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Gram-Positive Bacteria with this compound
Materials:
-
Gram-positive bacterial strain of interest
-
Appropriate bacterial growth medium (e.g., Tryptic Soy Broth (TSB) for S. aureus)
-
This compound hydrochloride (sterile stock solution, e.g., 100 mM in sterile water or PBS)
-
Phosphate-buffered saline (PBS), sterile
-
Centrifuge and sterile centrifuge tubes
-
Incubator with shaking capabilities
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate the bacterial strain into 5 mL of the appropriate growth medium.
-
Incubate overnight at the optimal temperature with shaking (e.g., 37°C for S. aureus).
-
-
Sub-culturing:
-
The next day, dilute the overnight culture into fresh, pre-warmed medium to an optical density at 600 nm (OD600) of approximately 0.05.
-
Incubate with shaking at the optimal temperature until the culture reaches the mid-exponential growth phase (OD600 ≈ 0.4-0.6).
-
-
Metabolic Labeling:
-
Add the this compound stock solution to the bacterial culture to the desired final concentration (refer to the data table for starting concentrations).
-
Continue to incubate the culture with shaking for the desired labeling period (refer to the data table).
-
-
Harvesting and Washing:
-
After incubation, harvest the bacterial cells by centrifugation (e.g., 4000 x g for 10 minutes at 4°C).
-
Discard the supernatant and wash the cell pellet three times with ice-cold PBS to remove unincorporated this compound. For each wash, resuspend the pellet in PBS and repeat the centrifugation step.
-
-
Proceed to Detection:
-
The azide-labeled bacterial cells are now ready for detection via click chemistry (Protocol 2 or 3). The cell pellet can be stored at -20°C for later use if necessary.
-
Protocol 2: Detection via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide-labeled bacterial cells (from Protocol 1)
-
Fluorescent alkyne probe (e.g., Alkyne-Fluor 488, stock solution in DMSO)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in sterile water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in sterile water)
-
Sodium ascorbate solution (freshly prepared, e.g., 300 mM in sterile water)
-
PBS
-
Microcentrifuge tubes
Procedure:
-
Resuspend Cells:
-
Resuspend the washed, azide-labeled bacterial pellet in PBS to an OD600 of approximately 1.0.
-
-
Prepare Click Reaction Cocktail:
-
In a microcentrifuge tube, prepare the click reaction cocktail. For a 200 µL final reaction volume, add the components in the following order:
-
100 µL of bacterial cell suspension
-
4 µL of the fluorescent alkyne probe stock solution (final concentration typically 20-50 µM)
-
10 µL of 20 mM CuSO₄ solution
-
10 µL of 100 mM THPTA solution
-
10 µL of 300 mM sodium ascorbate solution (to initiate the reaction)
-
-
Gently mix the components.
-
-
Incubation:
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
After incubation, wash the cells three times with PBS to remove unreacted reagents. Centrifuge at 4000 x g for 5 minutes for each wash.
-
-
Analysis:
-
The fluorescently labeled bacterial cells can now be analyzed by fluorescence microscopy or flow cytometry.
-
Protocol 3: Detection via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
Azide-labeled bacterial cells (from Protocol 1)
-
Fluorescent cyclooctyne probe (e.g., DBCO-Fluor 488, stock solution in DMSO)
-
PBS
-
Microcentrifuge tubes
Procedure:
-
Resuspend Cells:
-
Resuspend the washed, azide-labeled bacterial pellet in PBS to an OD600 of approximately 1.0.
-
-
Labeling Reaction:
-
Add the fluorescent cyclooctyne probe to the cell suspension to a final concentration of 25-100 µM.
-
Incubate for 1-2 hours at room temperature or 37°C with gentle shaking, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS to remove the unreacted probe. Centrifuge at 4000 x g for 5 minutes for each wash.
-
-
Analysis:
-
The fluorescently labeled bacterial cells are ready for analysis by fluorescence microscopy or flow cytometry.
-
Experimental Workflow Visualization
Concluding Remarks
The use of this compound for metabolic labeling of peptidoglycan in Gram-positive bacteria offers a robust and versatile platform for studying bacterial cell wall biology. The protocols provided herein serve as a starting point for researchers to explore the dynamics of peptidoglycan synthesis in their specific model organisms. The ability to visualize and quantify newly synthesized peptidoglycan can provide valuable insights into bacterial growth, division, and the mechanisms of action of cell wall-targeting antibiotics. As with any metabolic labeling approach, it is crucial to assess the potential effects of the analog on bacterial viability and physiology to ensure that the observations accurately reflect the native biological processes. Further optimization of labeling conditions and quantitative analysis by techniques such as mass spectrometry will continue to enhance the utility of this powerful chemical biology tool.
References
- 1. Metabolic phospholipid labeling of intact bacteria enables a fluorescence assay that detects compromised outer membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specificity Determinants for Lysine Incorporation in Staphylococcus aureus Peptidoglycan as Revealed by the Structure of a MurE Enzyme Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
A Step-by-Step Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001.[1] This reaction's high efficiency, regioselectivity, and tolerance of a wide array of functional groups have cemented its role in diverse scientific fields, including drug discovery, materials science, and bioconjugation.[1][2] Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which often necessitates harsh conditions and results in a mixture of regioisomers, the CuAAC reaction proceeds efficiently at room temperature to exclusively yield the 1,4-disubstituted 1,2,3-triazole.[1][3] This significant rate acceleration, on the order of 10⁷ to 10⁸, and its compatibility with aqueous environments over a broad pH range (4 to 12) make it an invaluable tool for chemical synthesis and modification of biological molecules.
Reaction Mechanism
The currently accepted mechanism for the CuAAC reaction involves a dinuclear copper intermediate, which provides a more thorough explanation for the observed rate acceleration and high fidelity of the reaction. The catalytic cycle proceeds through several key steps involving the copper(I) catalyst.
Caption: Simplified catalytic cycle of the CuAAC reaction.
Key Components and Reaction Conditions
The success of a CuAAC reaction hinges on the careful selection and optimization of its components. The following tables summarize typical reaction parameters for both small molecule synthesis and bioconjugation applications.
Table 1: General Reaction Parameters for CuAAC
| Parameter | Small Molecule Synthesis | Bioconjugation | Reference(s) |
| Copper Source | CuI, CuBr, CuSO₄/NaAsc | CuSO₄/NaAsc, Cu(I) complexes with ligands | |
| Catalyst Loading | 0.25 - 5 mol % | 0.25 - 1 mM | |
| Ligand:Copper Ratio | 1:1 to 2:1 | 2:1 to 5:1 | |
| Reducing Agent | 5 - 10 mol % (or excess) | 5 - 50 equivalents (to azide) or 5 mM | |
| Reactant Ratio (Azide:Alkyne) | ~1:1 | 4-50x excess of one reagent (e.g., azide) | |
| Temperature | Room Temp. to 110 °C | Room Temperature | |
| Reaction Time | 10 min - 24 h | 15 - 60 minutes | |
| Typical Yields | >90% | Near-quantitative |
Table 2: Common Catalytic Systems for CuAAC
| Catalyst System | Catalyst Loading (mol%) | Solvent | Reaction Time | Yield (%) | Reference(s) |
| CuI (ligand-free) | 1 | Cyrene™ | 0.5 h | Low | |
| CuBr (ligand-free) | 0.5 | Neat | 5 min | <10 | |
| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | 0.5 | Neat | 5 min | >99 | |
| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | 0.005 (50 ppm) | Neat | 2 h | >99 | |
| CuSO₄·5H₂O / Sodium Ascorbate | 1 / 5 | t-BuOH/H₂O (1:1) | 8 h | 91 | |
| CuO Nanowires | 2 | H₂O | 24 h | 95 |
Experimental Protocols
The following protocols provide detailed methodologies for performing CuAAC reactions in different contexts.
Protocol 1: General Procedure for Small Molecule Synthesis
This protocol describes a typical CuAAC reaction for the synthesis of a 1,4-disubstituted 1,2,3-triazole from an organic azide and a terminal alkyne.
Materials:
-
Organic azide
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (NaAsc)
-
Solvent (e.g., t-butanol/water 1:1 mixture)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the organic azide (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in the chosen solvent system.
-
Prepare a fresh solution of sodium ascorbate (0.1 equivalents) in water.
-
Add the sodium ascorbate solution to the reaction mixture.
-
Add copper(II) sulfate pentahydrate (0.05 equivalents) to the reaction mixture.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, the product can be isolated by filtration if it precipitates, or by extraction followed by column chromatography.
Protocol 2: Bioconjugation of an Alkyne-Modified Biomolecule
This protocol outlines the conjugation of an azide-containing cargo molecule to an alkyne-modified biomolecule, such as a protein.
Materials:
-
Alkyne-modified biomolecule (e.g., protein) in a suitable buffer
-
Azide-containing cargo molecule
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM)
-
Ligand stock solution (e.g., 50 mM THPTA)
-
Sodium ascorbate (NaAsc) stock solution (e.g., 100 mM)
-
Aminoguanidine stock solution (e.g., 100 mM, optional scavenger)
-
Microcentrifuge tubes
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with buffer to achieve the desired final concentration.
-
Add the azide-containing cargo molecule.
-
Prepare a premixed solution of CuSO₄ and the accelerating ligand (e.g., THPTA) in a 1:5 molar ratio.
-
Add the premixed catalyst solution to the reaction tube.
-
(Optional) Add aminoguanidine to the reaction mixture to scavenge reactive byproducts.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Gently mix the solution by inverting the tube and allow the reaction to proceed at room temperature for 1-4 hours.
-
The conjugated product can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography or dialysis.
Caption: Typical experimental workflow for CuAAC bioconjugation.
Troubleshooting
Even with a robust reaction like CuAAC, issues can arise. The following table provides guidance on common problems and their solutions.
Table 3: Troubleshooting Guide for CuAAC Reactions
| Problem | Potential Cause | Suggested Solution(s) | Reference(s) |
| Low or No Reaction | Inactive catalyst (Cu(I) oxidized to Cu(II)) | Degas solvents; use a fresh solution of reducing agent; increase the amount of reducing agent. | |
| Poor solubility of reactants | Use a co-solvent (e.g., DMSO, t-butanol); perform the reaction under denaturing conditions for biomolecules. | ||
| Catalyst sequestration by substrate or buffer components | Use an accelerating ligand; add a sacrificial metal like Zn(II); avoid buffers with high concentrations of chloride or Tris. | ||
| Side Product Formation | Oxidative homocoupling of the alkyne | Ensure an excess of reducing agent and deoxygenate the reaction mixture. | |
| Degradation of sensitive biomolecules | Use an accelerating ligand to reduce the required copper concentration and reaction time; add a radical scavenger like aminoguanidine. | ||
| Difficulty in Purification | Copper contamination | Wash the product with a copper-chelating solution (e.g., EDTA); use a heterogeneous or immobilized copper catalyst. |
Applications in Drug Development
The CuAAC reaction has become an indispensable tool in drug discovery and development. Its reliability and orthogonality allow for the rapid synthesis of compound libraries for high-throughput screening. Furthermore, it is widely used in the construction of complex molecular architectures, such as peptide-drug conjugates (PDCs) and antibody-drug conjugates (ADCs), where precise and stable linkages are critical for therapeutic efficacy. The triazole ring formed in the reaction is not merely a linker but can also act as a pharmacophore, participating in biological interactions.
References
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with 6-Azido-d-lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that has become an indispensable tool in chemical biology, drug development, and life sciences research. This copper-free click chemistry reaction enables the covalent conjugation of an azide-modified molecule, such as 6-Azido-d-lysine, with a strained alkyne, like dibenzocyclooctyne (DBCO), under physiological conditions. The high specificity, rapid reaction kinetics, and biocompatibility of SPAAC make it ideal for a wide range of applications, including protein labeling, cell surface modification, and the construction of complex bioconjugates like antibody-drug conjugates (ADCs).
This compound is a non-canonical amino acid that can be metabolically incorporated into proteins, providing a versatile handle for subsequent bioorthogonal modifications. Its integration into cellular proteins allows for the selective labeling and tracking of newly synthesized proteins, investigation of protein-protein interactions, and the targeted delivery of therapeutic agents. These application notes provide detailed protocols and quantitative data for the effective use of this compound in SPAAC reactions.
Data Presentation
Table 1: Quantitative Parameters for SPAAC Reactions
The efficiency and rate of SPAAC reactions are influenced by the choice of cyclooctyne, reactant concentrations, and reaction conditions. This table summarizes key quantitative data to aid in experimental design.
| Parameter | Value | Reactants | Conditions | Reference(s) |
| Second-Order Rate Constant (k₂) | 0.34 M⁻¹s⁻¹ | Azidolysine peptide and DBCO-PEG | HBS buffer, pH 7.4, 25°C | [1] |
| 0.28 M⁻¹s⁻¹ | Azidoamino acid and BCN | Methanol, 25°C | [1] | |
| Optimal Cyclooctyne Concentration (for cell surface labeling) | 30 - 100 µM | DIBO derivatives | Live cells | [2] |
| Incubation Time for SPAAC (in vitro conjugation) | 2 - 4 hours (room temperature) or overnight (4°C) | DBCO-functionalized molecule and azide-labeled protein | PBS or similar buffer | |
| Incubation Time for SPAAC (live cell labeling) | 30 - 60 minutes | DBCO-fluorophore (20-50 µM) | 37°C |
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
This protocol describes the incorporation of this compound into cellular proteins.
Materials:
-
Mammalian cells of interest (e.g., HEK293T, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lysine-free DMEM
-
This compound hydrochloride
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture mammalian cells to 70-80% confluency in complete cell culture medium.
-
Starvation (Optional but Recommended): To enhance incorporation, gently wash the cells twice with warm PBS and then incubate in lysine-free DMEM for 1-2 hours.
-
Labeling: Prepare a stock solution of this compound hydrochloride in sterile water or PBS. Add the this compound stock solution to the lysine-free DMEM to a final concentration of 1-2 mM.
-
Incubation: Replace the starvation medium with the this compound-containing medium and incubate the cells for 12-24 hours at 37°C in a 5% CO₂ incubator.
-
Harvesting: After incubation, wash the cells three times with cold PBS to remove unincorporated this compound. The cells are now ready for lysis and subsequent SPAAC reactions or for direct live-cell SPAAC labeling.
Protocol 2: SPAAC Reaction for In Vitro Protein Labeling
This protocol details the conjugation of a DBCO-functionalized molecule to a protein containing metabolically incorporated this compound.
Materials:
-
Cell lysate containing this compound labeled proteins (from Protocol 1)
-
DBCO-functionalized molecule (e.g., DBCO-fluorophore, DBCO-biotin)
-
Reaction Buffer: PBS, pH 7.4
-
Protein purification tools (e.g., size-exclusion chromatography, dialysis cassettes)
Procedure:
-
Lysate Preparation: Lyse the metabolically labeled cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Reactant Preparation: Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM).
-
SPAAC Reaction: In a microcentrifuge tube, combine the cell lysate (containing the azide-labeled protein) with the DBCO-functionalized molecule. A 5-10 fold molar excess of the DBCO reagent over the estimated amount of labeled protein is recommended. The final concentration of the organic solvent (e.g., DMSO) should be kept below 5% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.
-
Purification: Purify the conjugated protein from unreacted DBCO-reagent and other lysate components using an appropriate method such as size-exclusion chromatography or dialysis.
-
Analysis: The successful conjugation can be confirmed by techniques such as SDS-PAGE (observing a molecular weight shift), Western blotting, or fluorescence imaging (if a fluorescent DBCO was used).
Protocol 3: Live-Cell Imaging using SPAAC
This protocol describes the fluorescent labeling of azide-modified proteins on the surface of living cells.
Materials:
-
Cells metabolically labeled with this compound (from Protocol 1)
-
DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)
-
Live-cell imaging medium
-
PBS
Procedure:
-
Cell Preparation: After metabolic labeling with this compound, wash the cells twice with warm PBS.
-
SPAAC Labeling: Prepare a solution of the DBCO-conjugated fluorophore in pre-warmed live-cell imaging medium at a final concentration of 20-50 µM.
-
Incubation: Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.
-
Imaging: Replace the PBS with fresh live-cell imaging medium. The cells are now ready for visualization by fluorescence microscopy.
Visualizations
Experimental workflow for metabolic labeling and SPAAC.
References
Unveiling the Dynamic Proteome: A Guide to Bio-orthogonal Non-canonical Amino Acid Tagging (BONCAT)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bio-orthogonal Non-canonical Amino Acid Tagging (BONCAT) is a powerful chemoselective technique used to identify and isolate newly synthesized proteins in cells, tissues, and whole organisms.[1][2] This method provides a temporal snapshot of protein synthesis, enabling researchers to study the dynamic changes in the proteome in response to various stimuli, developmental stages, or disease states.[1][3] The core principle of BONCAT involves the metabolic incorporation of a non-canonical amino acid (ncAA) containing a bio-orthogonal handle (e.g., an azide or alkyne group) into newly translated proteins.[1] These tagged proteins can then be selectively modified with a reporter molecule, such as a fluorophore or a biotin affinity tag, via a highly specific "click chemistry" reaction. This allows for the visualization, enrichment, and subsequent identification of the nascent proteome.
This document provides detailed protocols for performing BONCAT experiments, guidelines for data presentation, and visualizations of the experimental workflow to facilitate its application in research and drug development.
Principle of BONCAT
The BONCAT methodology is a two-step process:
-
Metabolic Labeling: Cells or organisms are cultured in the presence of a non-canonical amino acid that serves as an analog to a natural amino acid. Common examples include L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG), which are analogs of L-methionine. These ncAAs are incorporated into newly synthesized proteins by the cell's own translational machinery.
-
Bio-orthogonal Ligation: The incorporated ncAA, bearing a bio-orthogonal functional group (an azide or alkyne), is then covalently ligated to a probe containing a complementary functional group via a click chemistry reaction. The most common reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This probe can be a fluorescent dye for imaging (a technique often referred to as FUNCAT) or an affinity tag like biotin for enrichment and subsequent analysis by mass spectrometry or Western blotting.
Experimental Workflow
The following diagram illustrates the general workflow for a BONCAT experiment aimed at identifying newly synthesized proteins using mass spectrometry.
Caption: General experimental workflow for BONCAT.
Detailed Protocols
The following protocols are generalized and may require optimization for specific cell types or experimental conditions.
Protocol 1: Metabolic Labeling of Adherent Mammalian Cells with AHA
-
Cell Culture: Plate adherent cells in complete growth medium and grow to the desired confluency (typically 70-80%).
-
Methionine Depletion (Optional but Recommended): Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS). Replace the complete medium with methionine-free DMEM for 30-60 minutes to deplete intracellular methionine pools.
-
AHA Labeling: Replace the methionine-free medium with methionine-free DMEM supplemented with L-azidohomoalanine (AHA). The final concentration of AHA typically ranges from 25 to 50 µM. The optimal concentration and incubation time should be determined empirically for each cell line. Incubate the cells for the desired labeling period (e.g., 1-24 hours) under standard culture conditions.
-
Cell Harvest: After the incubation period, place the culture dish on ice, aspirate the labeling medium, and wash the cells twice with ice-cold PBS.
Protocol 2: Cell Lysis and Protein Extraction
-
Lysis: Add an appropriate volume of lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the culture dish.
-
Scraping and Collection: Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Sonication: Sonicate the lysate on ice to shear cellular DNA and reduce viscosity.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
Protocol 3: Click Chemistry Reaction for Biotinylation
This protocol is for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Reagents:
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
Biotin-alkyne (or azide, depending on the ncAA used)
Procedure:
-
Prepare Click Chemistry Cocktail: For a 1 mg protein sample, prepare the click chemistry reaction mixture. The final concentrations of the reagents should be optimized, but typical ranges are:
-
TCEP: 1 mM
-
TBTA: 100 µM
-
CuSO₄: 1 mM
-
Biotin-alkyne: 100 µM
-
-
Reaction Incubation: Add the click chemistry cocktail to the protein lysate. Vortex briefly and incubate at room temperature for 1-2 hours with gentle rotation, protected from light.
Protocol 4: Enrichment of Biotinylated Proteins
-
Protein Precipitation: Precipitate the proteins from the click chemistry reaction mixture using a methanol/chloroform precipitation method to remove excess reagents.
-
Resuspension: Resuspend the protein pellet in a buffer containing a strong denaturant (e.g., 1% SDS in PBS).
-
Bead Preparation: Prepare streptavidin-coated magnetic beads by washing them three times with the resuspension buffer.
-
Affinity Purification: Add the resuspended protein sample to the washed streptavidin beads and incubate for 1-2 hours at room temperature with rotation to allow for the binding of biotinylated proteins.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins. A typical wash series could be:
-
2 washes with 1% SDS in PBS
-
2 washes with 8 M urea in 100 mM Tris-HCl, pH 8.5
-
2 washes with 20% acetonitrile in 100 mM Tris-HCl, pH 8.5
-
-
Elution or On-Bead Digestion: The enriched proteins can be eluted from the beads using a biotin-containing buffer or directly digested into peptides on the beads for subsequent mass spectrometry analysis.
Quantitative Data Presentation
The following tables provide examples of how to present quantitative data obtained from BONCAT experiments.
Table 1: Labeling Efficiency of Non-Canonical Amino Acids
| Cell Line | ncAA (Concentration) | Incubation Time (hours) | Labeling Efficiency (%) | Reference |
| HEK293 | AHA (50 µM) | 4 | >90 | |
| E. coli | HPG (5 µM) | 3 | 91 | |
| Hippocampal Slices | AHA (4 mM) | 2.5 | Not specified |
Table 2: Protein Identification and Quantification from BONCAT-MS
| Condition | Number of Newly Synthesized Proteins Identified | Key Upregulated Proteins | Fold Change | Key Downregulated Proteins | Fold Change | Reference |
| Optic Nerve Injury (1 day) | >1000 | Protein X | 2.5 | Protein A | -3.0 | |
| Optic Nerve Injury (5 days) | >1000 | Protein Y | 4.2 | Protein B | -1.8 | |
| Leishmania (Starvation) | >500 | Translation regulators | Not specified | Not specified | Not specified |
Signaling Pathway Visualization
BONCAT can be used to study changes in protein synthesis downstream of specific signaling pathways. The following diagram illustrates a hypothetical signaling cascade leading to the translation of target proteins, which can be captured by BONCAT.
Caption: A generic signaling pathway leading to de novo protein synthesis.
Applications in Drug Development
BONCAT is a valuable tool in various stages of drug development:
-
Target Identification and Validation: By identifying proteins that are newly synthesized in response to a disease state or drug treatment, BONCAT can help identify novel therapeutic targets.
-
Mechanism of Action Studies: BONCAT can elucidate the molecular mechanisms by which a drug exerts its effects by revealing changes in the translational landscape of treated cells.
-
Biomarker Discovery: Proteins whose synthesis is specifically altered by a disease or in response to a therapeutic agent can serve as biomarkers for diagnosis, prognosis, or treatment efficacy.
-
Toxicity Studies: Unintended changes in protein synthesis patterns following drug administration can provide insights into potential off-target effects and toxicity.
Conclusion
BONCAT offers a robust and versatile platform for studying the dynamics of protein synthesis with high temporal resolution and specificity. The detailed protocols and application notes provided here serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively implement this powerful technique. By enabling the selective analysis of the nascent proteome, BONCAT provides invaluable insights into the complex cellular responses to physiological and pathological stimuli, thereby accelerating biological discovery and the development of new therapeutics.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defining the Translatome: Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) | Brandon S. Russell, Ph.D. [brandon-russell.com]
Application Notes and Protocols for Site-Specific Protein Labeling in Live Cells with 6-Azido-d-lysine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Site-specific labeling of proteins in their native cellular environment is a powerful tool for elucidating protein function, tracking protein dynamics, and developing targeted therapeutics. The use of unnatural amino acids (UAAs) bearing bioorthogonal functional groups, such as 6-Azido-d-lysine, in combination with click chemistry, has emerged as a robust strategy for achieving precise protein labeling in live cells.[1][2][3] This approach allows for the covalent attachment of a wide range of probes, including fluorophores, biotin, and drug molecules, to a protein of interest with high specificity and efficiency.
This compound is a non-canonical amino acid that can be metabolically incorporated into proteins.[4] The azido group serves as a chemical handle for subsequent bioorthogonal reactions. Two primary "click" chemistry reactions are employed for this purpose: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4]
-
CuAAC offers rapid reaction kinetics but requires a copper catalyst that can be toxic to live cells.
-
SPAAC is a copper-free alternative that utilizes a strained cyclooctyne to react with the azide, offering excellent biocompatibility for live-cell imaging and long-term studies.
These application notes provide detailed protocols for the incorporation of this compound into cellular proteins and subsequent labeling via both CuAAC and SPAAC methodologies.
Data Presentation
The following tables summarize key quantitative data to guide experimental design. Note that specific efficiencies and cytotoxicities can be cell-type and protein-dependent and should be empirically determined.
Table 1: Comparison of CuAAC and SPAAC for Live Cell Labeling
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower due to copper cytotoxicity | High, ideal for live-cell and in vivo studies |
| Reaction Kinetics | Very fast | Generally slower than CuAAC, but newer cyclooctynes show improved rates |
| Typical Labeling Efficiency in Live Cells | Can be high but may be limited by copper toxicity and ligand efficiency | Reported efficiencies can vary, often achieving good labeling with minimal perturbation |
| Common Alkyne Reagents | Terminal alkynes | Strained cyclooctynes (e.g., DBCO, BCN) |
Table 2: Representative Labeling Efficiencies and Cytotoxicity
Data for this compound is limited; the following values are based on studies with other azido-amino acids and D-amino acids and should be used as a general guideline.
| Parameter | Condition | Typical Value | Notes |
| Incorporation Efficiency | Metabolic labeling with azido-amino acids in mammalian cells | 5-20% of wild-type protein expression | Highly dependent on the specific unnatural amino acid, the host cell, and the expression system. |
| CuAAC Labeling Yield (in live cells) | 10 minutes reaction with HPG-labeled proteins | >18% (membrane), ~0.8% (cytosolic) | Yields can be improved by optimizing ligand and copper concentrations and reducing biothiols. |
| SPAAC Labeling Efficiency | Labeling of azido-amino acid incorporated proteins | Can reach up to ~73% depending on the cyclooctyne and reaction conditions. | The azide group can be partially reduced in the cellular environment, which may prevent 100% labeling efficiency. |
| Cell Viability (CuAAC) | OVCAR5 cells after 10 min reaction | ~75% | Cytotoxicity is a significant consideration and depends on copper concentration and cell type. |
| Cell Viability (SPAAC) | General observation | High | The absence of a copper catalyst makes SPAAC highly biocompatible for long-term studies. |
| D-Lysine Cytotoxicity | HeLa and MCF-7 cells treated with 10 mmol L–1 D-Lysine | Increased apoptotic activity observed. | The toxicity of D-amino acids can be cell-type dependent and may be related to the production of hydrogen peroxide by D-amino acid oxidase. |
Experimental Protocols
Protocol 1: Metabolic Incorporation of this compound into Mammalian Cells
This protocol describes the metabolic labeling of proteins in cultured mammalian cells with this compound.
Materials:
-
Mammalian cells (e.g., HEK293, HeLa, or CHO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lysine-free cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate mammalian cells on a suitable culture vessel (e.g., 6-well plate or culture flask) and grow to 70-80% confluency in complete culture medium.
-
Lysine Depletion (optional but recommended): a. Aspirate the complete culture medium. b. Wash the cells once with sterile PBS. c. Add lysine-free medium to the cells and incubate for 1-2 hours at 37°C and 5% CO₂ to deplete intracellular lysine pools.
-
Metabolic Labeling: a. Prepare a stock solution of this compound in sterile water or PBS. b. Supplement the lysine-free medium with this compound to a final concentration of 1-4 mM. Note: The optimal concentration should be determined empirically for each cell line to balance incorporation efficiency and potential cytotoxicity. c. Incubate the cells in the this compound-containing medium for 24-48 hours at 37°C and 5% CO₂.
-
Cell Harvesting or In Situ Labeling: a. After the incubation period, the cells can be washed with PBS and are ready for downstream applications, such as cell lysis for proteomic analysis or in situ labeling with a bioorthogonal probe (see Protocols 2 and 3).
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells
This protocol details the labeling of this compound-containing proteins in live cells with a cyclooctyne-conjugated probe (e.g., a fluorophore).
Materials:
-
Cells metabolically labeled with this compound (from Protocol 1)
-
Cyclooctyne-conjugated probe (e.g., DBCO-Fluorophore, BCN-Fluorophore)
-
Complete cell culture medium
-
PBS
Procedure:
-
Prepare Labeling Solution: a. Prepare a stock solution of the cyclooctyne-conjugated probe in DMSO. b. Dilute the stock solution in pre-warmed complete culture medium to a final concentration of 10-50 µM. Note: The optimal concentration depends on the specific probe and cell line and should be minimized to reduce background fluorescence.
-
Cell Washing: a. Aspirate the this compound-containing medium from the cells. b. Gently wash the cells twice with warm PBS.
-
SPAAC Reaction: a. Add the pre-warmed labeling solution to the cells. b. Incubate for 15-60 minutes at 37°C, protected from light. Note: Incubation time can be optimized; shorter times may be sufficient for highly reactive cyclooctynes.
-
Washing and Imaging: a. Aspirate the labeling solution. b. Wash the cells three times with warm PBS to remove unreacted probe. c. Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. d. The cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Live Cells
This protocol describes the labeling of this compound-labeled proteins on the surface of live cells using a copper-catalyzed reaction. This method is generally faster than SPAAC but requires careful optimization to minimize copper-induced cytotoxicity.
Materials:
-
Cells metabolically labeled with this compound (from Protocol 1)
-
Alkyne-conjugated probe (e.g., Alkyne-Fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
PBS
Procedure:
-
Prepare Reagent Stocks: a. 20 mM CuSO₄ in water. b. 50 mM THPTA in water. c. 100 mM Sodium Ascorbate in water (prepare fresh). d. 10 mM Alkyne-probe in DMSO or water.
-
Cell Washing: a. Aspirate the culture medium and gently wash the cells twice with cold PBS.
-
Prepare Click Reaction Cocktail: Caution: Prepare the cocktail immediately before use. a. In a microcentrifuge tube, combine the following in order on ice:
- PBS
- Alkyne-probe (to a final concentration of 10-50 µM)
- CuSO₄ (to a final concentration of 50-100 µM)
- THPTA (to a final concentration of 250-500 µM; maintain a 1:5 ratio with CuSO₄) b. Gently mix, then add:
- Sodium ascorbate (to a final concentration of 1-2.5 mM) c. Mix gently again.
-
CuAAC Reaction: a. Add the click reaction cocktail to the cells. b. Incubate on ice or at room temperature for 5-15 minutes, protected from light. Note: Shorter incubation times and lower temperatures can help mitigate cytotoxicity.
-
Washing and Analysis: a. Aspirate the reaction cocktail. b. Wash the cells three times with cold PBS. c. Add fresh, cold culture medium. d. Analyze the cells immediately by fluorescence microscopy or flow cytometry.
Visualizations
Diagrams of Workflows and Signaling Pathways
Caption: Workflow for metabolic incorporation of this compound.
Caption: Comparison of SPAAC and CuAAC labeling workflows.
Caption: Logical workflow for drug discovery applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: 6-Azido-d-lysine in Peptide Synthesis and Modification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 6-Azido-d-lysine, a non-canonical amino acid, in peptide synthesis and modification. The incorporation of this versatile building block enables site-specific modification of peptides through highly efficient and bioorthogonal "click chemistry" reactions, opening avenues for the development of novel therapeutics, diagnostic tools, and research probes.
Introduction to this compound
This compound is a derivative of the essential amino acid lysine, featuring an azide moiety (-N₃) at the terminus of its side chain. This small, stable, and bioorthogonal functional group does not interfere with native biochemical processes, making it an ideal chemical handle for subsequent modifications within complex biological systems.[1][2] Its integration into peptide sequences is primarily achieved through standard Solid-Phase Peptide Synthesis (SPPS) protocols.[3]
The true utility of this compound lies in its ability to participate in highly selective and high-yield click chemistry reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4] These reactions allow for the covalent attachment of a wide array of molecules, including fluorescent dyes, imaging agents, polyethylene glycol (PEG) chains, and cytotoxic drugs for the creation of antibody-drug conjugates (ADCs).
Applications in Peptide Synthesis and Drug Development
The site-specific modification of peptides using this compound offers numerous advantages in research and drug development:
-
Enhanced Therapeutic Peptides: Modification can improve the pharmacokinetic properties of peptide drugs, such as increasing their in-vivo half-life through PEGylation.
-
Targeted Drug Delivery: The azide group serves as a conjugation point for targeting ligands or for the attachment of cytotoxic payloads in the development of ADCs and other targeted therapies.
-
Probing Biological Systems: Peptides functionalized with probes like biotin or fluorescent dyes via click chemistry are invaluable tools for studying protein-protein interactions, enzyme activity, and cellular signaling pathways.
-
Development of Novel Biomaterials: The stable triazole linkage formed during click chemistry can be used to create well-defined peptide-polymer conjugates and other advanced biomaterials.
-
Peptide Cyclization: Intramolecular click reactions between an azide and an alkyne within the same peptide chain can generate "stapled" peptides with constrained conformations, often leading to increased stability and bioactivity.
Quantitative Data for Peptide Modification Reactions
The efficiency of click chemistry reactions for modifying peptides containing 6-azido-lysine is consistently high, as demonstrated by the following data compiled from various studies.
Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Parameters
| Peptide Type | Reaction Type | Copper Source | Ligand/Additive | Solvent | Time (h) | Yield (%) | Reference |
| Resin-bound heptapeptide | Intramolecular (Cyclization) | CuI (1.5 equiv) | Piperidine | DMF | 24 | ~89 | |
| Alkyne-modified peptide | Intermolecular | Copper wire | None | DMF | 5 | 100 | |
| Alkyne-modified peptide | Intermolecular | CuSO₄/NaAsc | None | DMF | 15 min (Microwave) | 43 |
Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction Parameters
| Cyclooctyne Reagent | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features | Reference |
| Dibenzocyclooctyne (DBCO) | ~0.1 - 0.9 | High reactivity and stability, widely used. | |
| Bicyclo[6.1.0]nonyne (BCN) | ~0.01 - 0.07 | Small, hydrophilic, and relatively stable with good reactivity. | |
| Dibenzoazacyclooctyne (DIBAC) | ~0.3 | High reactivity. | |
| Biarylazacyclooctynone (BARAC) | ~0.9 | Very high reactivity, but can be less stable. | |
| Difluorinated Cyclooctyne (DIFO) | ~0.4 | Increased reactivity due to electron-withdrawing fluorine atoms. | |
| 4-Dibenzocyclooctynol (DIBO) | ~0.1 | Good balance of reactivity and stability. |
Experimental Protocols
The following section provides detailed protocols for the incorporation of this compound into peptides and subsequent modification via CuAAC and SPAAC.
Protocol 1: Incorporation of this compound via Fmoc-SPPS
This protocol outlines the manual synthesis of a peptide containing an azido amino acid on a Rink Amide resin using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-6-azido-d-lysine)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvent: DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Drain the DMF, add the 20% piperidine in DMF solution, and agitate for 20 minutes. Drain and repeat for 5 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid (or Fmoc-6-azido-d-lysine) and 3-5 equivalents of HBTU in DMF.
-
Add 6-10 equivalents of DIPEA to activate the amino acid.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.
-
Repeat Cycles: Repeat the deprotection (step 2) and coupling (step 4) steps to elongate the peptide chain.
-
Final Deprotection and Cleavage:
-
Once the synthesis is complete, perform a final Fmoc deprotection.
-
Wash the resin with DMF and DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Lyophilization:
-
Precipitate the crude peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the wash.
-
Lyophilize the peptide pellet to obtain a dry powder.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Caption: Workflow for incorporating this compound via Fmoc-SPPS.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for the CuAAC reaction between an azide-containing peptide and an alkyne-functionalized molecule in solution.
Materials:
-
Azido-peptide (e.g., synthesized via Protocol 1)
-
Alkyne-functionalized molecule (e.g., fluorescent dye, biotin-alkyne)
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium Ascorbate solution (e.g., 100 mM in water, prepare fresh )
-
Copper ligand (optional, but recommended): THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) solution (e.g., 50 mM in water)
-
Solvent: Degassed PBS, or a mixture of water and a co-solvent like DMSO or t-BuOH
Procedure:
-
Reagent Preparation: Prepare stock solutions of all reagents.
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the azido-peptide and the alkyne-functionalized molecule (typically in a 1:1.2 to 1:1.5 molar ratio) in the chosen solvent system.
-
If using a ligand, add the THPTA solution to the mixture (final concentration typically 5-fold excess over copper).
-
Add the CuSO₄ solution (final concentration typically 50-250 µM).
-
-
Reaction Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration typically 5 mM).
-
Incubation: Agitate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC.
-
Purification:
-
Once the reaction is complete, purify the peptide conjugate by reverse-phase HPLC.
-
Equilibrate a C18 column with a low percentage of Buffer B (e.g., 5% Acetonitrile, 0.1% TFA).
-
Inject the sample and elute the peptide using a linear gradient of Buffer B.
-
Monitor the elution at 220 nm and collect fractions corresponding to the product peak.
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide conjugate.
Caption: Experimental workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of an azido-peptide to a molecule functionalized with a strained cyclooctyne (e.g., DBCO). This method is ideal for biological applications where copper toxicity is a concern.
Materials:
-
Azido-peptide (e.g., synthesized via Protocol 1)
-
Strained alkyne-functionalized molecule (e.g., DBCO-PEG-Biotin)
-
Reaction Buffer: PBS (Phosphate-Buffered Saline), pH 7.4, or other biocompatible buffer.
-
Co-solvent (if needed): DMSO or DMF to dissolve the strained alkyne.
Procedure:
-
Reagent Preparation:
-
Dissolve the azido-peptide in the reaction buffer to the desired concentration.
-
Prepare a stock solution of the strained alkyne-functionalized molecule in a compatible solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azido-peptide solution.
-
Add the strained alkyne stock solution to the reaction mixture. A 1.5 to 5-fold molar excess of the alkyne is often recommended. Ensure the final concentration of the organic co-solvent is low enough (typically <10%) to not affect peptide stability.
-
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. Reaction times may need optimization based on the specific reactants.
-
Monitoring: The reaction progress can be monitored by LC-MS or HPLC.
-
Purification: Purify the final peptide conjugate using reverse-phase HPLC as described in Protocol 2, step 5.
-
Lyophilization: Lyophilize the pure fractions to obtain the final product.
References
Application Notes and Protocols for Fluorescent Labeling of Proteins using 6-Azido-d-lysine and DBCO Dyes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the fluorescent labeling of proteins utilizing the bioorthogonal reaction between 6-Azido-d-lysine and dibenzocyclooctyne (DBCO) functionalized fluorescent dyes. This method, a prime example of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offers a highly specific and efficient means of conjugating fluorophores to proteins for a variety of applications in research and drug development.
Introduction
The precise and robust labeling of proteins with fluorescent probes is crucial for understanding their function, localization, and dynamics within biological systems. Traditional methods for protein labeling often rely on the modification of natural amino acid residues like lysine or cysteine, which can lead to heterogeneous products and potential disruption of protein function.
The use of bioorthogonal chemistry, specifically the copper-free click chemistry reaction known as SPAAC, overcomes many of these limitations.[][2] This approach involves a two-step process. First, an unnatural amino acid containing an azide group, such as this compound, is incorporated into the protein of interest. This can be achieved through various methods, including the use of auxotrophic expression hosts or cell-free protein synthesis systems.[3] The azide group is chemically inert within the biological milieu, ensuring that it does not interfere with normal cellular processes.[4]
The second step involves the reaction of the azide-modified protein with a fluorescent dye that has been functionalized with a strained alkyne, such as DBCO.[5] The inherent ring strain of the DBCO molecule allows for a rapid and highly specific cycloaddition reaction with the azide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst. This makes the SPAAC reaction ideal for labeling proteins in living cells and sensitive biological samples.
Principle of the Method
The core of this labeling strategy is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction. This reaction is a type of [3+2] cycloaddition between an azide and a cyclooctyne. The high ring strain of the cyclooctyne derivative, DBCO, significantly lowers the activation energy of the reaction, allowing it to proceed efficiently at physiological temperatures and pH without the need for a copper catalyst. The azide and DBCO functional groups are bioorthogonal, meaning they are unreactive towards native biological functional groups, thus ensuring highly specific labeling.
Data Presentation
The following tables summarize key quantitative parameters for the successful fluorescent labeling of proteins using this compound and DBCO dyes, compiled from various sources.
Table 1: Recommended Reagent Concentrations and Molar Excess
| Reagent | Recommended Concentration | Molar Excess (to Protein) | Reference(s) |
| Azide-Modified Protein | 1 - 5 mg/mL | - | |
| DBCO-Functionalized Dye | 2-4x (to azide-protein) | 2-4 fold | |
| DBCO-NHS Ester (for post-translational modification) | 10 mM stock in DMSO/DMF | 20-30 fold |
Table 2: Typical Reaction Conditions for SPAAC Labeling
| Parameter | Condition | Reference(s) |
| Reaction Buffer | Phosphate-buffered saline (PBS), pH 7.4 (azide-free) | |
| Organic Solvent | < 20% DMSO or DMF | |
| Incubation Temperature | Room temperature or 4°C | |
| Incubation Time | 2-4 hours at room temperature or overnight at 4°C |
Experimental Protocols
This section provides detailed protocols for the incorporation of this compound into a target protein and the subsequent fluorescent labeling with a DBCO-functionalized dye.
Protocol 1: Metabolic Incorporation of this compound into Proteins in E. coli
This protocol is a general guideline for incorporating this compound into a protein of interest expressed in a lysine auxotrophic E. coli strain. Optimization may be required for specific proteins and expression systems.
Materials:
-
Lysine auxotrophic E. coli strain (e.g., ATCC 23812)
-
Expression vector containing the gene of interest
-
Luria-Bertani (LB) medium
-
M9 minimal medium supplemented with all essential amino acids except lysine
-
This compound hydrochloride
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Appropriate antibiotic for plasmid selection
Procedure:
-
Transform the lysine auxotrophic E. coli strain with the expression vector encoding the protein of interest.
-
Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of M9 minimal medium (supplemented with all amino acids except lysine and the appropriate antibiotic) with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.4-0.6.
-
Add this compound hydrochloride to a final concentration of 1 mM.
-
Incubate for 15 minutes to allow for the uptake of the unnatural amino acid.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture for an additional 3-5 hours at 30°C or overnight at 18-20°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
The cell pellet containing the azide-modified protein is now ready for purification according to standard protocols for the protein of interest.
Protocol 2: Fluorescent Labeling of Azide-Modified Protein with DBCO-Dye
This protocol describes the conjugation of a DBCO-functionalized fluorescent dye to a purified protein containing this compound.
Materials:
-
Purified azide-modified protein (1-5 mg/mL in PBS, pH 7.4)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5, DBCO-FITC) dissolved in DMSO or DMF to a stock concentration of 1-10 mM
-
Phosphate-buffered saline (PBS), pH 7.4 (must be free of sodium azide)
-
Spin desalting columns or dialysis equipment for purification
Procedure:
-
In a microcentrifuge tube, combine the purified azide-modified protein with the DBCO-functionalized dye. A 2-4 fold molar excess of the DBCO-dye over the protein is recommended. The final concentration of DMSO or DMF in the reaction mixture should be below 20% to avoid protein denaturation.
-
Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C. Protect the reaction from light to prevent photobleaching of the fluorescent dye.
-
After incubation, remove the unreacted DBCO-dye using a spin desalting column or through dialysis against PBS, pH 7.4.
-
The labeled protein is now ready for downstream applications. The concentration of the labeled protein and the degree of labeling can be determined using spectrophotometry.
Visualization of Workflow and Reaction
The following diagrams illustrate the experimental workflow and the chemical reaction involved in the fluorescent labeling process.
Caption: Experimental workflow for protein labeling.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Conclusion
The fluorescent labeling of proteins using this compound and DBCO dyes via Strain-Promoted Azide-Alkyne Cycloaddition is a powerful and versatile technique for a wide range of biological research and drug development applications. Its high specificity, efficiency, and biocompatibility make it an invaluable tool for studying protein function in complex biological systems. The protocols and data presented in this document provide a solid foundation for researchers to successfully implement this advanced labeling methodology.
References
- 2. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and site-directed fluorescence labeling of azido proteins using eukaryotic cell-free orthogonal translation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. help.lumiprobe.com [help.lumiprobe.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Efficiency in Click Chemistry Labeling Reactions
Welcome to the technical support center for click chemistry labeling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction conditions for both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.
General Troubleshooting Guide
Question: My click reaction has a low or no yield. What are the general steps I should take to troubleshoot it?
Answer: Low efficiency in click chemistry can stem from a variety of factors. A systematic approach to troubleshooting is crucial for identifying the root cause. Below is a general workflow to diagnose and resolve common issues.
Caption: A step-by-step workflow for troubleshooting low-yield click reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) FAQs
Question: What are the most common causes of low efficiency in CuAAC reactions?
Answer: The primary culprit in low-yielding CuAAC reactions is the inactivation of the copper(I) catalyst. Other common issues include problems with ligands, reactants, and interfering substances in the reaction mixture.
Question: How can I prevent the inactivation of my Cu(I) catalyst?
Answer: The active Cu(I) catalyst is easily oxidized to the inactive Cu(II) state by dissolved oxygen.[1] To maintain a sufficient concentration of Cu(I), you should:
-
Use a reducing agent: Sodium ascorbate is the most common and effective reducing agent for in situ reduction of Cu(II) to Cu(I).[2][3] Always use a freshly prepared solution of sodium ascorbate, as it degrades in solution over time.[4]
-
Deoxygenate your solutions: Degassing buffers and solvents before use can help to remove dissolved oxygen.[4]
-
Protect the reaction from air: Capping the reaction vessel can minimize exposure to oxygen. For particularly sensitive reactions, working in a glove box may be necessary.
Question: What is the role of the ligand in CuAAC, and how do I choose the right one?
Answer: Ligands play a crucial role in stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation, and accelerating the reaction rate. The choice of ligand depends on the solvent system and the nature of your biomolecule.
-
For aqueous reactions: Water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are highly recommended.
-
For organic solvents: TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is a common choice, although it has limited water solubility.
The ligand-to-copper ratio is also critical. A 5:1 molar ratio of ligand to copper is often recommended to protect the Cu(I) state and protect biomolecules from oxidation.
Question: My protein/biomolecule has low labeling efficiency. What could be the issue?
Answer: Low labeling efficiency of large biomolecules can be due to:
-
Steric hindrance: The azide or alkyne functional group may be buried within the folded structure of the biomolecule, making it inaccessible to the other reactant. Consider performing the reaction under denaturing or partially denaturing conditions to expose the reactive site.
-
Low reactant concentration: Click reactions are concentration-dependent. If you are working with very dilute solutions of your biomolecule, the reaction rate will be slow. Increasing the concentration of the smaller labeling reagent (azide or alkyne) can help to drive the reaction forward.
Question: Are there any substances that can interfere with my CuAAC reaction?
Answer: Yes, several common laboratory reagents can interfere with the copper catalyst:
-
Thiols: Reagents like DTT (dithiothreitol) and beta-mercaptoethanol, as well as cysteine residues in proteins, can chelate copper and inhibit the reaction. It is crucial to remove these substances before initiating the click reaction, for example, by dialysis or buffer exchange.
-
Tris buffer: The amine groups in Tris buffer can chelate copper and should be avoided. Buffers like PBS, HEPES, or carbonate are generally compatible.
-
Other metal chelators: EDTA and other strong metal chelators will sequester the copper catalyst and must be removed from the reaction mixture.
Quantitative Data for CuAAC Optimization
The following table provides typical concentration ranges for optimizing a CuAAC reaction. Note that these are starting points, and optimal conditions may vary depending on the specific substrates and reaction conditions.
| Component | Typical Concentration Range | Key Considerations |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 1 mM | Higher concentrations can lead to oxidative damage of biomolecules. |
| Ligand (e.g., THPTA) | 250 µM - 5 mM | A 5:1 ligand-to-copper molar ratio is often recommended. |
| Sodium Ascorbate | 1 mM - 10 mM | Use a freshly prepared solution. A 10- to 20-fold excess over copper is common. |
| Azide/Alkyne Reactants | 10 µM - 10 mM | For bioconjugation, one reactant is often in excess (2- to 10-fold). |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) FAQs
Question: My SPAAC reaction is very slow or incomplete. What are the likely causes?
Answer: While SPAAC avoids the complexities of a copper catalyst, its efficiency is highly dependent on the intrinsic reactivity of the cyclooctyne and the reaction conditions. Common reasons for low efficiency include:
-
Low reactivity of the cyclooctyne: Different cyclooctyne derivatives have vastly different reaction rates.
-
Suboptimal reaction conditions: Factors like pH, temperature, and solvent can significantly impact the reaction kinetics.
-
Low reactant concentrations: Like CuAAC, SPAAC is a second-order reaction, and its rate is dependent on the concentration of both the azide and the cyclooctyne.
-
Solubility issues: The hydrophobic nature of many cyclooctynes can lead to poor solubility in aqueous buffers, reducing the effective concentration of the reactants.
Question: How do I choose the right cyclooctyne for my experiment?
Answer: The choice of cyclooctyne is a trade-off between reactivity and stability. More strained cyclooctynes react faster but may be less stable.
| Cyclooctyne | Relative Reactivity | Key Features |
| BCN (Bicyclo[6.1.0]nonyne) | Moderate | Good balance of reactivity and stability. |
| DBCO (Dibenzocyclooctyne) | High | Faster than BCN, widely used for bioconjugation. |
| DIFO (Difluorinated cyclooctyne) | Very High | Increased reactivity due to electron-withdrawing fluorine atoms. |
Question: How can I optimize my SPAAC reaction conditions?
Answer: To improve the efficiency of your SPAAC reaction, consider the following:
-
Increase reactant concentrations: If possible, increasing the concentration of one or both reactants will increase the reaction rate.
-
Optimize pH and buffer: The reaction rate can be pH-dependent. For example, some studies have shown that HEPES buffer can lead to faster reactions compared to PBS.
-
Increase the temperature: If your biomolecule is stable at higher temperatures, increasing the reaction temperature (e.g., from room temperature to 37°C) can accelerate the reaction.
-
Add a co-solvent: If solubility is an issue, adding a small amount of an organic co-solvent like DMSO can help.
Quantitative Data for SPAAC Optimization
The second-order rate constant (k₂) is a key parameter for comparing the reactivity of different cyclooctynes. The table below provides typical rate constants for common cyclooctynes with benzyl azide.
| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) |
| BCN | ~0.1 |
| DBCO | ~0.3 |
| DIBO | ~0.04 - 0.08 |
| DIFO | ~0.7 |
Data compiled from multiple sources, and actual rates may vary depending on the specific azide and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Optimizing CuAAC Bioconjugation
This protocol describes a general method for labeling an alkyne-modified protein with an azide-containing fluorescent dye.
-
Prepare Stock Solutions:
-
Alkyne-Protein: 1 mg/mL (e.g., 25 µM for a 40 kDa protein) in a suitable buffer (e.g., PBS, pH 7.4).
-
Azide-Dye: 10 mM in DMSO.
-
CuSO₄: 20 mM in water.
-
Ligand (THPTA): 50 mM in water.
-
Sodium Ascorbate: 100 mM in water (prepare fresh).
-
Aminoguanidine (optional): 100 mM in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-protein solution.
-
Add the azide-dye stock solution to achieve the desired final concentration (e.g., a 2- to 10-fold molar excess over the protein).
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Let it sit for a few minutes.
-
Add the catalyst premix to the protein-dye mixture. A final copper concentration of 50-100 µM is a good starting point.
-
If using, add aminoguanidine to a final concentration of 1-5 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.
-
-
Incubation and Analysis:
-
Gently mix the reaction and incubate at room temperature for 1-2 hours.
-
Monitor the reaction progress by a suitable method, such as SDS-PAGE with fluorescence imaging or mass spectrometry.
-
Protocol 2: General Procedure for SPAAC Labeling of a Biomolecule
This protocol outlines a general procedure for labeling an azide-modified biomolecule with a DBCO-functionalized fluorescent dye.
-
Prepare Stock Solutions:
-
Azide-Biomolecule: 1 mg/mL in a suitable buffer (e.g., PBS or HEPES, pH 7.4).
-
DBCO-Dye: 10 mM in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-biomolecule solution.
-
Add the DBCO-dye stock solution to achieve the desired final concentration (typically a 2- to 5-fold molar excess over the biomolecule).
-
-
Incubation and Analysis:
-
Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can range from 30 minutes to 12 hours, depending on the reactants.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., HPLC, SDS-PAGE with fluorescence imaging, or mass spectrometry).
-
Visualizing Experimental Workflows and Logical Relationships
Caption: Logical workflow for troubleshooting common CuAAC reaction issues.
Caption: Logical workflow for troubleshooting common SPAAC reaction issues.
References
Technical Support Center: Minimizing Cytotoxicity of Amino-Acid Labeling in Live-Cell Imaging
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize cytotoxicity during amino acid labeling in live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are showing signs of stress (e.g., rounding up, detachment, blebbing) after amino acid labeling. What are the potential causes?
A1: Several factors can contribute to cellular stress during amino acid labeling. These include:
-
Inherent toxicity of the amino acid analog: Some non-canonical amino acids (ncAAs) can be more toxic to cells than others. For example, L-homopropargylglycine (HPG) has been shown to reduce growth rates in E. coli at lower concentrations than L-azidohomoalanine (AHA)[1].
-
High concentration of the amino acid analog: Exceeding the optimal concentration of the ncAA can lead to metabolic stress and cytotoxicity.
-
Toxicity of the click chemistry reagents: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is known for its cytotoxicity due to the copper(I) catalyst, which can generate reactive oxygen species (ROS)[2].
-
Phototoxicity: The combination of fluorescent labels and high-intensity light during imaging can generate ROS, leading to phototoxic effects and cell death.
-
Serum starvation: While often used to enhance labeling efficiency, prolonged serum starvation can induce apoptosis or stress in certain cell lines.
-
Contamination: Mycoplasma or other microbial contamination can compromise cell health and increase sensitivity to labeling reagents.
Q2: How can I determine if the observed cytotoxicity is from the amino acid analog itself or the subsequent click reaction?
A2: To dissect the source of cytotoxicity, you should include the following controls in your experiment:
-
Cells + Amino Acid Analog only: Culture cells with the ncAA but do not perform the click reaction.
-
Cells + Click Reaction Reagents only: Expose unlabeled cells to the click chemistry reagents.
-
Untreated Cells: A control group of cells that do not undergo any labeling procedure.
By comparing the viability of these groups, you can attribute the toxicity to either the ncAA, the click chemistry step, or a combination of both.
Q3: What are the least toxic methods for amino acid labeling in live cells?
A3: Copper-free click chemistry reactions are generally considered less toxic than copper-catalyzed methods. These include:
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This method uses strained cyclooctynes (e.g., DBCO, BCN) that react with azides without a copper catalyst. It is widely used for live-cell imaging due to its biocompatibility[3].
-
Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction: This reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene, TCO) is extremely fast and bioorthogonal, showing low cellular toxicity[4].
Q4: How does serum starvation affect cell viability during amino acid labeling?
A4: Serum starvation is a double-edged sword. It can enhance the incorporation of amino acid analogs by reducing the competition from natural amino acids present in the serum. However, prolonged serum starvation can induce stress, cell cycle arrest, and even apoptosis in some cell lines. The effects are cell-type dependent. It is crucial to optimize the duration of serum starvation to find a balance between labeling efficiency and cell health.
Troubleshooting Guides
Problem 1: High Cell Death Observed After Labeling and Imaging
| Possible Cause | Troubleshooting Steps |
| High Concentration of Amino Acid Analog | Titrate the concentration of the ncAA to find the lowest effective concentration. Start with a range of concentrations (e.g., 25 µM to 200 µM for AHA or HPG) and assess both labeling efficiency and cell viability. |
| Copper Catalyst Toxicity (CuAAC) | Switch to a copper-free click chemistry method like SPAAC or iEDDA. If CuAAC is necessary, use copper-chelating ligands (e.g., BTTAA) to reduce copper's toxicity and lower the required copper concentration[2]. |
| Phototoxicity | Reduce the laser power and exposure time during imaging. Use fluorescent dyes with longer excitation wavelengths (red or far-red) as they are generally less phototoxic. Consider using spinning disk confocal or light-sheet microscopy to minimize light exposure. |
| Prolonged Incubation Times | Optimize the incubation time for both the amino acid analog and the click reaction. Shorter incubation times that still provide sufficient signal are preferable. |
| Sub-optimal Cell Culture Conditions | Ensure cells are healthy and in the exponential growth phase before starting the experiment. Regularly test for mycoplasma contamination. |
Problem 2: Low Labeling Efficiency Without Obvious Cytotoxicity
| Possible Cause | Troubleshooting Steps |
| Insufficient Amino Acid Analog Incorporation | Increase the concentration of the ncAA or prolong the incubation time. Consider a brief period of serum starvation to reduce competition from natural amino acids. Ensure the use of methionine-free media when using methionine analogs like AHA or HPG. |
| Inefficient Click Reaction | Ensure the click chemistry reagents are fresh and properly stored. For CuAAC, ensure the reducing agent (e.g., sodium ascorbate) is fresh to maintain copper in its active Cu(I) state. Optimize the concentrations of the click reagents. |
| Poor Cell Permeability of Dyes | Use cell-permeable fluorescent dyes. Some dyes may require specific formulations or longer incubation times to enter the cells effectively. |
| Low Protein Synthesis Rate | Ensure cells are in an active growth phase. For slowly dividing cells, a longer labeling pulse may be necessary. |
Quantitative Data on Cytotoxicity
Table 1: Comparative Cytotoxicity of Non-Canonical Amino Acids (ncAAs)
| Non-Canonical Amino Acid | Cell Type | Metric | Value | Reference |
| L-Azidohomoalanine (AHA) | E. coli | Growth Inhibition | Growth observed up to 9 mM | |
| L-Homopropargylglycine (HPG) | E. coli | Growth Inhibition | No growth at 5.6-90 µM; reduced growth >0.35 µM | |
| AHA | Arabidopsis seedlings | Growth Phenotype | Unperturbed growth with short exposure | |
| HPG | Arabidopsis seedlings | Growth Phenotype | Slight reduction in growth at 50-100 µM |
Table 2: Comparison of Cytotoxicity in Click Chemistry Reactions
| Reaction Type | Catalyst/Reagent | General Cytotoxicity | Key Considerations |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) | High | Copper ions generate reactive oxygen species (ROS), leading to cellular damage. Use of copper-chelating ligands can mitigate toxicity. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkynes (e.g., DBCO, BCN) | Low | Generally considered biocompatible and suitable for live-cell imaging. No cytotoxic metal catalyst is required. |
| Inverse-Electron-Demand Diels-Alder (iEDDA) | Tetrazines and Strained Alkenes (e.g., TCO) | Low | Exhibits very fast reaction kinetics and is highly bioorthogonal with low reported toxicity in living systems. |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using an MTS Assay
This protocol provides a method to quantify cell viability based on the reduction of a tetrazolium compound (MTS) by metabolically active cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
Amino acid analog (e.g., AHA, HPG)
-
Click chemistry reagents (if applicable)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear-bottom plates
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of the amino acid analog in the appropriate culture medium (e.g., methionine-free medium for AHA/HPG).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the amino acid analog.
-
Include control wells: medium only (no cells), untreated cells, and cells treated with a known cytotoxic agent (positive control).
-
If assessing click chemistry toxicity, include wells with cells to be treated only with the click reagents.
-
-
Incubation: Incubate the plate for the desired labeling period (e.g., 4, 24, or 48 hours).
-
Click Reaction (if applicable): For the relevant wells, perform the click reaction according to your standard protocol.
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well containing 100 µL of medium.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Record the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" wells from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the untreated control cells.
-
Plot the percentage of viability against the concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Protocol 2: Detecting Apoptosis using Annexin V Staining
This protocol identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell surface using fluorescently labeled Annexin V.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI) staining solution
-
1X Annexin-binding buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: After treatment, harvest the cells (including any floating cells in the medium) and centrifuge to obtain a cell pellet.
-
Washing: Wash the cells once with cold PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Visualizations
References
- 1. Differential toxicity of bioorthogonal non-canonical amino acids (BONCAT) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02297A [pubs.rsc.org]
- 3. 无铜点击化学 [sigmaaldrich.com]
- 4. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Cellular Uptake of Unnatural Amino Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor cellular uptake of unnatural amino acids (Uaas).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor cellular uptake of my unnatural amino acid?
A1: Poor cellular uptake of Uaas is often attributed to several factors related to the molecule's physicochemical properties and its interaction with the cell membrane. Key reasons include:
-
Low Passive Diffusion: The Uaa may possess characteristics that hinder its ability to passively cross the lipid bilayer of the cell membrane. These properties often deviate from Lipinski's rule of five, which predicts poor absorption for molecules with high molecular weight, high lipophilicity, and a large number of hydrogen bond donors and acceptors.[1][2]
-
High Polarity: Highly polar or charged Uaas have difficulty traversing the hydrophobic core of the cell membrane.
-
Lack of Recognition by Transporters: Unlike natural amino acids, Uaas may not be recognized by endogenous amino acid transporters that facilitate entry into the cell.
-
Efflux Pump Activity: The Uaa could be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport the molecule out of the cell, reducing its intracellular concentration.
Q2: How can I improve the cellular uptake of a hydrophilic Uaa?
A2: For hydrophilic Uaas, strategies to overcome the challenge of crossing the hydrophobic cell membrane include:
-
Prodrug Approach: The polar functional groups of the Uaa can be temporarily masked with hydrophobic moieties. These masking groups are designed to be cleaved by intracellular enzymes, releasing the active Uaa inside the cell.[2]
-
Use of Cell-Penetrating Peptides (CPPs): Covalently linking the Uaa to a CPP can facilitate its transport across the cell membrane.[3] CPPs are short peptides, often rich in cationic residues like arginine, that can enter cells through various mechanisms, including endocytosis.[4]
-
Liposomal Encapsulation: Encapsulating the Uaa within liposomes, which are lipid-based vesicles, can enhance its delivery into cells through membrane fusion or endocytosis.
-
Nanoparticle Formulation: Formulating the Uaa into nanoparticles can improve its stability and cellular uptake.
Q3: My Uaa is hydrophobic, but I still observe poor uptake. What could be the issue?
A3: While hydrophobicity can aid in membrane partitioning, excessive lipophilicity can lead to aggregation in the aqueous extracellular environment or sequestration within the lipid bilayer, preventing entry into the cytoplasm. Strategies to address this include:
-
Formulation with Solubilizing Agents: Using co-solvents or cyclodextrins can improve the solubility of the hydrophobic Uaa in the culture medium.
-
Liposomal Delivery: Encapsulating the hydrophobic Uaa within the lipid bilayer of a liposome can facilitate its delivery to the cell membrane and subsequent entry.
-
Chemical Modification: Introducing a temporary hydrophilic group to create a more balanced amphipathic profile can improve solubility while retaining sufficient hydrophobicity for membrane interaction.
Q4: Can the structure of the Uaa itself be modified to enhance uptake?
A4: Yes, strategic modifications to the Uaa structure can significantly impact its permeability. This can involve:
-
N-methylation: N-methylation of the peptide backbone can increase hydrophobicity and reduce the number of hydrogen bond donors, which often improves cell permeability.
-
Incorporation of Alkylated Amino Acids: Replacing certain residues with alkylated amino acids can enhance the lipophilicity of the molecule.
-
Introduction of D-amino acids: The inclusion of D-amino acids can alter the conformation of a peptide containing a Uaa, potentially leading to improved membrane permeability.
Troubleshooting Guides
Problem 1: Low incorporation efficiency of the Uaa into the target protein.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient intracellular Uaa concentration | Increase the concentration of the Uaa in the cell culture medium. | Higher intracellular Uaa levels leading to increased incorporation. |
| Co-transfect with plasmids expressing amino acid transporters known to have broad specificity. | Enhanced uptake of the Uaa into the cell. | |
| Utilize a delivery system such as liposomes or cell-penetrating peptides to increase Uaa uptake. | Improved delivery of the Uaa into the cytoplasm. | |
| Competition with natural amino acids | Use a minimal medium that lacks the natural amino acid that the orthogonal synthetase might recognize. | Reduced competition for the synthetase, favoring Uaa incorporation. |
| Inefficient amber suppression | Optimize the ratio of plasmids encoding the orthogonal tRNA, aminoacyl-tRNA synthetase (aaRS), and the target protein. | Balanced expression of components for efficient suppression. |
| Use a cell line with reduced nonsense-mediated mRNA decay (NMD) activity. | Increased stability of the mRNA containing the amber codon. | |
| Co-express a release factor 1 (RF1) knockout or dominant-negative mutant. | Reduced competition from RF1 for the amber codon, leading to higher readthrough with the Uaa. |
Problem 2: High cellular toxicity observed after Uaa administration.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inherent toxicity of the Uaa | Perform a dose-response experiment to determine the maximum non-toxic concentration of the Uaa. | Identification of a safe working concentration for the Uaa. |
| Modify the Uaa structure to reduce toxicity while maintaining desired functionality. | Reduced cell death and improved experimental outcomes. | |
| Toxicity of the delivery vehicle | If using a delivery system like liposomes or CPPs, test the toxicity of the vehicle alone. | Determine if the toxicity is from the Uaa or the delivery method. |
| Optimize the concentration and formulation of the delivery vehicle. | Minimized toxicity from the delivery system. | |
| Off-target effects | Investigate if the Uaa is being metabolized into a toxic byproduct. | Understanding the metabolic fate of the Uaa. |
| Assess for off-target binding or inhibition of essential cellular processes. | Identification of unintended molecular interactions. |
Data Presentation: Comparison of Uaa Delivery Methods
The following table summarizes a qualitative comparison of common methods used to enhance the cellular uptake of unnatural amino acids. Quantitative data can vary significantly based on the specific Uaa, cell type, and experimental conditions.
| Delivery Method | Principle | Advantages | Disadvantages | Typical Efficiency Range |
| Free Uaa in Medium | Passive diffusion and potential uptake by endogenous transporters. | Simple to implement. | Highly dependent on Uaa physicochemical properties; often inefficient. | Low to Moderate |
| Cell-Penetrating Peptides (CPPs) | Covalent conjugation of the Uaa to a CPP facilitates translocation across the cell membrane. | High uptake efficiency for a broad range of cargo. | Can have off-target effects and potential toxicity; requires chemical synthesis. | Moderate to High |
| Liposomal Formulation | Encapsulation of the Uaa within a lipid vesicle for delivery via membrane fusion or endocytosis. | Protects Uaa from degradation; can be targeted to specific cells. | Complex formulation process; potential for liposome instability. | Moderate to High |
| Electroporation | Application of an electrical field to transiently permeabilize the cell membrane, allowing Uaa entry. | High delivery efficiency into a wide variety of cell types. | Can cause significant cell death; requires specialized equipment. | High |
Experimental Protocols
Protocol 1: Liposome-Mediated Delivery of a Hydrophilic Uaa
This protocol describes a general method for encapsulating a hydrophilic unnatural amino acid into liposomes using the thin-film hydration method.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
Unnatural amino acid (Uaa)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Method:
-
Lipid Film Formation:
-
Dissolve DPPC and cholesterol (e.g., in a 2:1 molar ratio) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a solution of the Uaa in PBS by vortexing. The concentration of the Uaa should be optimized for the specific experiment.
-
-
Sonication:
-
To reduce the size of the multilamellar vesicles, sonicate the liposome suspension using a probe sonicator. Keep the sample on ice to prevent overheating.
-
-
Extrusion:
-
For a more uniform size distribution, pass the liposome suspension through an extruder equipped with a 100 nm polycarbonate membrane at a temperature above the phase transition temperature of the lipids. Repeat this process 10-15 times.
-
-
Purification:
-
Remove the unencapsulated Uaa by dialysis or size exclusion chromatography.
-
-
Characterization:
-
Determine the size distribution and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Quantify the encapsulated Uaa using a suitable analytical method (e.g., HPLC) after lysing the liposomes with a detergent.
-
Protocol 2: Electroporation-Mediated Delivery of a Uaa
This protocol provides a general guideline for delivering a Uaa into mammalian cells using electroporation. Parameters will need to be optimized for specific cell types.
Materials:
-
Mammalian cells of interest
-
Unnatural amino acid (Uaa)
-
Electroporation buffer (e.g., Opti-MEM)
-
Electroporator and compatible cuvettes
-
Cell culture medium
Method:
-
Cell Preparation:
-
Harvest cells in their exponential growth phase.
-
Wash the cells with ice-cold electroporation buffer and resuspend them at a high density (e.g., 1 x 10^7 cells/mL).
-
-
Electroporation:
-
Mix the cell suspension with the desired concentration of the Uaa.
-
Transfer the mixture to a pre-chilled electroporation cuvette.
-
Apply the electric pulse using an electroporator. Optimal pulse parameters (voltage, pulse length, number of pulses) must be determined empirically for each cell line.
-
-
Recovery:
-
Immediately after electroporation, incubate the cuvette on ice for 10-15 minutes to allow the cell membranes to recover.
-
Gently transfer the cells to a culture dish containing pre-warmed complete medium.
-
-
Analysis:
-
Culture the cells for the desired period.
-
Assess cell viability (e.g., using a trypan blue exclusion assay).
-
Measure the intracellular concentration of the Uaa or its incorporation into the target protein.
-
Mandatory Visualizations
References
Technical Support Center: Reducing Copper Catalyst Toxicity in Live-Cell Click Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on mitigating copper catalyst cytotoxicity during live-cell copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your live-cell labeling studies.
Frequently Asked Questions (FAQs)
Q1: Why is the standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction toxic to live cells?
A1: The primary source of toxicity in CuAAC is not the copper(I) ion itself, but the generation of reactive oxygen species (ROS).[1] This occurs when the copper catalyst, in the presence of a reducing agent like sodium ascorbate, reacts with molecular oxygen in the aqueous environment of cell culture.[2][3] These ROS, such as superoxide or hydroxyl radicals, can cause significant oxidative stress, leading to damage of lipids, proteins, and DNA, which can ultimately trigger cell death.[2][4]
Q2: What are the main strategies to overcome copper-induced cytotoxicity in live cells?
A2: There are several effective strategies to reduce copper toxicity:
-
Ligand-Assisted Catalysis: Using special chelating ligands that stabilize the copper(I) ion, which reduces its ability to generate ROS while often enhancing the reaction rate.
-
Copper-Free Click Chemistry: Employing bioorthogonal reactions that do not require a copper catalyst, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
Chelating Azides: Using azide-containing molecules that can chelate copper, which accelerates the reaction and allows for the use of lower, less toxic copper concentrations.
-
Reaction Optimization: Minimizing the copper concentration and the incubation time to reduce the overall exposure of the cells to the catalyst system.
-
Use of Additives: Including antioxidants like aminoguanidine in the reaction mixture to help neutralize ROS as they form.
Q3: How do copper-chelating ligands reduce toxicity?
A3: Copper-chelating ligands are molecules that bind tightly to the copper(I) ion. This coordination has two main benefits. First, it stabilizes the copper in its active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state and reducing the generation of harmful byproducts. Second, by sequestering the copper ion, the ligand blocks its bioavailability and minimizes its participation in redox reactions that produce ROS, thus ameliorating toxic effects. Many modern ligands also dramatically accelerate the reaction, allowing for shorter incubation times and lower catalyst concentrations.
Q4: Which copper-chelating ligands are recommended for reducing cytotoxicity in CuAAC?
A4: Several water-soluble ligands are highly recommended for live-cell CuAAC due to their ability to reduce toxicity and accelerate the reaction. These include THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and newer-generation ligands like BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) and BTTES. BTTAA and BTTES are often considered superior due to their very high biocompatibility and ability to drive the reaction at very low copper concentrations. Bis-L-histidine is another biocompatible ligand option.
Q5: What is the role of copper-chelating azides?
A5: Copper-chelating azides, such as picolyl azide, contain a chemical group that can bind to the copper catalyst. This feature brings the catalyst into close proximity with the azide, dramatically accelerating the click reaction. This kinetic enhancement allows for successful labeling with much lower concentrations of copper (e.g., 10–40 µM), which significantly reduces cytotoxicity. The rate increase is so substantial that it can compensate for omitting an accelerating ligand or reducing the copper concentration tenfold.
Q6: How do I choose between ligand-assisted CuAAC and copper-free SPAAC for my experiment?
A6: The choice depends on several factors:
-
Cell Type Sensitivity: Highly sensitive or delicate cell lines may benefit from the completely copper-free nature of SPAAC.
-
Kinetics: Ligand-assisted CuAAC is generally much faster than SPAAC. A rapid reaction may be necessary to capture dynamic cellular processes.
-
Size of Labeling Groups: The azide and terminal alkyne groups used in CuAAC are very small and minimally perturbing. The cyclooctynes required for SPAAC are significantly bulkier, which could interfere with the function of the biomolecule being studied.
-
Reagent Availability and Cost: The cost and availability of strained cyclooctynes for SPAAC versus the copper/ligand system for CuAAC can be a deciding factor.
Troubleshooting Guide
Problem: Significant cell death or low viability observed after the click reaction.
| Possible Cause | Recommended Solution |
| High Copper Concentration | Titrate the copper concentration downwards. Even with protective ligands, high concentrations can be toxic. Start with a low concentration (e.g., 10-50 µM) and optimize. |
| Prolonged Incubation Time | Minimize the duration of cell exposure to the click reaction cocktail. Optimize the reaction time to the minimum required for a sufficient signal (often 3-15 minutes). |
| Oxidative Stress | Include an antioxidant such as aminoguanidine (e.g., at 1 mM) in the reaction mixture to help mitigate ROS-induced damage. |
| Ineffective or Unsuitable Ligand | Ensure you are using a highly biocompatible, water-soluble ligand like BTTAA, BTTES, or THPTA. Avoid water-insoluble ligands like TBTA for live-cell work. |
| Sensitive Cell Line | Some cell lines are inherently more sensitive to copper. If optimizing the CuAAC protocol fails, switching to a copper-free method like SPAAC is the best alternative. |
Problem: Low labeling efficiency or weak fluorescent signal.
| Possible Cause | Recommended Solution |
| Suboptimal Reagent Concentration | Optimize the concentrations of your azide/alkyne probe and the copper/ligand catalyst. Ensure the ligand is in excess relative to the copper (a 2:1 to 5:1 ligand-to-copper molar ratio is common). |
| Catalyst Deactivation | Intracellular components, particularly thiols like glutathione, can deactivate the copper catalyst. For intracellular labeling, consider using a ligand conjugated to a cell-penetrating peptide to improve catalyst delivery and efficiency. |
| Slow Reaction Kinetics | Use a highly accelerating ligand such as BTTAA to boost the reaction rate. Alternatively, use a copper-chelating azide (picolyl azide) to dramatically increase reaction speed, even at low copper concentrations. |
| Non-specific Probe Binding | High background can mask a specific signal. Decrease the concentration of the fluorescent probe and increase the number and duration of washing steps after the reaction. |
Quantitative Data
Table 1: Comparison of Common Copper-Chelating Ligands for CuAAC
| Property | BTTAA | BTTES | THPTA | TBTA |
| Biocompatibility | Very High | Very High | Moderate | Low |
| Cytotoxicity | Very Low | Very Low | Moderate | High |
| Reaction Kinetics | Very High | High | Moderate | Very High |
| Required Copper Conc. | Very Low | Low | Moderate | High |
| Water Solubility | Moderate | High | High | Low |
| Suitability for In Vivo | Excellent | Excellent | Low | Not Suitable |
This table is a summary based on data from Vector Labs.
Table 2: Example of Cell Viability Under Different CuAAC Conditions
| Cell Line | Copper Conc. (µM) | Ligand | Viability (%) | Reference |
| OVCAR5 | 100 | None | Significantly Reduced | |
| OVCAR5 | 100 | BTTAA-based | ~75% after 10 min | |
| HeLa | 50 | THPTA | High Viability | |
| Jurkat | 50 | THPTA | High Viability |
Note: Viability is highly dependent on the specific cell line, incubation time, and full reaction conditions.
Experimental Protocols
Protocol 1: General Method for Ligand-Assisted CuAAC on Live Cells
This protocol is a starting point and should be optimized for your specific cell line and application.
Materials:
-
Cells cultured in a suitable vessel (e.g., glass-bottom dish for microscopy).
-
Azide- or alkyne-modified cells (e.g., via metabolic labeling).
-
Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Stock Solutions:
-
Copper(II) Sulfate (CuSO₄): 20 mM in water.
-
Ligand (e.g., THPTA or BTTAA): 100 mM in water.
-
Sodium Ascorbate: 100-300 mM in water (prepare fresh).
-
Alkyne- or Azide-Fluorophore Probe: 2.5 mM in DMSO or water.
-
(Optional) Aminoguanidine: 1 M in water.
-
Procedure:
-
Cell Preparation:
-
Gently wash the azide/alkyne-labeled cells twice with 1 mL of cold DPBS.
-
-
Prepare the Click Reaction Cocktail (on ice):
-
In a microcentrifuge tube, combine the reagents in the following order. For a final volume of 1 mL:
-
DPBS (or other buffer)
-
(Optional) Aminoguanidine to a final concentration of 1 mM.
-
Alkyne/Azide-Fluorophore probe to a final concentration of 25-50 µM.
-
Ligand solution to a final concentration of 250 µM (for a 5:1 ratio with 50 µM copper).
-
CuSO₄ solution to a final concentration of 50 µM.
-
-
Vortex briefly to mix.
-
Add Sodium Ascorbate solution to a final concentration of 2.5 mM to initiate the reduction of Cu(II) to Cu(I). The solution is now active.
-
-
Labeling Reaction:
-
Aspirate the wash buffer from the cells.
-
Immediately add the complete click reaction cocktail to the cells.
-
Incubate for 3-15 minutes at 4°C or room temperature. (Incubating at 4°C can help reduce endocytosis of labeled surface proteins).
-
-
Washing and Analysis:
-
Aspirate the reaction cocktail and wash the cells three times with DPBS containing 1% BSA to remove unreacted reagents.
-
Replace with fresh culture medium.
-
Proceed with your analysis (e.g., fluorescence microscopy, flow cytometry).
-
Protocol 2: Assessing Cell Viability with the MTT Assay
This protocol can be used to quantify the cytotoxicity of different click reaction conditions.
Materials:
-
Cells seeded in a 96-well plate.
-
Click reaction cocktails with varying component concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
96-well plate reader.
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with your various click reaction cocktails for the desired duration (e.g., 15 minutes). Include untreated cells as a negative control and a "no cells" blank control.
-
After treatment, gently aspirate the cocktails, wash the cells with DPBS, and replace with fresh culture medium.
-
-
Incubation:
-
Incubate the cells for 24-48 hours to allow for cytotoxic effects to manifest.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until purple formazan crystals are visible under a microscope.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a 96-well plate reader.
-
-
Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells after subtracting the blank reading.
-
Visualizations
Caption: Workflow for Troubleshooting Copper-Induced Cytotoxicity.
Caption: Mechanism of Copper Toxicity and Mitigation Pathways.
Caption: Decision Tree for Choosing CuAAC vs. SPAAC.
References
Improving the efficiency of D-amino acid incorporation into proteins
Welcome to the technical support center for improving the efficiency of D-amino acid incorporation into proteins. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to overcome common challenges in this advanced area of protein engineering.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to incorporate D-amino acids into proteins using ribosomal synthesis?
A1: The cellular translational machinery has evolved to almost exclusively use L-amino acids for protein synthesis.[1] This discrimination occurs at several levels. Firstly, aminoacyl-tRNA synthetases (aaRSs), the enzymes that attach amino acids to tRNAs, are highly specific for L-amino acids and react much slower with D-amino acids.[2] Secondly, if a D-aminoacyl-tRNA (D-aa-tRNA) is formed, a universally conserved enzyme called D-aminoacyl-tRNA deacylase (DTD) efficiently removes the D-amino acid from the tRNA.[1][2] Finally, the ribosome itself, specifically the peptidyl-transferase center (PTC), discriminates against D-amino acids, slowing down the rate of peptide bond formation.[1] While the ribosome can accept a D-aa-tRNA in its A-site and form a peptide bond, the subsequent translocation step and the next round of peptide bond formation are significantly impaired.
Q2: What are the main strategies to enable the ribosomal incorporation of D-amino acids?
A2: The primary strategies involve engineering the core components of the translation machinery. These include:
-
Directed Evolution of Aminoacyl-tRNA Synthetases (aaRS): This involves creating mutant aaRS enzymes that specifically recognize a D-amino acid and charge it onto an orthogonal suppressor tRNA. This is a powerful in vivo and in vitro method.
-
Ribosome Engineering: Modifying the 23S rRNA in the peptidyl-transferase center (PTC) can make the ribosome more accommodating to D-amino acids, thereby enhancing incorporation efficiency. This is typically applied in cell-free systems.
-
Using Ribozymes like Flexizyme: The Flexizyme system uses artificially evolved ribozymes to charge D-amino acids onto any desired tRNA in vitro. This bypasses the need for an engineered aaRS and is highly versatile.
-
Cell-Free Protein Synthesis (CFPS) Systems: CFPS systems, like the PURE system or S-30 extracts, provide a flexible environment where components can be easily manipulated. For example, one can use extracts from E. coli strains lacking release factor 1 (RF1) to reduce competition with the suppressor tRNA at the UAG stop codon.
Q3: What are the benefits of incorporating D-amino acids into proteins or peptides?
A3: Incorporating D-amino acids offers significant advantages, particularly for therapeutic applications. The primary benefit is increased resistance to proteases, as these enzymes are specific for L-amino acid peptide bonds. This leads to a longer half-life for peptide-based drugs in the body. Additionally, D-amino acid substitution can be used to create mirror-image proteins (D-proteins) for drug discovery and to introduce novel structural or functional properties into a protein.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Protein Yield | 1. Poor D-amino acid charging: The engineered aaRS is inefficient, or Flexizyme reaction conditions are suboptimal. 2. Low suppression efficiency: The ribosome is rejecting the D-aa-tRNA. 3. Toxicity of the system: In vivo, expression of the orthogonal translation system (OTS) components can be toxic to the host cell. | 1. Optimize charging: Evolve the aaRS for higher activity using methods like Phage-Assisted Continuous Evolution (PACE). For Flexizyme, optimize incubation time, temperature, and substrate concentrations. 2. Use engineered ribosomes: In cell-free systems, use S-30 extracts from E. coli strains with mutations in the 23S rRNA (e.g., in regions 2447-2451) to improve D-amino acid tolerance. 3. Optimize OTS expression: In vivo, use lower-copy plasmids or weaker promoters for the aaRS and tRNA to reduce cellular burden. |
| High Levels of Truncated Protein | 1. Competition with Release Factors: The suppressor tRNA is outcompeted by release factors (e.g., RF1 for the UAG codon) that terminate translation. 2. D-amino acid-mediated arrest: The ribosome stalls after successfully incorporating a D-amino acid. | 1. Use RF1-deficient systems: Employ an E. coli strain lacking RF1 or a cell-free system prepared from it. This significantly improves readthrough at UAG codons. 2. Modify the ribosome: Engineered ribosomes with altered peptidyl-transferase centers may be less prone to stalling after D-amino acid incorporation. |
| Wild-Type Amino Acid Incorporation at Target Codon | 1. Mischarging of suppressor tRNA: An endogenous, wild-type aaRS is incorrectly charging the orthogonal suppressor tRNA with a canonical amino acid. 2. Lack of aaRS specificity: The engineered aaRS is not entirely specific for the D-amino acid and can also recognize and charge a similar L-amino acid. | 1. Evolve tRNA orthogonality: Use negative selection strategies to evolve suppressor tRNA variants that are not recognized by endogenous aaRSs. 2. Improve aaRS selectivity: Perform negative selection during the directed evolution of the aaRS to remove variants that recognize canonical amino acids. Treat D-amino acid stocks with L-amino acid oxidase to remove any contaminating L-enantiomer. |
| Low Activity of Final D-amino Acid-Containing Protein | 1. Structural disruption: The introduction of a D-amino acid at a critical position has disrupted the protein's native fold or active site. 2. Misfolding: The protein is not folding correctly due to the altered stereochemistry. | 1. Choose incorporation sites carefully: Select sites for D-amino acid incorporation that are predicted to be tolerant to substitution, such as those in flexible loops or on the protein surface and not in core structural elements like alpha-helices. 2. Test multiple sites: Empirically test the incorporation of the D-amino acid at several different positions to find one that preserves protein function. |
Quantitative Data Summary
Table 1: Efficiency of D-Amino Acid Incorporation Using Modified Ribosomes
The following data summarizes the suppression efficiency of a UAG codon in dihydrofolate reductase (DHFR) mRNA using a cell-free S-30 system. Efficiency is defined as the percentage of full-length protein produced compared to translation from a wild-type mRNA without a stop codon.
| Ribosome 23S rRNA (Region 2447-2451) | Suppressor tRNA | Suppression Efficiency (%) |
| Wild-Type (GAUAA) | D-Phenylalanyl-tRNACUA | ~3-5% |
| Wild-Type (GAUAA) | D-Methionyl-tRNACUA | ~3-5% |
| Mutant (UGGCA) | D-Phenylalanyl-tRNACUA | 12% |
| Mutant (UGGCA) | D-Methionyl-tRNACUA | 23% |
| Mutant (UGGCA) | L-Phenylalanyl-tRNACUA | ~50% |
| Mutant (UGGCA) | L-Methionyl-tRNACUA | ~50% |
Data synthesized from Dedkova et al., 2003.
Visualizations and Workflows
Caption: General workflow for D-amino acid incorporation.
Caption: Troubleshooting decision tree for incorporation experiments.
Caption: Directed evolution cycle for engineering an aaRS.
Experimental Protocols
Protocol 1: D-Amino Acid Incorporation using a Modified Ribosome S-30 Cell-Free System
This protocol is adapted from methodologies used to enhance D-amino acid incorporation by altering the ribosome.
Objective: To synthesize a target protein containing a D-amino acid at a specific site defined by a UAG codon, using an S-30 extract from an E. coli strain expressing a mutant 23S rRNA.
Materials:
-
S-30 cell-free extract from an E. coli strain harboring a plasmid with a mutant rrnB operon (e.g., with mutations in the 2447-2451 region of the 23S rRNA gene).
-
Plasmid DNA encoding the target protein with a UAG amber codon at the desired incorporation site.
-
Chemically acylated D-aminoacyl-tRNACUA (e.g., D-Phe-tRNACUA).
-
ATP, GTP, and an energy regenerating system (creatine phosphate and creatine kinase).
-
Buffer solution containing Tris-acetate, potassium acetate, magnesium acetate, and DTT.
-
Mix of 19 L-amino acids (lacking the L-counterpart of the D-amino acid being used).
-
D-amino acid of interest (pre-treated with L-amino acid oxidase to remove L-isomer contamination).
Procedure:
-
Preparation of S-30 Extract: Prepare the S-30 extract from the engineered E. coli strain following established protocols. The key is that this strain overexpresses the mutant 23S rRNA from a plasmid.
-
Preparation of D-Aminoacyl-tRNACUA: Synthesize the D-aminoacyl-tRNACUA using chemical or enzymatic (e.g., Flexizyme) methods. Purify the acylated tRNA.
-
Reaction Assembly: In a microcentrifuge tube on ice, combine the following components:
-
S-30 extract
-
Reaction buffer
-
ATP/GTP mix and energy source
-
19 L-amino acid mix
-
Target protein plasmid DNA
-
Purified D-aminoacyl-tRNACUA
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Analysis of Protein Expression:
-
Terminate the reaction by adding loading buffer.
-
Analyze the products by SDS-PAGE. To visualize the protein, a radioactive L-amino acid (e.g., 35S-Met) can be included in the reaction, followed by autoradiography.
-
Compare the yield of full-length protein in the presence of D-aminoacyl-tRNACUA to a positive control (with L-aminoacyl-tRNACUA) and a negative control (with no suppressor tRNA).
-
-
Confirmation of Incorporation: Excise the protein band from the gel and analyze by mass spectrometry to confirm the mass shift corresponding to the incorporation of the D-amino acid.
Protocol 2: General Principles of Directed Evolution for a D-amino acid-specific aaRS
This protocol outlines the conceptual workflow for evolving an aminoacyl-tRNA synthetase (aaRS) to make it specific for a D-amino acid.
Objective: To generate a mutant aaRS that preferentially charges a specific D-amino acid onto its cognate orthogonal tRNA, without charging any of the 20 canonical L-amino acids.
Procedure:
-
Library Construction:
-
Choose a starting orthogonal aaRS/tRNA pair (e.g., from M. jannaschii or M. barkeri).
-
Create a library of aaRS mutants by randomizing the amino acid binding pocket residues using methods like error-prone PCR or site-directed mutagenesis.
-
-
Positive Selection:
-
Transform the aaRS library into an E. coli strain containing a reporter gene with an amber stop codon at a permissive site (e.g., chloramphenicol acetyltransferase, CAT).
-
Grow the cells in the presence of the target D-amino acid and a selective agent (e.g., chloramphenicol).
-
Only cells expressing an active aaRS that can incorporate the D-amino acid will produce the full-length reporter protein and survive. This selects for active synthetases.
-
-
Negative Selection:
-
Take the surviving clones from the positive selection.
-
Grow them in the absence of the D-amino acid.
-
Introduce a counter-selectable gene (e.g., barnase, a toxic protein) that also contains an amber stop codon.
-
If an aaRS mutant charges a natural L-amino acid onto the suppressor tRNA, the toxic barnase protein will be produced, leading to cell death.
-
This step removes mutants that are not specific for the D-amino acid.
-
-
Iteration and Screening:
-
Repeat the cycles of positive and negative selection to enrich for highly active and specific aaRS mutants.
-
Isolate plasmids from surviving clones and sequence the aaRS gene to identify beneficial mutations.
-
Characterize the best mutants by expressing a reporter protein (e.g., GFP with a UAG codon) and quantifying the yield in the presence and absence of the D-amino acid via Western blot or fluorescence.
-
References
Technical Support Center: Enhancing Signal-to-Noise Ratio in Fluorescence Microscopy
Welcome to the technical support center for fluorescence microscopy. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to low signal-to-noise ratio (SNR) in fluorescence imaging of labeled cells. A high SNR is crucial for obtaining clear, high-quality images and reliable quantitative data.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of noise and low signal in my fluorescence microscopy images?
A1: Low signal-to-noise ratio can stem from several factors, broadly categorized as:
-
High Background Fluorescence: This can be due to autofluorescence from cellular components or materials, or non-specific binding of fluorescent labels.[3][4][5]
-
Weak Fluorescence Signal: This may result from issues like low fluorophore concentration, photobleaching, or suboptimal imaging conditions.
-
Detector and System Noise: Electronic noise from the camera and other microscope components can also degrade image quality.
Q2: What is autofluorescence and how can I identify it?
A2: Autofluorescence is the natural fluorescence emitted by biological molecules like NADH, flavins, collagen, and elastin, as well as materials used in sample preparation such as some culture media and mounting solutions. To identify autofluorescence, you should image an unstained control sample using the same imaging parameters as your experiment. Any fluorescence observed in this control is likely due to autofluorescence.
Q3: What is photobleaching and how can I minimize it?
A3: Photobleaching is the irreversible destruction of fluorophores due to prolonged exposure to excitation light, leading to a faded fluorescent signal. To minimize photobleaching, you can reduce the intensity and duration of light exposure, use antifade reagents in your mounting medium, and choose more photostable fluorophores.
Q4: How does the choice of fluorophore impact the signal-to-noise ratio?
A4: The choice of fluorophore is critical. Brighter and more photostable fluorophores will provide a stronger and more durable signal. Additionally, selecting fluorophores that emit in the red or far-red spectrum can help to avoid the spectral regions where autofluorescence is most prominent (blue and green).
Q5: Can my image acquisition settings be optimized to improve SNR?
A5: Yes, optimizing image acquisition settings is crucial. This includes adjusting the exposure time, excitation light intensity, and detector gain. Using a histogram to monitor signal intensity can help you avoid underexposure (weak signal) and oversaturation (loss of quantitative information).
Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving common problems that lead to a low signal-to-noise ratio.
Guide 1: Troubleshooting High Background Fluorescence
High background fluorescence can mask your specific signal. Follow these steps to identify and mitigate the source of the high background.
Step 1: Identify the Source of Background
-
Autofluorescence Check: Image an unstained sample. If you see significant fluorescence, autofluorescence is a likely contributor.
-
Secondary Antibody Control: Prepare a sample incubated only with the secondary antibody. Staining in this sample indicates non-specific binding of the secondary antibody.
-
Reagent and Consumable Check: Image a blank slide with a drop of your mounting medium or immersion oil to check for inherent fluorescence. Also, consider that plastic-bottom dishes can be a source of autofluorescence.
Step 2: Implement Solutions
The following diagram illustrates a troubleshooting workflow for high background fluorescence.
References
- 1. portlandpress.com [portlandpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. Background in Fluorescence Imaging | Thermo Fisher Scientific - UK [thermofisher.com]
Validation & Comparative
A Comparative Guide to 6-Azido-d-lysine and 6-Azido-l-lysine for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of protein analysis, the precise labeling of proteins is paramount for elucidating their function, interactions, and localization. Bioorthogonal chemistry, utilizing non-native functional groups to tag biomolecules in their native environment, has emerged as a powerful tool. Among the various bioorthogonal handles, the azide group, often introduced via amino acid analogues, has gained significant traction. This guide provides a comprehensive comparison of two azido-lysine isomers, 6-Azido-d-lysine and 6-Azido-l-lysine, for protein labeling applications.
Introduction to Azido-Lysine Analogues in Protein Labeling
6-Azido-lysine is an analogue of the essential amino acid lysine, where the terminal epsilon-amino group is replaced by an azido group. This modification allows for its incorporation into proteins during synthesis. The incorporated azide then serves as a chemical handle for subsequent bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions enable the covalent attachment of various reporter molecules, such as fluorophores or biotin, to the target protein with high specificity and efficiency.
The stereochemistry of the alpha-carbon in 6-azido-lysine dictates its biological incorporation and, consequently, its primary applications. 6-Azido-l-lysine, the L-isomer, is recognized by the cellular translational machinery and is incorporated into newly synthesized proteins in place of natural L-lysine. In contrast, this compound, the D-isomer, is generally not incorporated into proteins in mammalian cells but finds a niche application in labeling the peptidoglycan of bacterial cell walls.
Performance Comparison: this compound vs. 6-Azido-l-lysine
The choice between this compound and 6-Azido-l-lysine is fundamentally dependent on the biological system and the intended application.
| Feature | 6-Azido-l-lysine | This compound |
| Primary Application | Metabolic labeling of newly synthesized proteins in mammalian, yeast, and E. coli cells.[1] | Labeling of peptidoglycan in bacterial cell walls.[2][3][4] |
| Incorporation Mechanism | Incorporated into the polypeptide chain by the ribosome during protein translation. | Incorporated into the peptidoglycan stem peptide by penicillin-binding proteins (PBPs) in bacteria.[3] |
| Labeling Efficiency in Mammalian Cells | High, as it competes with natural L-lysine for incorporation. | Generally not incorporated into mammalian proteins. |
| Labeling Efficiency in Bacteria | Can be incorporated into bacterial proteins. | Efficiently incorporated into the cell wall of various bacterial species. |
| Specificity | Labels newly synthesized proteins globally. | Specifically labels the bacterial cell wall. |
| Potential Cytotoxicity | High concentrations may be cytotoxic due to competition with L-lysine and potential metabolic stress. The copper catalyst used in CuAAC can also be toxic. | Generally exhibits lower toxicity to eukaryotic cells. D-amino acid substitutions in peptides have been shown to reduce hemolysis and macrophage cytotoxicity. |
| Impact on Protein Function | The small size of the azide group is considered minimally perturbing to protein structure and function. | Not applicable for labeling mammalian proteins. In bacteria, it modifies the cell wall structure. |
Experimental Workflows and Signaling Pathways
The distinct incorporation mechanisms of 6-Azido-l-lysine and this compound are central to their specific applications.
Caption: Metabolic incorporation and labeling workflows for 6-Azido-l-lysine and this compound.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with 6-Azido-l-lysine
Objective: To label newly synthesized proteins in mammalian cells for subsequent fluorescence imaging.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Lysine-free cell culture medium
-
6-Azido-l-lysine hydrochloride (sterile, cell culture grade)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Click chemistry reaction buffer (e.g., PBS with 1 mM CuSO₄, 100 µM TBTA or THPTA ligand, and 1 mM sodium ascorbate)
-
Alkyne-fluorophore (e.g., Alexa Fluor 488 Alkyne)
-
DAPI (for nuclear counterstain)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate cells on coverslips in a 24-well plate and grow to 70-80% confluency in complete medium.
-
Starvation (Optional but Recommended): Gently wash the cells twice with warm PBS. Replace the complete medium with pre-warmed lysine-free medium and incubate for 30-60 minutes to deplete intracellular lysine pools.
-
Metabolic Labeling: Replace the starvation medium with lysine-free medium supplemented with 50-200 µM 6-Azido-l-lysine. The optimal concentration and labeling time (typically 4-24 hours) should be determined empirically for each cell line and experimental goal.
-
Fixation: After labeling, wash the cells three times with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Click Reaction: Wash the cells three times with PBS. Prepare the click reaction cocktail immediately before use. Add the cocktail containing the alkyne-fluorophore (typically 1-10 µM) to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing and Staining: Wash the cells three times with PBS. Counterstain the nuclei with DAPI for 5 minutes.
-
Imaging: Wash the cells three times with PBS and mount the coverslips on microscope slides. Image the cells using a fluorescence microscope with appropriate filter sets.
Protocol 2: Labeling of Bacterial Peptidoglycan with this compound
Objective: To label the cell wall of bacteria for fluorescence imaging.
Materials:
-
Bacterial strain of interest (e.g., E. coli, B. subtilis)
-
Bacterial growth medium (e.g., LB broth)
-
This compound hydrochloride
-
Phosphate-buffered saline (PBS)
-
Strain-promoted alkyne-azide cycloaddition (SPAAC) reagent (e.g., DBCO-fluorophore)
-
Fluorescence microscope
Procedure:
-
Bacterial Culture: Grow an overnight culture of the bacterial strain in the appropriate medium.
-
Metabolic Labeling: Dilute the overnight culture into fresh medium containing 1 mM this compound. Incubate for 1-4 hours with shaking at the optimal growth temperature for the bacterial strain.
-
Harvesting and Washing: Collect the labeled bacteria by centrifugation (e.g., 3000 x g for 2 minutes) and wash the pellet three times with PBS to remove unincorporated this compound.
-
SPAAC Reaction: Resuspend the bacterial pellet in PBS containing the DBCO-fluorophore (typically 5-20 µM). Incubate for 1 hour at room temperature with gentle shaking, protected from light.
-
Washing: Harvest the labeled bacteria by centrifugation and wash three times with PBS to remove excess fluorophore.
-
Imaging: Resuspend the final bacterial pellet in a small volume of PBS. Mount a small aliquot on a microscope slide with a coverslip and image using a fluorescence microscope.
Conclusion
6-Azido-l-lysine and this compound are valuable tools for protein labeling, each with a distinct and important application. 6-Azido-l-lysine is the reagent of choice for metabolic labeling of newly synthesized proteins in a wide range of organisms, including mammalian cells, enabling the study of protein dynamics and function. Conversely, this compound offers a specific method for labeling the peptidoglycan cell wall of bacteria, providing a powerful tool for studying bacterial cell biology and for the development of new antibacterial strategies. The selection between these two isomers should be guided by the specific research question and the biological system under investigation. By understanding their unique properties and applying the appropriate experimental protocols, researchers can effectively harness the power of these azido-lysine analogues to advance their scientific discoveries.
References
A Head-to-Head Comparison of CuAAC and SPAAC for In Vivo Bioconjugation
For researchers, scientists, and drug development professionals, the ability to precisely modify and track biomolecules within a living organism is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions standing out as two of the most prominent methods for in vivo bioconjugation. This guide offers an objective comparison of their performance, supported by experimental data, to aid in selecting the most appropriate technique for your research needs.
At their core, both CuAAC and SPAAC achieve the same outcome: the formation of a stable triazole linkage between an azide and an alkyne. However, their fundamental mechanisms diverge significantly, leading to distinct advantages and disadvantages in a biological context. CuAAC, often referred to as "click chemistry," utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide.[1][2][3] In contrast, SPAAC is a catalyst-free reaction that employs a strained cyclooctyne, which readily reacts with an azide to release ring strain.[1][4]
Performance Comparison: A Quantitative Look
The choice between CuAAC and SPAAC for in vivo labeling often hinges on a trade-off between reaction kinetics and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison.
Table 1: General Comparison of CuAAC and SPAAC for In Vivo Labeling
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Limited due to copper cytotoxicity. | High, suitable for in vivo applications. |
| Reaction Rate | Generally faster (1-100 M⁻¹s⁻¹). | Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on the cyclooctyne. |
| Alkyne Reactant | Terminal or internal alkynes (slower with internal). | Strained cyclooctynes (e.g., DBCO, BCN). |
| Reagent Accessibility | Simple alkynes are readily available. | Strained cyclooctynes can be complex and expensive to synthesize. |
| Side Reactions | Potential for oxidative homocoupling of alkynes. | Cyclooctynes can be prone to side reactions if highly unstable. |
Table 2: Comparative Reaction Kinetics
| Reaction | Reagents | Second-Order Rate Constant (k) | References |
| CuAAC | Terminal alkyne + Azide with Cu(I) catalyst and ligands (e.g., THPTA, BTTAA) | 10 - 100 M⁻¹s⁻¹ | |
| SPAAC | DIBO (Dibenzocyclooctyne) + Azide | ~0.1 M⁻¹s⁻¹ | |
| SPAAC | BCN (Bicyclononyne) + Azide | 0.07 - 0.63 M⁻¹s⁻¹ | |
| SPAAC | DIBAC (Dibenzocyclooctyne) + Azide | ~1 M⁻¹s⁻¹ | |
| SPAAC | DIFO (Difluorinated cyclooctyne) + Azide | ~1 M⁻¹s⁻¹ | |
| SPAAC | DIBAC-650 for long-term tracking | 1.2 x 10⁻³ M⁻¹s⁻¹ |
Table 3: Comparative Cytotoxicity
| Method | Conditions | Cell Viability | References |
| CuAAC | 50 µM CuSO₄ without ligand | Appreciable toxicity (~75% cell viability) | |
| CuAAC | 50 µM CuSO₄ with THPTA ligand (5:1 ligand:Cu ratio) | Cell viability preserved | |
| CuAAC | CuTBTA and CuBPS complexes | More toxic than other copper complexes | |
| CuAAC | 10 minutes reaction with CPP-tethered CuI ligand | 75% of cells remained viable | |
| SPAAC | Various cyclooctynes (e.g., DBCO, BCN) | Generally high cell viability due to the absence of copper. |
Reaction Mechanisms and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the reaction mechanisms and a general experimental workflow for in vivo bioconjugation.
Caption: The CuAAC reaction mechanism.
Caption: The SPAAC reaction mechanism.
Caption: General experimental workflow for in vivo bioconjugation.
Experimental Protocols
Detailed methodologies are crucial for reproducible in vivo experiments. Below are representative protocols for metabolic glycan labeling followed by either CuAAC or SPAAC ligation in a mouse model.
Protocol 1: In Vivo Metabolic Glycan Labeling and CuAAC Ligation
This protocol is adapted from studies demonstrating in vivo labeling of sialoglycans.
Materials:
-
Azide-modified sugar: Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz).
-
Alkyne probe: A fluorescently tagged or biotinylated alkyne (e.g., alkyne-Alexa Fluor 488).
-
Copper(II) sulfate (CuSO₄) .
-
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-4-triazolyl)methyl)amine (TBTA).
-
Reducing agent: Sodium ascorbate.
-
Solvent: DMSO for stock solutions, PBS for injections.
-
Animal model: Mouse.
Procedure:
-
Metabolic Labeling:
-
Dissolve Ac₄ManNAz in a suitable vehicle (e.g., 70% DMSO in PBS).
-
Administer Ac₄ManNAz to mice via intraperitoneal (i.p.) injection daily for 7 days. This allows for metabolic incorporation of azide groups into cell surface sialoglycans.
-
-
Preparation of Labeling Reagents:
-
Alkyne Probe: Prepare a stock solution of the alkyne-functionalized probe (e.g., alkyne-biotin or a fluorescent alkyne) in a biocompatible solvent such as DMSO.
-
Copper Catalyst Solution: Prepare a fresh solution of copper(II) sulfate (CuSO₄).
-
Ligand Solution: Prepare a stock solution of the chosen copper-chelating ligand (e.g., THPTA) in water or DMSO.
-
Reducing Agent: Prepare a fresh solution of sodium ascorbate in water.
-
-
In Vivo Ligation:
-
On day 8, prepare the CuAAC reaction mixture immediately before injection.
-
In a typical preparation, mix the alkyne probe, CuSO₄, and ligand in PBS. Add the sodium ascorbate solution last to initiate the reduction of Cu(II) to the active Cu(I) state.
-
Administer the reaction mixture to the mice via i.p. or intravenous (i.v.) injection. The optimal concentration of reactants should be determined empirically, but concentrations are typically kept low (e.g., 10-50 µM) to minimize toxicity.
-
Allow the reaction to proceed in vivo for a designated period (e.g., 1-2 hours).
-
-
Analysis:
-
After the desired reaction time, euthanize the mice and harvest tissues of interest.
-
Prepare tissues for analysis (e.g., homogenization for western blot, sectioning for fluorescence microscopy).
-
Detect the labeled biomolecules using the appropriate method (e.g., streptavidin blot for biotinylated probes, fluorescence imaging for fluorescent probes).
-
Protocol 2: In Vivo Metabolic Glycan Labeling and SPAAC Ligation
This protocol provides a copper-free alternative for in vivo labeling.
Materials:
-
Azide-modified sugar: Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz).
-
Cyclooctyne probe: A fluorescently tagged or biotinylated cyclooctyne (e.g., DBCO-Alexa Fluor 488).
-
Solvent: DMSO for stock solutions, PBS for injections.
-
Animal model: Mouse.
Procedure:
-
Metabolic Labeling:
-
Follow the same procedure as in Protocol 1 for metabolic labeling with Ac₄ManNAz.
-
-
Preparation of Labeling Reagent:
-
Prepare a stock solution of the cyclooctyne probe in DMSO.
-
-
In Vivo Ligation:
-
On day 8, dilute the cyclooctyne probe stock solution in sterile PBS to the desired final concentration.
-
Administer the cyclooctyne probe solution to the mice via i.p. or i.v. injection.
-
Allow the reaction to proceed in vivo. The reaction time will depend on the kinetics of the chosen cyclooctyne but is typically longer than for CuAAC (e.g., several hours to overnight).
-
-
Analysis:
-
Follow the same analysis procedures as described in Protocol 1.
-
Conclusion: Making the Right Choice
Ultimately, the decision between CuAAC and SPAAC will depend on the specific requirements of the experiment. For applications requiring very fast labeling and where short-term exposure to low concentrations of a well-ligated copper catalyst is acceptable, CuAAC may be a suitable option. However, for most in vivo studies, particularly those involving sensitive cell types or requiring long-term observation, the superior biocompatibility of SPAAC makes it the more prudent choice. Careful consideration of the quantitative data and experimental protocols presented in this guide will enable researchers to make an informed decision and advance their in vivo labeling studies with confidence.
References
A Comparative Guide to the Validation of 6-Azido-d-lysine Incorporation by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of unnatural amino acids (UAAs) into proteins is a powerful tool for understanding and engineering biological systems. 6-Azido-d-lysine, a lysine analog bearing a bioorthogonal azide group, enables the precise introduction of functionalities for downstream applications such as protein labeling, imaging, and drug development.[1] However, the successful incorporation of this UAA must be rigorously validated. Mass spectrometry (MS) has emerged as the gold standard for this purpose, offering unparalleled accuracy and sensitivity in identifying and quantifying UAA incorporation.[2]
This guide provides an objective comparison of mass spectrometry-based validation of this compound incorporation with alternative methods, supported by experimental data and detailed protocols.
Comparison of Validation Methods
The choice of validation method depends on the specific experimental needs, including the level of detail required, throughput, and available instrumentation. While mass spectrometry provides the most definitive evidence of incorporation, other techniques can offer complementary and more accessible means of validation.
| Method | Principle | Advantages | Disadvantages | Quantitative Capability |
| Mass Spectrometry (Bottom-Up Proteomics) | Enzymatic digestion of the protein followed by LC-MS/MS analysis to identify peptides containing this compound. | - Unambiguously confirms incorporation and pinpoints the exact site. - Highly sensitive and specific. - Can be made quantitative using techniques like SILAC.[3][4] | - Requires specialized equipment and expertise. - Can be time-consuming. - May not be suitable for high-throughput screening. | High: Relative and absolute quantification is achievable with isotopic labeling (e.g., SILAC).[3] |
| Western Blotting | Detection of the azide-modified protein using an antibody that recognizes a tag introduced via click chemistry. | - Widely accessible and relatively simple to perform. - Provides information on the apparent molecular weight of the full-length protein. | - Indirect detection method. - Prone to non-specific antibody binding. - Less sensitive than mass spectrometry. | Semi-Quantitative: Can provide an estimation of incorporation efficiency based on band intensity relative to a control. |
| Fluorescence Microscopy | Visualization of the azide-modified protein in cells or tissues after labeling with a fluorescent probe via click chemistry. | - Allows for the spatial localization of the modified protein within a cell. - Can be used for live-cell imaging. | - Indirect detection. - Quantification can be challenging due to variations in fluorescence intensity and background. | Qualitative to Semi-Quantitative: Can indicate the presence and general level of incorporation but precise quantification is difficult. |
| Flow Cytometry (FACS) | Quantification of the percentage of cells expressing the azide-modified protein after fluorescent labeling via click chemistry. | - High-throughput analysis of single cells. - Can quantify the proportion of labeled cells in a population. | - Does not provide information on the subcellular localization of the protein. - Indirect quantification of incorporation level per cell. | Quantitative (Cell Population): Measures the percentage of positive cells, providing a population-level quantification of labeling success. |
Experimental Workflows and Signaling Pathways
The general workflow for incorporating this compound and its subsequent detection involves several key steps, from introducing the UAA into the cellular machinery to the final analysis.
Caption: General workflow for this compound incorporation and validation.
A more detailed workflow for quantitative proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) allows for the direct comparison of protein abundance between different experimental conditions.
Caption: SILAC workflow for quantitative proteomic analysis.
Experimental Protocols
Mass Spectrometry Validation (Bottom-Up Proteomics with SILAC)
This protocol outlines the validation of this compound incorporation using a quantitative proteomics approach.
-
Cell Culture and SILAC Labeling:
-
Culture two populations of cells in parallel. One population is grown in "light" medium containing natural lysine, while the other is grown in "heavy" medium containing a stable isotope-labeled lysine (e.g., 13C6, 15N2-Lysine).
-
Both media should also be supplemented with this compound.
-
Culture the cells for at least five passages to ensure complete incorporation of the heavy amino acid.
-
-
Protein Expression and Lysis:
-
Induce the expression of the target protein containing the amber codon for this compound incorporation.
-
Harvest and lyse the cells from both "light" and "heavy" populations separately using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
-
Click Chemistry:
-
To the mixed lysate, add a reporter tag containing an alkyne group (e.g., biotin-alkyne for enrichment).
-
Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to conjugate the reporter tag to the azide group of the incorporated this compound.
-
-
Enrichment of Azide-Labeled Proteins (Optional but Recommended):
-
If a biotin tag was used, enrich the biotinylated proteins using streptavidin-coated beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Protein Digestion:
-
Reduce and alkylate the cysteine residues of the proteins on the beads.
-
Digest the proteins into peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the "light" and "heavy" lysine isotopes.
-
-
Data Analysis:
-
Search the MS/MS data against a protein database to identify the peptides.
-
The presence of a peptide containing the mass shift corresponding to this compound will confirm its incorporation.
-
The ratio of the peak intensities of the "heavy" and "light" peptide pairs will provide a quantitative measure of the protein's abundance in the two conditions.
-
Alternative Validation Protocols
Western Blotting
-
Sample Preparation: Follow steps 1-4 from the Mass Spectrometry protocol, using an alkyne-tagged molecule (e.g., alkyne-biotin or a small alkyne-fluorophore).
-
SDS-PAGE and Transfer: Separate the protein lysate by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: If an alkyne-biotin tag was used, incubate the membrane with a streptavidin-HRP conjugate. If a small hapten-alkyne was used, incubate with a primary antibody against that hapten.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation (if applicable): If a primary antibody was used, incubate with an HRP-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager. The presence of a band at the expected molecular weight of the full-length protein confirms incorporation.
Fluorescence Microscopy
-
Cell Culture and Labeling: Grow cells on glass coverslips and induce protein expression in the presence of this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Click Chemistry: Perform a click reaction by incubating the cells with a solution containing an alkyne-fluorophore, a copper(I) source (e.g., CuSO4), and a reducing agent (e.g., sodium ascorbate).
-
Washing: Wash the cells extensively with PBS.
-
Imaging: Mount the coverslips on microscope slides and visualize the fluorescently labeled cells using a fluorescence microscope. The spatial distribution of the fluorescence signal will indicate the subcellular localization of the protein.
Flow Cytometry (FACS)
-
Cell Preparation: Harvest cells that have been induced to express the protein in the presence of this compound.
-
Fixation and Permeabilization: Fix and permeabilize the cells as described for fluorescence microscopy.
-
Click Chemistry: Label the cells with an alkyne-fluorophore using a click reaction.
-
Washing: Wash the cells with PBS.
-
FACS Analysis: Resuspend the cells in FACS buffer and analyze them on a flow cytometer. The fluorescence intensity of individual cells is measured, allowing for the quantification of the percentage of cells that have successfully incorporated the this compound.
References
- 1. Optimized incorporation of an unnatural fluorescent amino acid affords measurement of conformational dynamics governing high-fidelity DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
The Stereospecificity of D-Amino Acid Incorporation in Bacteria: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the stereospecificity of D-amino acid incorporation into the bacterial cell wall. It summarizes key experimental data, details relevant methodologies, and visualizes the underlying pathways to support further research and the development of novel antimicrobial strategies.
The bacterial cell wall, a critical structure for survival, is primarily composed of peptidoglycan (PG), a polymer of glycan strands cross-linked by short peptides. A unique feature of these peptides is the presence of D-amino acids, which are largely absent in eukaryotes. While D-alanine and D-glutamate are canonical components, bacteria can also incorporate a variety of non-canonical D-amino acids (NCDAAs) into their PG. This process, governed by specific enzymes, displays remarkable stereospecificity and varies across different bacterial species. Understanding these variations is crucial for exploiting D-amino acid metabolism as a target for novel antibiotics.
Pathways of D-Amino Acid Incorporation: A Comparative Overview
Bacteria employ two primary pathways for the incorporation of D-amino acids into their peptidoglycan:
-
Cytoplasmic Incorporation: This pathway involves the synthesis of PG precursors (Lipid II) in the cytoplasm. The process is initiated by the formation of a D-alanyl-D-alanine dipeptide by D-Ala-D-Ala ligase (Ddl). This dipeptide is then added to the UDP-MurNAc-tripeptide by MurF ligase. While this pathway is highly specific for D-alanine, some non-canonical D-amino acids can be incorporated, albeit with lower efficiency.[1][2]
-
Periplasmic/Extracytoplasmic Incorporation: This pathway involves the modification of the mature PG in the periplasm (in Gram-negative bacteria) or extracellular space (in Gram-positive bacteria). This process is primarily mediated by two classes of enzymes:
-
D,D-transpeptidases (PBPs): These penicillin-binding proteins catalyze the formation of 4-3 cross-links in PG. They can also act as carboxypeptidases, removing the terminal D-alanine. Importantly, they can utilize NCDAAs as alternative substrates, incorporating them at the terminal position of the peptide stem.[3][4]
-
L,D-transpeptidases (Ldts): These enzymes catalyze the formation of 3-3 cross-links and are generally insensitive to most β-lactam antibiotics. Ldts are key enzymes in the incorporation of NCDAAs, replacing the D-alanine at the fourth position of the peptide stem.[5]
-
The relative contribution of these pathways and the substrate specificity of the involved enzymes differ significantly among bacterial species, leading to variations in the composition of their cell walls.
Comparative Analysis of D-Amino Acid Incorporation
The ability to incorporate various D-amino acids is not uniform across the bacterial kingdom. The following tables summarize quantitative data on the incorporation of non-canonical D-amino acids in different bacterial species and the substrate specificity of the key enzymes involved.
Table 1: In Vivo Incorporation of Non-Canonical D-Amino Acids in Bacterial Peptidoglycan
| Bacterial Species | D-Amino Acid | Percentage of Total Muropeptides | Incorporation Pathway(s) | Reference |
| Vibrio cholerae | D-Methionine | ~10% (in stationary phase) | L,D-transpeptidase (LdtA) | |
| Vibrio cholerae | D-Methionine | ~3-4% (replacing D-Ala at position 4) | L,D-transpeptidase | |
| Escherichia coli | D-Methionine | Incorporation observed | L,D-transpeptidase independent pathways also contribute | |
| Bacillus subtilis | D-Methionine | Incorporation observed | L,D-transpeptidase independent pathways also contribute | |
| Caulobacter crescentus | D-Methionine | Incorporation observed | L,D-transpeptidase independent pathways also contribute |
Table 2: Substrate Specificity of L,D-Transpeptidases from Gram-Positive Bacteria
| Enzyme | Bacterial Source | Cognate Acyl Donor Substrate | Activity with Non-Cognate Donors | Cognate Acyl Acceptor Substrate | Activity with Non-Cognate Acceptors | Reference |
| Ldtfm | Enterococcus faecium | L-Lys³-D-iAsn | Tolerates L-Lys³-L-Ala-L-Ala | Specific for cognate acceptor | Low | |
| LdtBs | Bacillus subtilis | mesoDAP³ | Tolerates L-Lys³-D-iAsn and L-Lys³-L-Ala-L-Ala | Specific for cognate acceptor | Low | |
| Ldtfs | Enterococcus faecalis | L-Lys³-L-Ala-L-Ala | Specific for cognate donor | Specific for cognate acceptor | Low |
Table 3: Kinetic Parameters of DD-Peptidases with Peptidoglycan-Mimetic Substrates
| Enzyme | Bacterial Source | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹M⁻¹) | Reference |
| R39 DD-peptidase | Actinomadura R39 | Peptidoglycan-mimetic peptide | 7.4 | 1.3 | 5.7 x 10⁶ | |
| R61 DD-peptidase | Streptomyces R61 | Peptidoglycan-mimetic peptide | 69 | 7.9 | 8.7 x 10⁶ | |
| E. coli PBP5 | Escherichia coli | Peptidoglycan-mimetic peptide | - | - | < 50 | |
| S. pneumoniae PBP3 | Streptococcus pneumoniae | N,N'-diacetyl-L-lysyl-D-alanyl-D-alanine | - | 19,000 | 5,700 |
Experimental Protocols
Detailed methodologies are essential for the reproducible study of D-amino acid incorporation. Below are protocols for key experiments in this field.
Protocol 1: Metabolic Labeling of Bacteria with Fluorescent D-Amino Acids (FDAAs)
This protocol describes the labeling of bacterial peptidoglycan using fluorescent D-amino acids for visualization by fluorescence microscopy.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Fluorescent D-amino acid (FDAA) stock solution (e.g., HADA, NADA)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 70% ethanol or 4% paraformaldehyde in PBS)
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Grow the bacterial culture to the desired optical density (e.g., OD600 of 0.2-0.5).
-
Add the FDAA to the culture at a final concentration of 0.5-2 mM.
-
Incubate the culture for a desired period (from 30 seconds to several generations, depending on the experimental goal).
-
To stop the labeling, pellet the cells by centrifugation (e.g., 5000 x g for 5 minutes).
-
Wash the cells twice with PBS to remove unincorporated FDAA.
-
Resuspend the cells in a fixative solution and incubate for 15-30 minutes at room temperature.
-
Wash the fixed cells twice with PBS.
-
Resuspend the cells in a small volume of PBS.
-
Mount a small volume of the cell suspension on a microscope slide with a coverslip.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Protocol 2: HPLC Analysis of Muropeptides
This protocol outlines the analysis of peptidoglycan composition to quantify the incorporation of non-canonical D-amino acids.
Materials:
-
Bacterial cell pellet
-
SDS solution (4%)
-
Pronase E solution
-
Muramidase (e.g., mutanolysin or cellosyl)
-
Sodium phosphate buffer (pH 4.9)
-
Sodium borate buffer (pH 9.0)
-
Sodium borohydride solution
-
Phosphoric acid
-
HPLC system with a C18 reverse-phase column
-
HPLC buffers (e.g., Buffer A: 50 mM sodium phosphate, pH 4.35; Buffer B: 75 mM sodium phosphate, pH 4.95, 15% methanol)
Procedure:
-
Sacculi Isolation:
-
Resuspend the bacterial cell pellet in boiling 4% SDS and incubate for 30 minutes.
-
Pellet the sacculi by ultracentrifugation and wash extensively with water to remove SDS.
-
Treat the sacculi with Pronase E to digest proteins, followed by inactivation of the enzyme.
-
Wash the sacculi repeatedly with water.
-
-
Muropeptide Digestion:
-
Resuspend the purified sacculi in sodium phosphate buffer (pH 4.9).
-
Add muramidase and incubate overnight at 37°C to digest the glycan backbone.
-
Inactivate the muramidase by boiling.
-
-
Muropeptide Reduction and Separation:
-
Adjust the pH of the muropeptide solution to 9.0 with sodium borate buffer.
-
Reduce the muropeptides by adding sodium borohydride.
-
Stop the reaction by adjusting the pH to 2.0 with phosphoric acid.
-
Inject the sample into the HPLC system.
-
Separate the muropeptides using a gradient of Buffer B into Buffer A.
-
Detect the muropeptides by their absorbance at 204 nm.
-
-
Quantification:
-
Integrate the peak areas of the chromatogram to determine the relative abundance of each muropeptide.
-
Protocol 3: In Vitro L,D-Transpeptidation Assay
This protocol allows for the in vitro characterization of L,D-transpeptidase activity and substrate specificity.
Materials:
-
Purified L,D-transpeptidase enzyme
-
Purified muropeptide substrates (acyl donor and acceptor)
-
D-amino acid solution
-
Reaction buffer (e.g., 50 mM Phosphate buffer pH 7.5, 150 mM NaCl, 1% Triton X-100)
-
HPLC system for product analysis
Procedure:
-
Set up the reaction mixture containing the purified muropeptide substrates, the purified L,D-transpeptidase, and the D-amino acid of interest in the reaction buffer.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes to 2 hours).
-
Stop the reaction by heat inactivation (e.g., boiling for 10 minutes).
-
Analyze the reaction products by HPLC to quantify the formation of the cross-linked product.
Visualizing the Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in D-amino acid incorporation.
Caption: Overview of cytoplasmic and periplasmic pathways for D-amino acid incorporation into peptidoglycan.
Caption: Experimental workflow for the analysis of muropeptide composition by HPLC.
Conclusion
The stereospecific incorporation of D-amino acids into bacterial peptidoglycan is a complex and highly regulated process that varies significantly across different species. The substrate promiscuity of D,D- and L,D-transpeptidases allows for the incorporation of a diverse range of non-canonical D-amino acids, offering a unique avenue for the development of novel antibacterial agents and research tools. By understanding the comparative enzymology and developing robust experimental protocols, the scientific community can further exploit these pathways for therapeutic and diagnostic purposes. This guide provides a foundational comparison to aid in these endeavors.
References
- 1. Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nyuscholars.nyu.edu [nyuscholars.nyu.edu]
- 4. Transpeptidase-mediated incorporation of D-Amino Acids into bacterial peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Quantifying Metabolic Labeling Efficiency with Azido-Sugars: A Comparative Guide
For researchers, scientists, and drug development professionals, metabolic labeling with azido-sugars has become an indispensable tool for studying glycosylation, a fundamental biological process. This guide provides an objective comparison of methods to quantify the efficiency of this labeling, supported by experimental data, to aid in experimental design and interpretation.
The core principle of this technique involves introducing a sugar analog containing an azide group into cellular metabolic pathways.[1] The cell's enzymatic machinery incorporates these azido-sugars into various glycoconjugates.[1] This chemical handle, the azide, can then be selectively tagged with probes for visualization and quantification through bioorthogonal reactions, most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Staudinger Ligation.[1]
Comparing the Alternatives: Azido-Sugar Labeling Efficiency
The choice of azido-sugar and the method for quantifying its incorporation are critical for successful experiments. Several peracetylated azido-sugars are commonly used due to their cell permeability, including tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz), tetraacetylated N-azidoacetylgalactosamine (Ac4GalNAz), and tetraacetylated N-azidoacetylglucosamine (Ac4GlcNAz).[1][2] Their labeling efficiencies can vary significantly depending on the cell type and the specific metabolic pathway being investigated.
Quantitative Data Summary
The following tables summarize quantitative data from various studies to facilitate comparison of labeling efficiencies.
Table 1: Comparison of Labeling Efficiency between Different Azido-Sugars by Flow Cytometry
| Azido-Sugar 1 | Azido-Sugar 2 | Cell Line | Key Finding | Reference |
| Ac4GalNAz | Ac4GlcNAz | CHO | 30-fold higher cell surface fluorescence with Ac4GalNAz. | |
| GalAz (GalNAz) | ManAz (ManNAz) | HepG2 | GalAz showed higher labeling efficiency at lower concentrations. | |
| 6-Azido-6-deoxy-D-galactose (6AzGal) | 10 other azido-sugars | Not specified | 6AzGal produced the highest fluorescence intensity. | |
| Ac4GalNAz | Ac4GlcNAz | Multiple | Ac4GalNAz is a more robust labeling agent for O-GlcNAc modifications. |
Table 2: Signal-to-Background Ratios (SBRs) in Dual Labeling Experiments by Flow Cytometry
| Azido-Sugar | Co-labeling Sugar | SBR (Azide Channel) | Cell Line | Reference |
| Ac4GalN-Az | Ac4GlcN-n-Iso | 14.9 ± 1.3 | LL2 | |
| Ac4GalN-Az (single control) | - | 20.4 ± 1.8 | LL2 | |
| Ac4ManN-Az | Ac4ManN-n-Iso | No significant change | LL2 |
Table 3: Optimal Concentrations and Conditions for Azido-Sugar Labeling
| Azido-Sugar | Cell Line | Optimal Concentration | Key Finding | Reference |
| Ac4ManNAz | A549 | 10 µM | Sufficient for labeling with minimal physiological effects. | |
| Ac4ManNAz | CHO | >100 µM | Required to observe terminal SiaNAz on a specific monoclonal antibody by mass spectrometry. |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflow for metabolic labeling and the specific workflows for quantification by flow cytometry and mass spectrometry.
Caption: A generalized workflow for metabolic labeling with azido-sugars.
Caption: Workflow for quantifying labeling efficiency using flow cytometry.
Caption: Workflow for quantifying labeling efficiency using mass spectrometry.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol describes the general procedure for labeling cultured mammalian cells with azide-modified sugars.
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
Peracetylated azido-sugar (e.g., Ac4ManNAz, Ac4GalNAz, Ac4GlcNAz)
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at a density that allows for logarithmic growth throughout the experiment.
-
Azido-Sugar Preparation: Prepare a concentrated stock solution (e.g., 10-50 mM) of the desired peracetylated azido-sugar in sterile DMSO.
-
Metabolic Labeling: Add the azido-sugar stock solution to the cell culture medium to achieve the desired final concentration (typically 10-100 µM). Include a vehicle control (DMSO alone).
-
Incubation: Culture the cells for 24-72 hours to allow for metabolic incorporation of the azido-sugar.
-
Cell Harvesting: Wash the cells with PBS to remove any unincorporated azido-sugar before proceeding to downstream analysis.
Protocol 2: Quantification of Labeling Efficiency by Flow Cytometry
This protocol outlines the steps for quantifying the efficiency of metabolic labeling using flow cytometry.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
Fluorescent alkyne probe (e.g., DBCO-fluorophore for copper-free click chemistry)
-
Click chemistry reagents (if using CuAAC)
-
FACS buffer (e.g., PBS with 1% BSA)
Procedure:
-
Cell Harvesting: Harvest the metabolically labeled cells and wash them with cold PBS.
-
Click Reaction: Resuspend the cells in a buffer compatible with live-cell click chemistry. Add the fluorescent alkyne probe and incubate under conditions that maintain cell viability. For copper-free click chemistry, a DBCO-fluorophore is sufficient.
-
Washing: Wash the cells multiple times with cold PBS or FACS buffer to remove excess unbound probe.
-
Resuspension: Resuspend the cells in FACS buffer.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the level of azido-sugar incorporation.
Protocol 3: Quantification of Labeling Efficiency by Mass Spectrometry (Proteomics)
This protocol describes a typical workflow for identifying and quantifying azido-sugar labeled glycoproteins using mass spectrometry.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Alkyne-biotin probe
-
Click chemistry reagents (CuSO4, reducing agent, ligand)
-
Streptavidin-agarose beads
-
Digestion buffer (e.g., ammonium bicarbonate)
-
Trypsin
-
Mass spectrometer
Procedure:
-
Cell Lysis: Lyse the metabolically labeled cells and quantify the protein concentration.
-
Click Reaction: Perform a click reaction on the cell lysate using an alkyne-biotin probe to tag the azido-labeled glycoproteins.
-
Enrichment: Incubate the biotinylated lysate with streptavidin-agarose beads to capture the labeled glycoproteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in digestion buffer and add trypsin. Incubate overnight at 37°C to digest the captured glycoproteins into peptides.
-
Mass Spectrometry: Collect the supernatant containing the peptides and analyze them by LC-MS/MS to identify and quantify the labeled glycoproteins.
References
Comparative analysis of lysine-reactive chemical probes
A Comparative Analysis of Lysine-Reactive Chemical Probes for Researchers and Drug Development Professionals
In the landscape of chemical biology and drug discovery, the covalent modification of proteins offers a powerful approach to probe protein function, identify new drug targets, and develop novel therapeutics. Lysine, an abundant and often functionally important amino acid, presents a key target for such strategies. This guide provides a comparative analysis of common lysine-reactive chemical probes, offering a resource for researchers to select the optimal tool for their experimental needs. We present a detailed comparison of their reactivity, selectivity, and applications, supported by quantitative data and experimental protocols.
General Mechanism of Lysine Labeling
The primary mechanism for labeling lysine residues involves the reaction of an electrophilic probe with the nucleophilic ε-amino group of the lysine side chain. This reaction forms a stable covalent bond, allowing for the attachment of reporter tags such as fluorophores, biotin, or bio-orthogonal handles for downstream analysis. The reactivity of the lysine ε-amino group is dependent on its pKa and accessibility, with residues in specific protein microenvironments often exhibiting enhanced reactivity.
Caption: General mechanism of lysine labeling with an electrophilic probe.
Key Classes of Lysine-Reactive Chemical Probes
Several classes of chemical probes have been developed to target lysine residues, each with distinct characteristics. The choice of probe depends on the specific application, including factors like desired reactivity, selectivity, and stability in biological systems.
N-Hydroxysuccinimide (NHS) Esters
NHS esters are among the most widely used reagents for labeling primary amines on proteins.[1][2] They react with the ε-amino group of lysine and the N-terminal α-amino group to form stable amide bonds.[2]
Advantages:
-
Commercially available in a wide variety of forms (e.g., with fluorescent tags, biotin).[1]
-
Well-established and straightforward labeling protocols.[3]
Disadvantages:
-
Prone to hydrolysis in aqueous solutions, which can reduce labeling efficiency.
-
Can exhibit limited selectivity, modifying multiple lysine residues on a protein surface, which may lead to heterogeneous products and potential loss of protein function.
Sulfotetrafluorophenyl (STP) Esters
STP esters are another class of activated esters that have gained prominence for their improved stability in aqueous solutions compared to NHS esters. This property makes them particularly suitable for quantitative proteomics applications.
Advantages:
-
Greater hydrolytic stability than NHS esters.
-
Have been successfully used for global profiling of lysine reactivity in complex proteomes.
Disadvantages:
-
May still exhibit off-target reactivity with other nucleophilic residues like cysteine.
Aryl Fluorosulfates and SuFEx Chemistry
Aryl fluorosulfates have emerged as a versatile class of electrophiles for targeting lysine, as well as other nucleophilic residues like tyrosine and histidine, through Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This reaction is often proximity-driven, offering the potential for high selectivity.
Advantages:
-
High stability in biological systems and low intrinsic reactivity, minimizing off-target labeling.
-
Can be genetically encoded into proteins to create site-specific covalent crosslinkers.
-
Enables the capture of transient protein-protein interactions.
Disadvantages:
-
Reactivity is highly context-dependent, relying on the protein's local microenvironment to activate the probe.
Pyridinium-Based Activated Esters
Recently developed pyridinium-based activated esters offer a promising alternative for lysine-selective labeling, particularly in living cells.
Advantages:
-
Exhibit high reactivity and good selectivity for lysine residues.
-
Show good performance in live-cell labeling experiments.
Disadvantages:
-
A relatively new class of probes with fewer commercially available variants compared to NHS esters.
Quantitative Comparison of Lysine-Reactive Probes
The performance of different lysine-reactive probes can be quantitatively compared based on several parameters. The following table summarizes key data from the literature.
| Probe Class | Typical Reactivity | Hydrolytic Stability | Selectivity | No. of Lysines Profiled (Human Proteome) | Reference |
| NHS Esters | High | Low | Moderate (reacts with primary amines) | >9000 | |
| STP Esters | High | Moderate | Moderate to High (preferentially labels reactive lysines) | >9000 | |
| Aryl Fluorosulfates (SuFEx) | Context-dependent (low intrinsic reactivity) | High | High (proximity-driven) | Not broadly quantified in the same manner | |
| Pyridinium Esters | High | Moderate | High | 386 sites in live cells | |
| Tunable Amine-Reactive Electrophiles (TAREs) | Tunable | High | High (designed to be lysine-selective) | Global identification demonstrated |
Experimental Protocols
General Protocol for Protein Labeling with NHS Esters
This protocol is a general guideline for labeling a purified protein with an NHS ester-functionalized probe.
-
Buffer Preparation: Prepare a labeling buffer, typically 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), with a pH of 8.0-9.0. Avoid buffers containing primary amines, such as Tris.
-
Protein Solution: Dissolve the protein to be labeled in the labeling buffer at a concentration of 1-10 mg/mL.
-
Probe Preparation: Dissolve the NHS ester probe in a small amount of an organic solvent like DMSO or DMF immediately before use.
-
Labeling Reaction: Add the dissolved probe to the protein solution. The molar ratio of probe to protein will need to be optimized for the specific protein and desired degree of labeling. A common starting point is a 5- to 20-fold molar excess of the probe.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.
-
Quenching and Purification: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine). Separate the labeled protein from the unreacted probe and byproducts using size exclusion chromatography, dialysis, or spin filtration.
isoTOP-ABPP for Quantitative Lysine Reactivity Profiling
Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) is a powerful chemoproteomic method for the global and site-specific quantification of lysine reactivity in native proteomes.
Caption: Experimental workflow for isoTOP-ABPP to quantify lysine reactivity.
Brief Protocol for isoTOP-ABPP:
-
Proteome Preparation: Prepare cell or tissue lysates under native conditions.
-
Probe Labeling: Treat two proteome samples with different concentrations of a lysine-reactive probe containing a bio-orthogonal handle (e.g., an alkyne).
-
Click Chemistry: Conjugate an isotopically light TEV-cleavable biotin-azide tag to one sample and an isotopically heavy tag to the other via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Sample Combination and Enrichment: Combine the two samples and enrich the biotin-tagged proteins using streptavidin beads.
-
Proteolysis: Perform on-bead tryptic digestion of the enriched proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of the light and heavy isotopic peptide pairs to determine the reactivity of individual lysine residues.
Conclusion
The selection of a lysine-reactive chemical probe is a critical decision that influences the outcome and interpretation of experiments in chemical biology and drug discovery. NHS and STP esters are workhorses for general protein labeling and proteomic profiling, respectively, due to their commercial availability and established protocols. For applications requiring high selectivity and stability, particularly for capturing protein interactions in living systems, the context-dependent reactivity of aryl fluorosulfates via SuFEx chemistry offers significant advantages. Newer generations of probes, such as pyridinium esters and TAREs, provide promising avenues for achieving highly selective lysine modification with improved properties. By understanding the comparative strengths and weaknesses of each class of probe, researchers can make informed decisions to advance their research goals.
References
Strengthening Confidence in Research: A Guide to Cross-Validation of Labeling Results with Orthogonal Methods
For researchers, scientists, and drug development professionals, the reliability and accuracy of experimental data are paramount. In the realm of molecular biology and drug discovery, labeling techniques are fundamental for identifying and quantifying specific molecules. However, inherent limitations and potential artifacts in any single method can lead to ambiguous or even misleading results. This guide provides a comprehensive overview of the critical practice of cross-validating labeling results using orthogonal methods, thereby enhancing the robustness and reproducibility of scientific findings.
The principle of orthogonal validation lies in the use of two or more independent methods that rely on different scientific principles to measure the same analyte or biological event.[1][2][3][4] This approach mitigates the risk of method-specific biases and provides a more complete and trustworthy picture of the biological system under investigation. By comparing the data generated from distinct techniques, researchers can confirm initial findings, uncover potential artifacts, and gain deeper insights into the intricacies of cellular processes. This guide will delve into the practical application of orthogonal validation, offering detailed experimental protocols, data comparison tables, and a discussion on the interpretation of results.
The Importance of an Orthogonal Approach
Relying on a single technology for labeling and detection can be fraught with challenges. For instance, the specificity of an antibody in a Western blot might be questionable, or the resolution of size-exclusion chromatography may not be sufficient to distinguish between different aggregated species.[2] Cross-validation with an independent method provides a vital checkpoint. Regulatory bodies increasingly emphasize the importance of such validation to ensure the quality and safety of therapeutic products.
This guide will explore two common scenarios where orthogonal validation is crucial:
-
Antibody-Based Protein Detection: Cross-referencing results from antibody-dependent methods with data from non-antibody-based techniques.
-
Analysis of Protein Aggregation: Comparing data from different biophysical techniques to accurately characterize and quantify protein aggregates.
Conceptual Workflow of Orthogonal Validation
Caption: Conceptual workflow for cross-validation of labeling results using orthogonal methods.
Case Study 1: Validation of Antibody-Based Protein Detection
Antibodies are indispensable tools in research, but their specificity can vary. Orthogonal validation is therefore essential to ensure that an antibody detects its intended target. A common strategy is to compare the protein expression data obtained by Western blot with the corresponding mRNA expression levels determined by RNA sequencing (RNA-Seq).
Experimental Protocols
1. Western Blot Protocol
This protocol outlines the fundamental steps for validating antibody specificity by detecting a target protein in cell lysates.
-
Sample Preparation:
-
Prepare cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Confirm transfer efficiency using Ponceau S staining.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Signal Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities using densitometry software.
-
2. RNA Sequencing (RNA-Seq) Library Preparation Protocol
This protocol provides a general workflow for preparing RNA-seq libraries to quantify gene expression.
-
RNA Isolation and QC:
-
Isolate total RNA from cells or tissues using a column-based kit or TRIzol extraction.
-
Treat with DNase I to remove contaminating genomic DNA.
-
Assess RNA integrity and quantity using a Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of >7 is recommended.
-
-
mRNA Enrichment (for most applications):
-
Enrich for polyadenylated mRNA using oligo(dT) magnetic beads.
-
-
RNA Fragmentation and Priming:
-
Fragment the enriched mRNA into smaller pieces using enzymatic or chemical methods.
-
Prime the fragmented RNA with random hexamers.
-
-
First and Second Strand cDNA Synthesis:
-
Synthesize the first strand of cDNA using reverse transcriptase.
-
Synthesize the second strand of cDNA using DNA Polymerase I and RNase H.
-
-
End Repair, A-tailing, and Adapter Ligation:
-
Repair the ends of the double-stranded cDNA to create blunt ends.
-
Add a single 'A' nucleotide to the 3' ends.
-
Ligate sequencing adapters to the cDNA fragments.
-
-
Library Amplification and QC:
-
Amplify the adapter-ligated library using PCR.
-
Purify the PCR product to remove adapter dimers.
-
Assess the final library quality and concentration using a Bioanalyzer and qPCR.
-
-
Sequencing:
-
Pool libraries and sequence on a high-throughput sequencing platform.
-
Data Presentation: Comparative Analysis of Protein and mRNA Expression
The following table provides a hypothetical comparison of results from a Western blot and RNA-Seq experiment for a target protein in two different cell lines.
| Cell Line | Western Blot (Relative Protein Level) | RNA-Seq (Normalized Transcript Counts) |
| Cell Line A | 1.00 | 1500 |
| Cell Line B | 2.50 | 3800 |
Interpreting Discrepancies Between Western Blot and RNA-Seq
While a positive correlation between mRNA and protein levels is often expected, discrepancies are common and can be biologically informative.
-
High mRNA, Low Protein: This could indicate inefficient translation, rapid protein degradation, or regulation by microRNAs.
-
Low mRNA, High Protein: This may be due to highly efficient translation or a long protein half-life.
-
Post-Translational Modifications: Western blotting can detect specific modifications (e.g., phosphorylation) that are not reflected at the mRNA level.
It is crucial to consider these biological regulatory mechanisms when interpreting data from these two orthogonal methods.
Caption: Experimental workflow for orthogonal validation of antibody specificity.
Case Study 2: Analysis of Protein Aggregation
Protein aggregation is a critical quality attribute for biotherapeutics, as aggregates can impact efficacy and immunogenicity. Size-Exclusion Chromatography (SEC) is a widely used method for quantifying aggregates, but it can be prone to artifacts. Analytical Ultracentrifugation (AUC) provides an orthogonal method to validate SEC results.
Experimental Protocols
1. Size-Exclusion Chromatography (SEC) Protocol
This protocol describes the general procedure for analyzing protein aggregation by SEC.
-
System Preparation:
-
Equilibrate the SEC column with a filtered and degassed mobile phase (e.g., phosphate-buffered saline).
-
Ensure a stable baseline before sample injection.
-
-
Sample Preparation:
-
Prepare the protein sample in the mobile phase.
-
Filter the sample through a 0.22 µm filter to remove particulates.
-
-
Chromatographic Run:
-
Inject a defined amount of the protein sample onto the column.
-
Run the chromatography at a constant flow rate.
-
Monitor the eluate using a UV detector at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the monomer and aggregates.
-
Calculate the percentage of aggregates relative to the total protein.
-
2. Analytical Ultracentrifugation (AUC) - Sedimentation Velocity Protocol
This protocol outlines the steps for analyzing protein aggregation using sedimentation velocity AUC.
-
Sample and Reference Preparation:
-
Prepare the protein sample in the desired buffer.
-
Prepare a reference solution (buffer without protein).
-
-
Cell Assembly:
-
Assemble the AUC cells, loading the sample and reference solutions into their respective sectors.
-
-
Centrifugation:
-
Place the cells in the rotor and equilibrate the system to the desired temperature.
-
Centrifuge the samples at a high speed (e.g., 40,000 rpm).
-
-
Data Acquisition:
-
Acquire data by scanning the cells with the optical detection system (absorbance or interference) at regular time intervals.
-
-
Data Analysis:
-
Analyze the sedimentation boundary movement using software like SEDFIT to obtain the distribution of sedimentation coefficients (c(s)).
-
Integrate the peaks in the c(s) distribution to determine the relative amounts of monomer and different aggregate species.
-
Data Presentation: Comparative Analysis of Protein Aggregation
The following table shows representative data comparing the quantification of protein aggregates by SEC and AUC.
| Sample | SEC (% Aggregate) | AUC (% Aggregate) |
| Unstressed Protein | 0.5 | 0.8 |
| Stressed Protein | 5.2 | 8.1 |
Interpreting Discrepancies Between SEC and AUC
Differences in the percentage of aggregates measured by SEC and AUC are common and can be attributed to the different principles of separation.
-
SEC Artifacts: Protein-column interactions can sometimes lead to an underestimation of aggregates or the appearance of factitious peaks. Sample dilution during the SEC run can also cause the dissociation of reversible aggregates.
-
AUC Advantages: AUC analyzes samples in their native buffer without a stationary phase, minimizing interactions and dilution effects. It also offers higher resolution for different aggregate species.
-
Discrepancies as Insights: Significant discrepancies can indicate that the SEC method may not be suitable for a particular protein and requires further optimization.
Caption: Experimental workflow for orthogonal validation of protein aggregation analysis.
Case Study 3: Validation of Protein Phosphorylation in a Signaling Pathway
Protein phosphorylation is a key post-translational modification that regulates cellular signaling. Phospho-specific antibodies are commonly used in Western blotting to detect phosphorylated proteins. Mass spectrometry provides a powerful orthogonal method to confirm and quantify phosphorylation sites.
The ERK Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Activation of this pathway leads to the dual phosphorylation of ERK on threonine and tyrosine residues in its activation loop.
Caption: Simplified diagram of the ERK signaling pathway leading to ERK phosphorylation.
Experimental Validation of ERK Phosphorylation
A study comparing different methods for quantifying ERK phosphorylation found that while Western blotting is highly sensitive, mass spectrometry provides more accurate quantitative data.
Data Presentation: Comparative Quantification of ERK Phosphorylation
The following table summarizes hypothetical quantitative data for the percentage of doubly phosphorylated ERK (p-ERK) as determined by Western blot and mass spectrometry.
| Condition | Western Blot (% p-ERK) | Mass Spectrometry (% p-ERK) |
| Unstimulated | 5 | 2 |
| Stimulated | 60 | 45 |
Interpreting Discrepancies in Phosphorylation Analysis
-
Antibody Specificity and Affinity: The accuracy of Western blot quantification can be affected by the antibody's specificity for the phosphorylated form and its binding affinity.
-
Mass Spectrometry Accuracy: Mass spectrometry offers high accuracy and can distinguish between different phosphorylated isoforms, providing a more precise quantification of the phospho-form distribution.
Conclusion
References
A Comparative Guide to the Efficacy of 6-Azido-d-lysine and Other Azido Amino Acids
In the realm of bioconjugation and proteomic analysis, azido amino acids have emerged as indispensable tools for researchers, scientists, and drug development professionals. Their bioorthogonal azide moiety allows for precise chemical modifications of proteins and peptides through "click chemistry," enabling a wide array of applications from protein labeling and visualization to the development of novel therapeutics. This guide provides an objective comparison of the efficacy of 6-Azido-d-lysine against other commonly used azido amino acids, supported by available experimental data.
Introduction to Azido Amino Acids and Bioorthogonal Chemistry
Azido amino acids are non-canonical amino acids that contain an azide (-N3) functional group. This group is chemically inert within biological systems but can undergo highly specific and efficient reactions with alkyne-containing molecules. The two most prominent types of "click chemistry" reactions utilized are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
dot
Caption: Overview of bioorthogonal ligation using azido amino acids.
Key Performance Metrics for Efficacy Comparison
The efficacy of an azido amino acid can be evaluated based on several key performance indicators:
-
Reaction Kinetics: The speed of the bioorthogonal reaction, typically measured by the second-order rate constant (k2). Faster kinetics are desirable for rapid labeling, especially in dynamic biological systems.
-
Incorporation Efficiency: The extent to which the azido amino acid is incorporated into newly synthesized proteins during metabolic labeling. Higher incorporation efficiency leads to stronger signals and more sensitive detection.
-
Peptide/Protein Solubility: The impact of the azido amino acid on the solubility of the resulting peptide or protein. Maintaining solubility is crucial for downstream applications and preventing aggregation.
-
Cellular Toxicity: The potential for the azido amino acid to cause adverse effects on cell viability and function.
Comparative Data of Azido Amino Acids
The following tables summarize the available quantitative data for this compound and other relevant azido amino acids. It is important to note that direct comparative studies for this compound are limited, and some data is inferred from studies on similar molecules.
Table 1: SPAAC Reaction Kinetics of Azido Amino Acids
| Azido Amino Acid | Cyclooctyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| This compound | DBCO | Data not available | - |
| This compound | BCN | Data not available | - |
| N-ε-azido-L-lysine (L-Azidolysine) | DBCO | ~0.1 (general approximation for SPAAC) | [1] |
| Novel Positively Charged Azidoamino Acid | DBCO | 0.34 | [2][3][4] |
| Novel Positively Charged Azidoamino Acid | BCN | 0.28 | [2] |
| Azidohomoalanine (AHA) | DBCO | Data not available | - |
Table 2: Metabolic Incorporation and Properties
| Azido Amino Acid | Method of Incorporation | Incorporation Efficiency | Impact on Solubility | Cellular Toxicity |
| This compound | Metabolic Labeling (potential) | Data not available | Expected to be similar to L-lysine | Generally considered low, but specific data is lacking |
| L-Azidohomoalanine (AHA) | Methionine surrogate | Lower than methionine; cell-type dependent | Minimal | Generally low at typical concentrations |
| Azidonorleucine (ANL) | Methionine surrogate | Generally lower than AHA | Minimal | Generally low |
| L-Azidolysine | Lysine surrogate (via genetic code expansion) | High with appropriate synthetase/tRNA pair | Can decrease solubility compared to lysine | Generally low |
| Novel Positively Charged Azidoamino Acid | Lysine surrogate (via SPPS) | N/A (for SPPS) | More hydrophilic than L-azidolysine | Data not available |
Note: The D-configuration of this compound may affect its recognition by cellular machinery for metabolic incorporation. D-amino acids are generally less common in biological systems and may be metabolized differently than their L-counterparts.
Experimental Protocols
Experimental Workflow for SPAAC Reaction Kinetics Determination
dot
Caption: Workflow for determining SPAAC reaction kinetics.
Detailed Methodology:
-
Preparation of Reactants: Prepare stock solutions of the azido amino acid and the cyclooctyne (e.g., DBCO or BCN) in a suitable buffer (e.g., PBS, pH 7.4).
-
Reaction Setup: To determine the pseudo-first-order rate constant (k_obs), mix the reactants with one component in large excess (typically ≥10-fold).
-
Monitoring the Reaction: The progress of the reaction can be monitored by tracking the decrease in absorbance of the cyclooctyne (e.g., DBCO has a characteristic absorbance at ~310 nm) using a UV-Vis spectrophotometer. Alternatively, NMR spectroscopy can be used to monitor the appearance of the triazole product.
-
Data Analysis: Plot the natural logarithm of the cyclooctyne concentration versus time. The negative of the slope of the resulting linear fit gives the observed rate constant (k_obs).
-
Determination of Second-Order Rate Constant (k₂): Repeat the experiment with varying concentrations of the excess reactant. Plot the obtained k_obs values against the concentration of the excess reactant. The slope of this second plot gives the second-order rate constant (k₂).
Experimental Workflow for Quantifying Metabolic Incorporation via Mass Spectrometry
dot
Caption: Workflow for quantifying metabolic incorporation of azido amino acids.
Detailed Methodology:
-
Metabolic Labeling: Culture mammalian cells in a medium supplemented with the azido amino acid of interest. For amino acid analogs like AHA, depletion of the corresponding natural amino acid (methionine) from the medium is often required to enhance incorporation.
-
Cell Lysis and Protein Extraction: Harvest the cells and lyse them using a suitable lysis buffer to extract the total proteome.
-
Click Chemistry: The azide-labeled proteins in the cell lysate are reacted with an alkyne-functionalized biotin probe via CuAAC or SPAAC.
-
Protein Digestion: The biotinylated proteome is then digested into peptides using a protease such as trypsin.
-
Enrichment of Labeled Peptides: The biotin-tagged peptides are enriched from the complex mixture using streptavidin-coated affinity beads.
-
LC-MS/MS Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The MS/MS spectra are searched against a protein database to identify the peptides. The number of identified spectra corresponding to the azido amino acid-containing peptides can be used as a semi-quantitative measure of incorporation efficiency. For more precise quantification, stable isotope labeling by amino acids in cell culture (SILAC) can be combined with this workflow.
Discussion and Conclusion
The selection of an appropriate azido amino acid is critical for the success of bioconjugation and proteomic experiments. While this compound is a commercially available option, a comprehensive evaluation of its efficacy is hampered by the lack of direct comparative data in the scientific literature.
-
Reactivity: Based on general principles, the reactivity of the primary azide in this compound in SPAAC reactions is expected to be comparable to that of L-azidolysine. However, experimental determination of its second-order rate constants with common cyclooctynes is necessary for a definitive comparison.
-
Metabolic Incorporation: The D-configuration of this compound raises questions about its efficiency of incorporation into proteins by the cellular translational machinery, which is stereoselective for L-amino acids. Further studies are required to determine if and to what extent it can be utilized by cells for protein synthesis.
-
Solubility: The impact of this compound on peptide solubility is likely to be similar to that of L-azidolysine, which has been shown to be more hydrophobic than the natural lysine. For applications where solubility is a major concern, the newly developed positively charged azidoamino acid presents a promising alternative.
References
- 1. Quantitative analysis of global protein lysine methylation by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 6-Azido-D-lysine: A Comprehensive Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handle a diverse array of chemical compounds, among which 6-Azido-D-lysine, a valuable tool in bioconjugation and chemical biology, requires meticulous disposal procedures due to its azide functional group. Azido compounds are known for their potential reactivity and toxicity. Adherence to established safety protocols for the disposal of this compound is paramount to ensure a safe laboratory environment and prevent chemical hazards.
This guide provides essential, step-by-step instructions for the proper disposal of this compound, covering both direct disposal as hazardous waste and procedures for chemical deactivation of dilute solutions.
Key Safety and Disposal Information
Proper handling and disposal of this compound are dictated by its chemical properties. The following table summarizes critical data for safe management.
| Parameter | Information | Source |
| Chemical Name | This compound hydrochloride | [1][2] |
| Synonyms | (R)-2-Amino-6-azidohexanoic acid hydrochloride, H-D-Lys(N3)-OH*HCl | [1] |
| Hazard Classifications | Self-reacting substance, Type C | |
| Storage Conditions | 2-8 °C, dry, away from light | |
| Primary Hazards | Potential for violent decomposition with heat, light, friction, or pressure. Reacts with acids to form highly toxic and explosive hydrazoic acid. Forms shock-sensitive metal azides with heavy metals (e.g., copper, lead). | |
| Incompatible Materials | Strong oxidizing agents, acids, heavy metals and their salts, halogenated solvents (e.g., dichloromethane, chloroform). |
Disposal Procedures
There are two primary methods for the disposal of this compound waste, contingent on the concentration and nature of the waste stream.
1. Direct Disposal as Hazardous Waste
This is the most straightforward and recommended method for solid this compound, concentrated solutions, and mixed chemical waste containing this compound.
Operational Protocol:
-
Container Selection: Use a designated, leak-proof, and compatible hazardous waste container with a secure screw-on cap. The original manufacturer's container is a suitable option.
-
Labeling: Clearly label the container as "Hazardous Waste" and specify the contents, including "this compound" and any other chemical constituents.
-
Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials, particularly acids and heavy metal compounds.
-
Secondary Containment: Place the waste container in a secondary container, such as a lab tray, to contain any potential leaks.
-
Waste Pickup: Arrange for the collection of the hazardous waste through your institution's Environmental Health & Safety (EH&S) department.
2. Chemical Deactivation (Quenching) of Dilute Aqueous Solutions
For dilute aqueous solutions (≤5%) of this compound, chemical deactivation can be performed to render the waste non-hazardous before disposal. This procedure should only be carried out by trained personnel in a well-ventilated chemical fume hood.
Experimental Protocol: Deactivation via Staudinger Reaction
The Staudinger reaction provides a reliable method for converting the azide to a stable amine.
Materials:
-
Dilute aqueous solution of this compound (≤5%)
-
Triphenylphosphine (1.1 equivalents relative to the azide)
-
Water-miscible solvent (e.g., Tetrahydrofuran - THF)
-
Stir plate and stir bar
-
Reaction flask
-
Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.
Procedure:
-
Setup: In a properly functioning chemical fume hood, place the dilute solution of this compound in a reaction flask equipped with a stir bar.
-
Reagent Preparation: In a separate container, dissolve 1.1 equivalents of triphenylphosphine in a minimal amount of a water-miscible solvent like THF.
-
Reaction: Slowly add the triphenylphosphine solution to the stirring azide solution at room temperature.
-
Reaction Monitoring: Allow the reaction to stir for a minimum of 2 hours to ensure the complete reduction of the azide. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if a suitable method is available.
-
Final Disposal: Once the reaction is complete, the resulting solution containing the corresponding amine can be collected as hazardous waste. Do not pour down the drain unless permitted by your institution's guidelines for this specific reaction mixture after neutralization.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By following these guidelines, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks and fostering a secure research environment. Always consult your institution's specific safety and waste disposal protocols.
References
Personal protective equipment for handling 6-Azido-d-lysine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of 6-Azido-d-lysine, a reagent utilized in click chemistry for bioconjugation and peptide synthesis.[1][2][3] Due to the presence of an azide group, this compound requires careful handling to mitigate risks associated with potential reactivity and toxicity. Adherence to the following protocols is essential for ensuring laboratory safety.
Hazard Identification and Risk Assessment
While some safety data sheets (SDS) for similar compounds suggest a low hazard classification, it is crucial to treat all azide-containing compounds with caution.[4][5] The Sigma-Aldrich hazard classification for this compound hydrochloride includes the GHS02 pictogram, indicating a potential for self-reaction and flammability under heating. Organic azides are energetic compounds that can be sensitive to heat, shock, and friction. Furthermore, contact with acids can generate the highly toxic and explosive hydrazoic acid.
Key Hazards:
-
Reactivity: Can react violently with strong oxidizing agents. Avoid contact with acids, acid chlorides, and heavy metals.
-
Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin.
-
Explosive Potential: Although the risk is lower in larger molecules, heating may cause a fire or explosion.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is the primary defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloved nitrile exam gloves. For higher toxicity risks, consider Silver shield gloves worn under nitrile gloves. | Protects against skin absorption. Double-gloving provides an additional barrier. |
| Eye Protection | Chemical safety glasses or splash goggles. A face shield should be worn in addition to goggles when there is a risk of splashes. | Protects against splashes and potential explosions. |
| Body Protection | A fully buttoned, flame-retardant lab coat is mandatory. | Prevents skin contact with the compound. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If dust formation is likely, a particulate filter device (e.g., P1) may be necessary. | Minimizes inhalation exposure to dust and potential vapors. |
| Foot Protection | Closed-toe shoes made of a chemical-resistant material. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls and Preparation:
-
All manipulations of this compound must be performed in a certified chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.
-
The work area should be free of clutter and unnecessary equipment.
-
Use a blast shield for all manipulations if there is any concern about explosive potential.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, with a recommended storage temperature of 2-8 °C.
-
Keep containers tightly closed and store away from incompatible materials such as acids and oxidizing agents.
3. Weighing and Solution Preparation:
-
To handle the solid compound, use plastic or ceramic spatulas; never use metal spatulas as they can form shock-sensitive metal azides.
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing.
Disposal Plan
Improper disposal of azide-containing compounds can lead to the formation of highly explosive metal azides in plumbing.
Waste Collection:
-
Aqueous Waste: Collect all aqueous waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix azide waste with acidic waste.
-
Solid Waste: Contaminated solid waste, such as gloves and paper towels, should be placed in a separate, clearly labeled hazardous waste container.
Deactivation of Azide Waste (for dilute solutions <5%): This procedure should only be performed by trained personnel in a chemical fume hood.
-
Setup: Use a three-necked flask equipped with a stirrer and a dropping funnel.
-
Reagent Preparation: Prepare a 20% aqueous solution of sodium nitrite.
-
Deactivation: For every 1 gram of sodium azide (or equivalent azide), slowly add a 40% excess of the sodium nitrite solution. The reaction generates nitric oxide, so proper ventilation is crucial.
-
Neutralization: After the reaction is complete, neutralize the solution with a dilute sodium hydroxide solution to a pH of 6-9.
-
Final Disposal: The neutralized solution should be collected as hazardous waste. Contact your institution's Environmental Health & Safety (EHS) department for pickup and disposal.
Never pour azide solutions down the drain.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
